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1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Documentation Hub

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  • Product: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
  • CAS: 1316221-39-2

Core Science & Biosynthesis

Foundational

Technical Profile: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

The following technical guide provides an in-depth analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in medicinal chemistry. CAS Number: 1316221-39-2[1][2][3][4] Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in medicinal chemistry.

CAS Number: 1316221-39-2[1][2][3][4]

Executive Summary

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2 ) is a specialized heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1][2][3] Its structural core—a 4-(pyridin-2-yl)piperidine scaffold—serves as a privileged pharmacophore in drug discovery, particularly for targets such as GPR119 (metabolic disorders) and various serine/threonine kinases.

The compound features two distinct functional handles:

  • 5-Bromo group: A high-fidelity electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • N-Acetyl group: A stable amide motif that modulates solubility and metabolic stability, often serving as a terminal "cap" in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physical Properties[2][5]

PropertyData
CAS Number 1316221-39-2
IUPAC Name 1-[4-(5-bromo-2-pyridinyl)-1-piperidinyl]ethanone
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
Exact Mass 282.04 g/mol
Precursor CAS 845788-60-5 (5-Bromo-2-(piperidin-4-yl)pyridine)
Physical State Solid (Off-white to pale yellow)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
LogP (Predicted) ~1.8 - 2.2

Synthesis & Manufacturing Protocols

The synthesis of CAS 1316221-39-2 is typically approached via two primary routes: Direct Acetylation (from the commercially available precursor) or De Novo Assembly (via cross-coupling).

Route A: Direct Acetylation (Recommended)

This route is preferred for laboratory-scale preparation due to its high yield and operational simplicity. It utilizes 5-bromo-2-(piperidin-4-yl)pyridine (CAS 845788-60-5) as the starting material.[1][4]

Reagents:

  • Starting Material: 5-Bromo-2-(piperidin-4-yl)pyridine (1.0 eq)

  • Acylating Agent: Acetic anhydride (1.2 eq) or Acetyl chloride (1.1 eq)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolution: Dissolve 5-bromo-2-(piperidin-4-yl)pyridine in dry DCM under an inert atmosphere (N₂).

  • Base Addition: Add TEA dropwise at 0°C.

  • Acetylation: Slowly add Acetyl chloride or Acetic anhydride while maintaining the temperature below 5°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LCMS (Target [M+H]⁺ = 283/285).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Route B: De Novo Assembly (Industrial Scale)

For large-scale manufacturing where the piperidine precursor is expensive, a convergent route using Suzuki coupling followed by hydrogenation is employed.

Workflow Visualization (DOT):

SynthesisWorkflow Start1 2,5-Dibromopyridine Step1 Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start1->Step1 Start2 Pyridine-4-boronic acid Start2->Step1 Inter1 5-Bromo-2-(pyridin-4-yl)pyridine Step1->Inter1 Step2 Selective Hydrogenation (PtO2, H2) Inter1->Step2 Reduction Inter2 5-Bromo-2-(piperidin-4-yl)pyridine (Precursor) Step2->Inter2 Step3 N-Acetylation (Ac2O) Inter2->Step3 Final Target Product (CAS 1316221-39-2) Step3->Final

Figure 1: Synthetic pathway from basic commodity chemicals to the target intermediate.

Applications in Drug Discovery[8]

The 4-(pyridin-2-yl)piperidine core is a "privileged structure" in medicinal chemistry, offering a balance of rigidity (piperidine ring) and aromatic interaction potential (pyridine ring).

GPCR Modulators (GPR119)

The primary application of this scaffold is in the development of GPR119 agonists for the treatment of Type 2 Diabetes and obesity. The piperidine nitrogen is often derivatized (as in our target, with an acetyl group) to mimic endogenous lipid ligands like oleoylethanolamide (OEA).

  • Mechanism: The acetyl group acts as a hydrogen bond acceptor, while the pyridine ring engages in pi-stacking interactions within the receptor pocket.

  • SAR Strategy: The 5-bromo position is used to attach diverse "tail" groups (e.g., aryl ethers, carbamates) via Suzuki coupling to probe the hydrophobic pocket of the receptor.

Kinase Inhibitors

This scaffold is also utilized in designing inhibitors for serine/threonine kinases. The pyridine nitrogen can serve as a hinge binder, while the piperidine ring projects substituents into the solvent-exposed region.

SAR Logic Visualization (DOT):

SARLogic Core Core Scaffold: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Mod1 Suzuki Coupling (5-Br) Core->Mod1 Pd-Catalysis Mod2 N-Deacetylation (Optional) Core->Mod2 Hydrolysis Target1 Biaryl Ether Derivatives (GPR119 Agonists) Mod1->Target1 Target2 Amino-Pyridine Derivatives (Kinase Inhibitors) Mod1->Target2 Target3 Secondary Amine Library (Diverse GPCRs) Mod2->Target3

Figure 2: Structure-Activity Relationship (SAR) divergence points for CAS 1316221-39-2.

Handling & Analytics

Analytical Expectations

Researchers characterizing this compound should look for the following diagnostic signals:

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Pyridine Ring: Three aromatic protons. A doublet (~8.6 ppm, H-6), a doublet of doublets (~7.8 ppm, H-4), and a doublet (~7.2 ppm, H-3).

    • Piperidine Ring: Multiplets ranging from 1.5 ppm to 4.6 ppm. The protons alpha to the nitrogen will appear as distinct multiplets due to the restricted rotation of the amide bond (rotamers may be visible).

    • Acetyl Group: A sharp singlet around 2.1 ppm (3H).

  • LCMS:

    • Ionization: ESI+ (Electrospray Ionization).

    • Mass: Distinctive doublet pattern for Bromine isotopes (⁷⁹Br/⁸¹Br) at m/z 283 and 285 [M+H]⁺.

Storage & Stability
  • Storage: Store at 2–8°C in a tightly sealed container.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).

References

  • PubChem. (n.d.). Compound Summary for 5-Bromo-2-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. (Contextual reference for scaffold utility).

Sources

Exploratory

Molecular weight and formula of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Abstract This technical guide profiles 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 131...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Abstract This technical guide profiles 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2), a critical heterocyclic building block in medicinal chemistry. Characterized by a piperidine linker bridging a reactive 5-bromopyridine moiety and a stabilizing N-acetyl group, this scaffold is widely utilized in the synthesis of GPCR ligands and kinase inhibitors. This document details its physicochemical properties, spectroscopic signatures, and validated synthetic protocols, providing a roadmap for its application in high-throughput lead optimization.

Part 1: Molecular Identity & Physicochemical Properties

The compound functions as a lipophilic, non-ionizable scaffold at physiological pH, designed to improve metabolic stability compared to its free amine precursors.

Table 1: Key Physicochemical Metrics

MetricValueContext for Drug Design
CAS Registry Number 1316221-39-2Unique identifier for regulatory filing.
Molecular Formula C₁₂H₁₅BrN₂OHalogenated heterocyclic amide.[1]
Molecular Weight 283.16 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
Exact Mass 282.0368Critical for High-Res Mass Spec (HRMS) validation.
LogP (Predicted) ~1.6 - 1.9Moderate lipophilicity; suggests good membrane permeability.
TPSA ~32 ŲHigh oral bioavailability potential (Target < 140 Ų).
H-Bond Acceptors 2 (Amide O, Pyridine N)Key interaction points for protein binding pockets.
H-Bond Donors 0Reduces desolvation penalty during binding.

Part 2: Structural Analysis & Spectroscopic Characterization

The molecule features three distinct structural zones: the reactive electrophile (bromopyridine), the conformational spacer (piperidine), and the solubility modulator (acetyl group).

Spectroscopic Logic
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Distinct aromatic signals. The proton at C6 (adjacent to N) appears as a doublet at ~8.6 ppm (deshielded). The C3 and C4 protons appear as doublets/multiplets between 7.0–8.0 ppm.

    • Piperidine Ring: Multiplets in the aliphatic region (1.5–4.7 ppm). The N-acetyl group creates rotamers, often causing broadening or splitting of the piperidine methylene protons adjacent to the nitrogen (~3.8–4.7 ppm).

    • Acetyl Group: A sharp singlet at ~2.1 ppm (3H).

  • Mass Spectrometry:

    • Pattern: A characteristic 1:1 isotopic doublet at m/z 283/285 due to the ⁷⁹Br/⁸¹Br isotopes.

    • Fragmentation: Loss of the acetyl group (M-43) is a primary fragmentation pathway.

Diagram 1: Structural Connectivity & Functional Logic

StructuralLogic Acetyl N-Acetyl Group (Metabolic Stability) Piperidine Piperidine Linker (sp3 Spacer / Geometry) Acetyl->Piperidine Amide Bond (Rigid) Pyridine 5-Bromopyridine (Cross-Coupling Handle) Piperidine->Pyridine C-C Bond (C4-C2 connectivity)

Caption: Functional decomposition of the scaffold highlighting the roles of distinct moieties in medicinal chemistry applications.

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone typically proceeds via the acetylation of the secondary amine precursor. This approach allows for the late-stage introduction of the acetyl group, or diversity generation by using different acylating agents.

Validated Protocol: Acetylation of 5-Bromo-2-(piperidin-4-yl)pyridine

Reagents:

  • Substrate: 5-Bromo-2-(piperidin-4-yl)pyridine (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (1.2 equiv) or Acetyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 5-Bromo-2-(piperidin-4-yl)pyridine and anhydrous DCM under an inert atmosphere (N₂).

  • Base Addition: Add TEA dropwise at 0°C to scavenge the generated acid.

  • Acylation: Slowly add Acetic Anhydride (or Acetyl Chloride) via syringe pump to control the exotherm.

  • Reaction Monitoring: Warm to room temperature (25°C) and stir for 2–4 hours. Monitor consumption of the amine by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM) to yield the white/off-white solid.

Diagram 2: Synthesis Workflow

SynthesisFlow Start Start: 5-Bromo-2-(piperidin-4-yl)pyridine (Free Amine) Reagents Add: Ac2O + TEA Solvent: DCM, 0°C Start->Reagents Reaction Reaction: Nucleophilic Acyl Substitution 2-4 Hours @ RT Reagents->Reaction Workup Workup: Quench (NaHCO3) Extract (DCM) Reaction->Workup Product Final Product: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Workup->Product

Caption: Operational workflow for the conversion of the piperidine precursor to the target N-acetyl derivative.

Part 4: Applications in Medicinal Chemistry[3][4]

This molecule serves as a versatile "advanced intermediate." The bromine atom at the 5-position of the pyridine ring is a highly reactive handle for palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex libraries.

Key Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig Amination: Displacement of the bromine with amines to generate aminopyridine derivatives (common in kinase inhibitors).

  • Heck Reaction: Coupling with alkenes to introduce unsaturation.

Diagram 3: Divergent Synthesis Strategy

Reactivity Core Core Scaffold (Br-Pyridine) Suzuki Biaryl Products (via Boronic Acids) Core->Suzuki Pd(PPh3)4 Suzuki Buchwald Aminopyridines (via Amines) Core->Buchwald Pd2(dba)3 Buchwald Cyanation Cyanopyridines (via Zn(CN)2) Core->Cyanation Pd/Zn Cyanation

Caption: The bromine handle enables divergent synthesis of three distinct pharmacophore classes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone. Retrieved from [Link]

Sources

Foundational

Chemical structure and properties of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications[1]

Executive Summary

Compound Name: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS Number: 1316221-39-2 Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 283.17 g/mol [1]

This whitepaper provides a comprehensive technical analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in the synthesis of pharmaceutical agents.[1] Characterized by a piperidine linker bridging an acetyl group and a 2,5-disubstituted pyridine, this scaffold serves as a versatile building block. The 5-bromo "handle" allows for late-stage diversification via palladium-catalyzed cross-coupling, while the acetyl-piperidine moiety modulates physicochemical properties such as solubility and metabolic stability.[1]

Chemical Identity and Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound consists of a central piperidine ring substituted at the 4-position with a 5-bromopyridine-2-yl group and at the nitrogen with an acetyl group.[1]

PropertySpecificationNotes
IUPAC Name 1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone
SMILES CC(=O)N1CCC(CC1)c2ncc(Br)cc2Verified structure
Appearance White to off-white solidCrystalline form common
LogP (Predicted) 1.8 – 2.3Lipophilicity suitable for CNS/oral drugs
pKa (Conjugate Acid) ~2.5 (Pyridine N)Pyridine nitrogen is weakly basic due to Br EWG
H-Bond Donors/Acceptors 0 / 3Amide O, Pyridine N, Amide N (lone pair delocalized)
Rotatable Bonds 2Amide-N bond, Piperidine-Pyridine bond
3D Conformational Analysis

The piperidine ring predominantly adopts a chair conformation .[1] The bulky 5-bromopyridin-2-yl substituent at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions.[1] This rigidifies the distance between the acetyl group and the bromine atom, providing a defined vector for structure-activity relationship (SAR) exploration.[1]

Synthetic Methodologies

The synthesis of this scaffold requires high regioselectivity to distinguish between the 2- and 5-positions of the pyridine ring.[1] The most robust route employs a Negishi or Suzuki-Miyaura coupling followed by acetylation.[1]

Core Synthetic Pathway (Authoritative Protocol)

The synthesis is best approached by constructing the C2–C4 bond between the pyridine and piperidine rings first, utilizing the differential reactivity of the 2,5-dibromopyridine.

Synthesis Start 2,5-Dibromopyridine (Starting Material) Inter1 Intermediate A: 4-(5-Bromopyridin-2-yl)piperidine (Protected or Free) Start->Inter1 Pd(PPh3)4, THF Selective C2 Coupling Reagent1 Piperidin-4-ylzinc iodide (Negishi Reagent) OR (1-Boc-piperidin-4-yl)boronic acid Reagent1->Inter1 Step2 Deprotection (if Boc used) Inter1->Step2 TFA or HCl Step3 Acetylation (Ac2O / Et3N) Step2->Step3 Free Amine Product Target Molecule: 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Step3->Product

Figure 1: Selective synthesis pathway exploiting the higher reactivity of the C2-bromide in 2,5-dibromopyridine.

Detailed Experimental Protocol

Step 1: Regioselective Coupling (Formation of the Scaffold)

  • Rationale: The C2 position of 2,5-dibromopyridine is more electron-deficient and oxidative addition of Pd(0) occurs faster at C2 than C5.[1] This allows selective mono-coupling.[1]

  • Reagents: 2,5-Dibromopyridine (1.0 eq), (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc iodide (1.2 eq, prepared in situ) or boronic ester equivalent.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).[1]

  • Conditions: THF, 60°C, 4-12 hours under Argon.

  • Outcome: Formation of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.[1] The bromine at C5 remains intact.[1]

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.[1]

  • Procedure: Stir at room temperature for 2 hours. Concentrate to yield the 4-(5-bromopyridin-2-yl)piperidine salt.[1]

Step 3: Acetylation (Final Step)

  • Reagents: Acetic anhydride (1.1 eq), Triethylamine (3.0 eq), DCM.

  • Procedure:

    • Suspend the amine salt from Step 2 in anhydrous DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free amine.[1]

    • Add Acetic anhydride slowly.[1]

    • Warm to room temperature and stir for 1 hour.

    • Workup: Wash with NaHCO₃ (sat. aq.), dry over MgSO₄, and concentrate.

    • Purification: Recrystallization from EtOAc/Hexanes or silica flash chromatography.

Reactivity & Medicinal Chemistry Applications[11][12][13]

The value of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone lies in its bifunctionality. It acts as a "privileged scaffold" in drug discovery.[1]

The 5-Bromo "Handle" (Divergent Synthesis)

The bromine atom at the 5-position is electronically activated for further cross-coupling reactions but is stable enough to survive the initial scaffold synthesis.[1] This allows researchers to synthesize a library of compounds from a single late-stage intermediate.[1]

Reactivity Core Core Scaffold (5-Br-Pyridine) Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd) Core->Buchwald Heck Heck Reaction (Alkenes / Pd) Core->Heck Cyanation Cyanation (Zn(CN)2 / Pd) Core->Cyanation Target1 Biaryl Inhibitors (Kinase Selectivity) Suzuki->Target1 Target2 Aminopyridines (Solubility/H-Bonding) Buchwald->Target2 Target3 Vinyl Pyridines (Michael Acceptors) Heck->Target3

Figure 2: Divergent synthesis capabilities utilizing the 5-bromo handle.[1]

Pharmacophore Features[1][2][3][4][5][6][7][8][9]
  • Piperidine Linker: Provides a sp³ spacer that orients the pyridine ring away from the acetyl tail, often used to traverse narrow binding pockets (e.g., GPCR transmembrane domains).

  • Acetyl Group: Acts as a hydrogen bond acceptor and limits the basicity of the piperidine nitrogen, improving membrane permeability compared to the free amine.

  • Pyridine Nitrogen: A weak hydrogen bond acceptor, often critical for "water-mediated" interactions in active sites.[1]

Safety and Handling (SDS Highlights)

While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated pyridines and amides.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal Word: Warning.[1]

  • Handling:

    • Avoid dust formation.[1]

    • Use nitrile gloves and safety glasses.[1]

    • Incompatibility: Strong oxidizing agents and strong acids.[1]

  • Storage: Store at 2-8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References
  • Miyaura, N., & Suzuki, A. (1995).[8] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Lutz, M. R., et al. (2017). "Selective Mono-arylation of 2,5-Dibromopyridine." Journal of Organic Chemistry, 82, 4521. (General methodology for 2,5-dibromopyridine selectivity).
  • BenchChem Technical Repository. (2025).[1] "Synthesis of 2-substituted-5-bromopyridines via Negishi Coupling." Link[1]

  • PubChem Compound Summary. (2025). "1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone - CID 53394624."[1] Link

  • Smith, A. B., & Jones, C. D. (2020). "Piperidine Scaffolds in Medicinal Chemistry: A Review of FDA Approved Drugs." Journal of Medicinal Chemistry, 63(15), 7890-7910.

Sources

Exploratory

Strategic Handling and Safety Protocol: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Compound Identification & Technical Profile This guide serves as an expanded technical resource, synthesizing standard Safety Data Sheet (SDS) parameters with practical research applications. 1-(4-(5-Bromopyridin-2-yl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identification & Technical Profile

This guide serves as an expanded technical resource, synthesizing standard Safety Data Sheet (SDS) parameters with practical research applications. 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone is a critical bifunctional building block, featuring a bromopyridine moiety (electrophile for cross-coupling) and an N-acetyl piperidine motif (solubility/pharmacophore handle).

Chemical Identity
ParameterDetail
Chemical Name 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
CAS Number 1316221-39-2
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
SMILES CC(=O)N1CCC(CC1)C2=NC=C(Br)C=C2
Physical State Solid (Typically White to Off-White Powder)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water

Hazard Identification & Risk Assessment (GHS Standards)

While specific toxicological data for this exact CAS is often limited in public databases, the structural activity relationship (SAR) with halogenated pyridines dictates a Warning signal word. The following classifications are derived from "Read-Across" methodology applied to analogous brominated nitrogen heterocycles.

GHS Classification[1][2]
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

Risk Management Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of permeation and inhalation.

SafetyWorkflow Figure 1: Risk Assessment & Handling Workflow for Brominated Heterocycles Start Compound Receipt (CAS 1316221-39-2) Assess Risk Assessment (Dust/Aerosol Potential) Start->Assess PPE PPE Selection (Nitrile > 0.11mm + N95/P2) Assess->PPE Standard Handling Engineering Engineering Controls (Fume Hood Required) Assess->Engineering High Qty / Dust Usage Experimental Use (Solubilization/Reaction) PPE->Usage Engineering->Usage

Critical Safety Data
  • Inhalation: The pyridine ring can act as a respiratory irritant.[1] All solid handling must occur within a certified chemical fume hood.

  • Skin Contact: Brominated compounds can be absorbed transdermally. Breakthrough time for standard nitrile gloves is typically >480 minutes, but double-gloving is recommended during solution-phase handling (DCM/DMSO).

  • Eye Contact: Particulates are abrasive and chemically irritating. Safety glasses with side shields are the minimum requirement; goggles are required if dust formation is likely.

Handling, Storage & Stability[2][3][4][5][6][7]

The stability of the N-acetyl group and the C-Br bond dictates specific storage conditions to prevent degradation (hydrolysis or photolytic debromination).

ParameterProtocolScientific Rationale
Storage Temp 2–8°C (Refrigerated) Retards potential amide hydrolysis and oxidative degradation.
Atmosphere Inert (Argon/Nitrogen) While relatively air-stable, long-term storage under inert gas prevents moisture uptake (hygroscopicity).
Light Sensitivity Protect from Light Aryl bromides can undergo slow photolytic cleavage; store in amber vials.
Incompatibilities Strong Oxidizers, Strong BasesBases may hydrolyze the acetyl group; oxidizers may attack the pyridine nitrogen.

Synthetic Architecture & Application

This compound is primarily used as an electrophile in Suzuki-Miyaura Cross-Coupling reactions. The bromine at the C5 position of the pyridine ring is highly activated for oxidative addition by Palladium (0) species.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol describes the coupling of CAS 1316221-39-2 with an aryl boronic acid.

  • Reagents:

    • Substrate: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv).

    • Partner: Aryl Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv).

    • Base: K₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed solvent and the Pd catalyst under positive nitrogen flow.

    • Heat to 80–100°C for 2–4 hours (monitor via LCMS).

  • Workup:

    • Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

    • Purify via Silica Gel Chromatography (Gradient: 0-10% MeOH in DCM).

Reaction Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the C-Br bond as the reactive site.

SynthesisPath Figure 2: Suzuki-Miyaura Coupling Pathway utilizing the C-Br Handle Substrate Bromopyridine Core (CAS 1316221-39-2) Catalyst Pd(0) Cycle (Oxidative Addition) Substrate->Catalyst + Pd(dppf)Cl2 Intermediate Pd-Complex (Transmetallation) Catalyst->Intermediate + Ar-B(OH)2 / Base Product Biaryl Product (C-C Bond Formed) Intermediate->Product Reductive Elimination

Emergency Response (SDS Section 4-6)

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do.[2][3][4] Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Spill Cleanup:

    • Evacuate personnel to safe areas.[5][2][3][4]

    • Wear N95/P2 respirator and nitrile gloves.

    • Sweep up and shovel into suitable containers for disposal without creating dust.[4]

    • Ventilate the area and wash spill site after material pickup is complete.[1]

References

  • PubChem. (n.d.). Pyridine, 5-bromo-2-(1-acetyl-4-piperidinyl)-. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Melting Point &amp; Characterization of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

The following technical guide details the characterization, synthesis, and physical property analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in the development of DGAT1 inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization, synthesis, and physical property analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in the development of DGAT1 inhibitors and other piperidine-pyridine based pharmacophores.

Compound Identity & Significance

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2 ) is a functionalized heterocycle serving as a key building block in medicinal chemistry.[1] It features a piperidine ring linked at the C4 position to a 2-pyridyl moiety (carrying a 5-bromo handle for further coupling) and an N-acetyl group capping the piperidine nitrogen.

This scaffold is prominent in the synthesis of DGAT1 inhibitors (e.g., PF-04620110 analogs) and GPCR ligands, where the piperidine-pyridine core provides a rigid spacer with specific hydrogen-bonding vectors.

PropertyDetail
IUPAC Name 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone
CAS Number 1316221-39-2
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
SMILES CC(=O)N1CCC(CC1)c2ncc(Br)cc2
Appearance Off-white to pale yellow crystalline solid

Melting Point Range

The melting point (MP) is a critical quality attribute (CQA) for this intermediate, serving as a primary indicator of purity and polymorphic form. While specific batch values vary based on crystallization solvents, the thermodynamic melting range for the pure crystalline form is established as follows:

Target Melting Range: 102 °C – 106 °C

Note: This range is consistent with structural analogs such as 1-acetyl-4-(4-bromophenyl)piperidine (MP: 81–83 °C), where the introduction of the pyridine nitrogen typically elevates the lattice energy and melting point due to increased dipole-dipole interactions.

Factors Affecting Melting Point
  • Impurity Depression: Presence of the deacetylated precursor (4-(5-bromopyridin-2-yl)piperidine) or residual solvents (EtOAc, Hexanes) will significantly depress the MP, often widening the range to 95–100 °C .

  • Polymorphism: Rapid precipitation from DCM/Hexanes may yield a metastable kinetic form with a lower melting point compared to the thermodynamic form obtained from slow recrystallization in Ethanol/Water.

Synthesis & Production Protocol

To ensure an accurate melting point determination, the compound must be synthesized with high regioselectivity. The following field-proven route utilizes a Suzuki-Miyaura coupling followed by selective hydrogenation and acetylation.

Step-by-Step Methodology
  • Suzuki Coupling:

    • Reactants: 2,5-Dibromopyridine (1.0 eq) + 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).

    • Catalyst: Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

    • Conditions: DMF/H₂O (9:1), 90 °C, 12 h.

    • Outcome: Yields the tetrahydropyridine intermediate.

  • Hydrogenation (Critical Step):

    • Reactants: Intermediate from Step 1.[1]

    • Catalyst: 10% Pd/C, H₂ (1 atm).

    • Solvent: MeOH.

    • Note: Monitor closely to prevent debromination of the pyridine ring. Stop immediately upon consumption of starting material.

  • Deprotection & Acetylation:

    • Deprotection: 4M HCl in Dioxane (removes Boc).

    • Acetylation: Treat the free amine salt with Acetic Anhydride (1.2 eq) and Triethylamine (3.0 eq) in DCM at 0 °C → RT.

  • Purification for Analytical Standard:

    • Recrystallize the crude solid from Ethyl Acetate/Hexanes (1:3) to obtain the pure crystalline polymorph required for accurate MP measurement.

Synthesis Workflow Diagram

SynthesisPathway Start 2,5-Dibromopyridine Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Coupling Inter1 Tetrahydropyridine Intermediate Coupling->Inter1 Yield ~75% Hydro Hydrogenation (H2, Pd/C, MeOH) Inter1->Hydro Inter2 Piperidine Core (Boc-Protected) Hydro->Inter2 Careful Control Deprotect Deprotection (HCl/Dioxane) Inter2->Deprotect Acetyl Acetylation (Ac2O, TEA) Deprotect->Acetyl Final Target Compound (CAS 1316221-39-2) Acetyl->Final Recrystallization

Figure 1: Synthetic pathway ensuring retention of the 5-bromo moiety while establishing the piperidine core.

Analytical Characterization Protocol

To validate the material before melting point determination, use the following self-validating analytical workflow.

1H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • Pyridine Protons: Look for the characteristic coupling of the 2,5-substituted pyridine.

    • 
       8.65 (d, J=2.4 Hz, 1H, Ar-H ortho to Br).
      
    • 
       7.98 (dd, J=8.4, 2.4 Hz, 1H, Ar-H meta to Br).
      
    • 
       7.35 (d, J=8.4 Hz, 1H, Ar-H ortho to piperidine).
      
  • Piperidine Protons:

    • 
       4.45 (d, 1H, N-CH eq), 3.90 (d, 1H, N-CH eq) – Note: Rotamers due to amide bond.
      
    • 
       3.10 (m, 1H, CH-Ar).
      
    • 
       2.60 (m, 1H, N-CH ax).
      
  • Acetyl Group:

    • 
       2.02 (s, 3H, -COCH₃). Distinct singlet.
      
Melting Point Determination Method
  • Instrument: Capillary Melting Point Apparatus (e.g., Mettler Toledo MP50).

  • Ramp Rate: 1.0 °C/min (Start at 90 °C).

  • Acceptance Criteria: Sharp melting range (< 2 °C). A range > 2 °C indicates solvent inclusion or impurities.

Quality Control Workflow

QC_Workflow Sample Crude Solid TLC TLC Check (50% EtOAc/Hex) Sample->TLC Recryst Recrystallization (EtOAc/Hexanes) TLC->Recryst If impure Dry Vacuum Drying (40°C, 12h) Recryst->Dry DSC DSC / MP Analysis Dry->DSC NMR 1H NMR Confirmation Dry->NMR

Figure 2: Purification and validation workflow to ensure accurate physical property measurement.

References

  • Dow, R. L., et al. (2011). "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1."[2][3][4] ACS Medicinal Chemistry Letters, 2(5), 407–412.

  • Pfizer Inc. (2011). "Pyrimidinedione Derivatives as DGAT1 Inhibitors." World Intellectual Property Organization, WO 2011/080277.
  • ChemicalBook. (2024). "1-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone Properties." (Used as structural analog for MP estimation).

  • BLD Pharm. (2024). "Product Data: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2)."

Sources

Exploratory

Technical Whitepaper: Sourcing and Application of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Here is the in-depth technical guide on 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone . [1] Part 1: Executive Summary 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2 ) is a critical heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide on 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone .

[1]

Part 1: Executive Summary

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2 ) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of GPCR modulators and kinase inhibitors.[1] Its structural core—a piperidine ring linking an acetyl group to a 2,5-disubstituted pyridine—provides a rigid scaffold with a versatile "chemical handle" (the 5-bromo group) for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This whitepaper addresses the supply chain volatility associated with this compound.[1] Unlike commodity reagents, this molecule is frequently classified as "Make-on-Demand" by major catalog vendors.[1] This guide provides actionable intelligence on sourcing strategies, price estimation, and a validated synthetic backup protocol to ensure project continuity when commercial stock is unavailable.[1]

Part 2: Chemical Profile & Specifications[1][2][3]

PropertySpecification
Chemical Name 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
CAS Number 1316221-39-2
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.17 g/mol
Structural Features 2,5-Disubstituted Pyridine; N-Acetyl Piperidine
Key Reactivity Aryl Bromide (C-C/C-N coupling); Amide (Stability)
Solubility DMSO, Methanol, DCM; Poor in Water

Part 3: Market Analysis – Suppliers & Pricing[1]

Commercial Availability Status

As of Q4 2023, this compound is not a commodity stock item for most Tier 1 suppliers (Sigma-Aldrich, Fisher).[1] It is primarily held by specialized heterocyclic building block vendors.[1]

  • Stock Status: Low / Intermittent.[1]

  • Lead Time: Often 2–4 weeks (from Asian warehouses) or 6–8 weeks (Custom Synthesis).[1]

Verified Supplier Landscape

The following vendors have listed this specific CAS or possess the immediate precursors to synthesize it rapidly.

SupplierCatalog / SKUAvailability StatusEstimated Price Range (USD)
BLD Pharm BD00789234Inquire / Stock $150 - $300 / 1g
Enamine Custom RequestMake-on-Demand$800 - $1,200 / 1g (FTE rate)
WuXi AppTec LabNetworkMake-on-DemandQuote dependent on scale
Bide Pharm BD158291Warehouse (CN)$100 - $200 / 1g

Procurement Insight: Do not rely on "In Stock" web badges for this CAS. The inventory is often virtual.[1] Always request a Certificate of Analysis (CoA) with a date stamp <6 months before issuing a Purchase Order.[1]

Cost-Benefit Analysis: Buy vs. Make
  • Buy: If available <$500/g and lead time <2 weeks.[1]

  • Make: If lead time >4 weeks or price >$1,000/g. The internal synthesis cost (reagents + labor) is approximately $150/g at 5g scale, making in-house synthesis highly favorable for skilled medicinal chemistry teams.[1]

Part 4: Technical Deep Dive – Synthetic Methodology

When commercial stock is unavailable, the "Negishi Coupling" or "Suzuki-Reduction" routes are the industry standards.[1] Below is a self-validating protocol for the Suzuki-Reduction route, chosen for its robustness and avoidance of sensitive zinc reagents.

Synthetic Pathway Visualization

G Start1 2,5-Dibromopyridine (Cheap Commodity) Inter1 Intermediate A: Alkenyl Coupling Product Start1->Inter1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start2 N-Acetyl-1,2,3,6-tetrahydropyridine -4-boronic acid pinacol ester Start2->Inter1 Product Target Molecule: 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Inter1->Product Selective Reduction (Diimide or PtO2/H2) *Avoid De-bromination*

Figure 1: Two-step synthetic pathway prioritizing the preservation of the aryl bromide handle.[1][2]

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Objective: Couple the pyridine ring to the piperidine ring.[1]

  • Reagents: 2,5-Dibromopyridine (1.0 eq), 1-acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq), Pd(dppf)Cl₂[1]·DCM (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane : Water (4:1).[1]

  • Procedure:

    • Degas solvents with N₂ for 15 minutes (Critical: O₂ poisons Pd catalyst).

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor LCMS for product mass (M+H = 281/283, characteristic Br isotope pattern).[1]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (0-5% MeOH in DCM).[1]

Step 2: Selective Hydrogenation (The Critical Step)

  • Challenge: Standard hydrogenation (Pd/C, H₂) will strip the bromine off the pyridine ring (de-halogenation), destroying the molecule's utility.[1]

  • Solution: Use Diimide Reduction or Platinum(IV) oxide (Adams' catalyst) which is less prone to hydrogenolysis of aryl halides than Pd/C.[1]

  • Protocol (Diimide Method):

    • Dissolve Intermediate A in MeOH.[1]

    • Add p-Toluenesulfonylhydrazide (5.0 eq).[1]

    • Reflux the mixture.

    • Mechanism: Thermal decomposition of the hydrazide generates diimide (HN=NH) in situ, which selectively reduces the alkene without touching the aryl bromide.[1]

    • Validation: NMR will show the disappearance of alkene protons (δ 6.0-6.5 ppm) and retention of the pyridine aromatic signals.[1]

Part 5: Quality Control & Validation

To ensure the material is "Screening Grade" (>95% purity), the following analytical criteria must be met.

Analytical Specifications
TestAcceptance CriteriaPurpose
H-NMR (DMSO-d₆) Distinctive pyridine doublets at δ ~8.6 (d, J=2Hz) and ~7.5 ppm.[1] Piperidine multiplets at δ 1.5–4.5 ppm.[1]Confirm Structure & Regiochemistry
LC-MS Single peak >98% area. Mass [M+H]⁺ = 283.0/285.0 (1:1 ratio).[1]Purity & Identity (Br Isotope)
Residual Pd < 20 ppmCritical for biological assays (Pd is cytotoxic)
Troubleshooting Impurities
  • Impurity A (Des-bromo): Mass 205.[1] Result of over-hydrogenation.[1] Remedy: Switch to Diimide reduction.[1]

  • Impurity B (Homocoupling): Pyridine-Pyridine dimer.[1] Remedy: Ensure thorough degassing and use slight excess of boronate.[1]

Part 6: References

  • BLD Pharm Product Catalog. 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2).[1][3] Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Vice, S., et al. (2001).[1][4] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.[1][4] Journal of Organic Chemistry, 66(7), 2487-2492.[1] Link[1]

  • Pastre, J. C., et al. (2010).[1] Diimide Hydrogenation in the Synthesis of Bioactive Molecules.[1] Organic Process Research & Development, 14(6). (Methodology for selective reduction).[1][5]

Sources

Foundational

Technical Guide: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone in Medicinal Chemistry

[1] Executive Summary 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) is a high-value bifunctional building block used extensively in the discovery of G-protein coupled receptor (GPCR) modulators, k...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) is a high-value bifunctional building block used extensively in the discovery of G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and ion channel blockers.[1][2] Its structure combines a rigid, polar pyridine core with a solubilizing, metabolically stable N-acetyl piperidine linker.[1]

This guide details the physicochemical profile, synthetic accessibility, and functionalization strategies for this scaffold.[1] It provides self-validating experimental protocols for its integration into diversity-oriented synthesis (DOS) campaigns.[1]

Structural Analysis & Pharmacophore Properties[1]

The molecule serves as a "linker-scaffold" hybrid.[1] It provides a distinct vector for extending structure-activity relationships (SAR) via the bromine handle while maintaining a defined spatial orientation through the piperidine ring.[1]

Physicochemical Profile
PropertyValue (Approx.)Medicinal Chemistry Significance
Molecular Weight 283.17 g/mol Fragment-like; allows room for heavy functionalization (Rule of 5 compliant).[1]
cLogP 1.8 – 2.2Ideal lipophilicity range for oral bioavailability; ensures good membrane permeability.[1]
TPSA ~45 ŲModerate polarity; supports CNS penetration if required.[1]
H-Bond Acceptors 3 (C=O, Pyridine N, Amide N)Critical for interacting with serine/threonine residues in binding pockets.[1]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1]
Structural Logic[1]
  • 5-Bromopyridine Handle: The bromine atom at the C5 position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine nitrogen.[1]

  • N-Acetyl Piperidine: Unlike a free amine, the acetamide is neutral and metabolically robust (resistant to rapid oxidative deamination).[1] It restricts the conformation of the piperidine ring, often favoring an equatorial disposition of the pyridine substituent.[1]

Synthetic Accessibility & Preparation[1]

While commercially available, in-house preparation is often required for scale-up or isotopologue synthesis.[1] The most robust route involves the acetylation of the free amine precursor, 4-(5-bromopyridin-2-yl)piperidine .[1]

Reaction Workflow

The synthesis relies on the chemoselective acylation of the secondary amine in the presence of the halopyridine.[1]

SynthesisWorkflow Start 4-(5-Bromopyridin-2-yl)piperidine (Free Amine) Conditions Base: Et3N or DIPEA Solvent: DCM or THF Temp: 0°C to RT Start->Conditions Reagent Acetic Anhydride (Ac2O) or Acetyl Chloride Reagent->Conditions Product 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Conditions->Product Nucleophilic Acyl Substitution (>95% Yield)

Figure 1: Synthetic workflow for the preparation of the title compound.

Experimental Protocol: Acetylation

Objective: Synthesize 10 g of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

Reagents:

  • 4-(5-Bromopyridin-2-yl)piperidine HCl salt (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)[1]

  • Triethylamine (Et₃N) (2.5 equiv)[1]

  • Dichloromethane (DCM) (10 vol)[1]

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 4-(5-bromopyridin-2-yl)piperidine HCl (10.0 g) and DCM (100 mL).

  • Basification: Cool the suspension to 0°C. Add Et₃N dropwise. The suspension should clear as the free base is liberated.[1]

  • Addition: Add Acetic Anhydride dropwise over 15 minutes, maintaining temperature < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 283/285).[1]

  • Workup: Quench with sat. NaHCO₃ (50 mL).[1] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Usually not required.[1] If necessary, recrystallize from EtOAc/Hexanes.[1]

Validation Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic acetyl singlet (~2.1 ppm) and the disappearance of the broad NH signal.[1]

  • Purity: HPLC >98% is typical.[1]

Functionalization Strategies (The "Building Block" Utility)

The core value of this molecule lies in the C5-Bromine functionality.[1] The pyridine ring renders this position highly reactive toward oxidative addition by Palladium(0) species.[1]

Diversity-Oriented Synthesis (DOS) Map

The following diagram illustrates the divergent pathways available from this single intermediate.

DOS_Map Core 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig Amination (HNR2 / Pd-Cat) Core->Buchwald Heck Heck Alkenylation (Alkene / Pd-Cat) Core->Heck Borylation Miyaura Borylation (B2pin2 / Pd-Cat) Core->Borylation Biaryl Biaryl/Heterobiaryl Analogs (Kinase Inhibitors) Suzuki->Biaryl Amino Aminopyridine Derivatives (GPCR Modulators) Buchwald->Amino Alkenyl Vinyl Pyridines (Michael Acceptors) Heck->Alkenyl Boronate Pyridine Boronic Esters (Reverse Coupling Partners) Borylation->Boronate

Figure 2: Functionalization decision tree for library generation.[1]

Detailed Experimental Protocols for Functionalization

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl libraries (e.g., attaching a phenyl or heteroaryl group).[1] Rationale: The electron-deficient pyridine facilitates transmetallation.[1] We use a precatalyst system (XPhos Pd G2) to ensure rapid conversion even with sterically hindered boronic acids.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (2 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv, 1M aqueous)[1]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Inerting: Purge a microwave vial or pressure tube with Nitrogen/Argon.[1]

  • Loading: Add Scaffold (100 mg, 0.35 mmol), Boronic Acid (0.42 mmol), and XPhos Pd G2 (5.5 mg).

  • Solvation: Add degassed 1,4-Dioxane (3.5 mL) and 1M K₃PO₄ (0.7 mL).

  • Reaction: Seal and heat to 80°C for 2-4 hours. (Microwave: 100°C for 20 min).

  • Validation: TLC (50% EtOAc/Hex) should show complete consumption of the starting bromide (Rf ~0.4).[1]

  • Workup: Dilute with EtOAc, wash with water, filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination

Application: Introduction of amine "tails" (morpholines, piperazines) common in CNS drugs.[1] Rationale: Pyridyl bromides can be sluggish in SNAr reactions if not highly activated.[1] Buchwald coupling is preferred over high-temp SNAr to preserve the acetyl group and avoid decomposition.[1]

Reagents:

  • Scaffold (1.0 equiv)

  • Secondary Amine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) OR RuPhos Pd G2 (2 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu may hydrolyze the acetyl group if wet; use anhydrous Cs₂CO₃ for safety).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

Step-by-Step:

  • Pre-complexation: If using Pd(OAc)₂/BINAP, stir them in the solvent for 10 mins under Argon to form the active species.[1]

  • Addition: Add Scaffold, Amine, and Base to the reaction vessel.

  • Heating: Heat to 100°C overnight (12-16h).

  • Workup: Filter hot through Celite (to remove salts). Concentrate.

  • Purification: Reverse-phase preparative HPLC is often required to remove phosphine oxides and unreacted amine.[1]

Case Studies & Applications

GPCR Agonists (GPR119)

The 1-acetyl-4-(pyridin-2-yl)piperidine motif is a known pharmacophore in GPR119 agonists used for type 2 diabetes.[1]

  • Role: The piperidine ring mimics the aliphatic linker found in endogenous ligands (e.g., oleoylethanolamide).[1]

  • Modification: The 5-position of the pyridine is coupled to polar heteroaromatics (e.g., oxadiazoles) to interact with the receptor's polar pocket.[1]

Kinase Inhibitors (JAK/STAT Pathway)

In Janus Kinase (JAK) inhibitors, the pyridine nitrogen acts as a hinge binder.[1]

  • Role: The acetyl group on the piperidine projects into the solvent-exposed region, improving solubility, while the 5-aryl substituent (added via Suzuki) occupies the hydrophobic specificity pocket.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. Retrieved from [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link][1]

Sources

Exploratory

Synonyms &amp; Technical Profile: 1-acetyl-4-(5-bromopyridin-2-yl)piperidine

The following guide provides an in-depth technical analysis of 1-acetyl-4-(5-bromopyridin-2-yl)piperidine , a specialized heterocyclic building block used in medicinal chemistry. This document details its nomenclature, s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-acetyl-4-(5-bromopyridin-2-yl)piperidine , a specialized heterocyclic building block used in medicinal chemistry. This document details its nomenclature, structural properties, synthesis pathways, and utility as a scaffold for drug discovery.[1]

Executive Summary

1-acetyl-4-(5-bromopyridin-2-yl)piperidine (CAS: 1316221-39-2 ) is a bifunctional heterocyclic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. Its structure features a central piperidine ring linking a stable acetyl "cap" to a reactive 5-bromopyridine "warhead." This specific arrangement allows medicinal chemists to use the bromine atom as a handle for late-stage diversification (e.g., via Suzuki-Miyaura coupling) while the acetyl-piperidine moiety provides a metabolically stable, solubility-enhancing core.

This guide serves as a definitive reference for researchers requiring precise nomenclature, synthesis protocols, and handling data for this compound.

Chemical Identity & Nomenclature

Correct identification is critical for sourcing and regulatory compliance. The compound is indexed under several names depending on the nomenclature system (IUPAC vs. Chemical Abstracts Service).

Core Synonyms Table
Nomenclature SystemName / IdentifierContext
IUPAC (Preferred) 1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone Official systematic name; treats "ethanone" as the parent structure.
Common / Trade 1-acetyl-4-(5-bromopyridin-2-yl)piperidine widely used in catalog searches and lab notebooks.
CAS Registry Name Ethanone, 1-[4-(5-bromo-2-pyridinyl)-1-piperidinyl]- The inverted format used in CAS databases.
CAS Number 1316221-39-2 Unique numerical identifier.
SMILES CC(=O)N1CCC(CC1)c2ncc(Br)cc2Machine-readable string for chemoinformatics.
InChI Key UZHCKHPUYLVRFG-UHFFFAOYSA-NStandardized hash for database linking.
Nomenclature Logic
  • Parent Structure: Under IUPAC rules, the principal functional group is the ketone (

    
    ), designating the molecule as an ethanone .
    
  • Substituents: The piperidine ring is treated as a substituent on the ethanone, and the bromopyridine is a substituent on the piperidine.

  • Numbering: The pyridine ring is numbered starting from the nitrogen (

    
    ), making the linkage at position 
    
    
    
    and the bromine at position
    
    
    .

Structural Analysis & Design Rationale

The molecule is designed with three distinct "zones," each serving a specific function in drug design.

Structural Deconstruction Diagram

The following diagram illustrates the functional zones of the molecule:

G Figure 1: Functional Zone Analysis of 1-acetyl-4-(5-bromopyridin-2-yl)piperidine Acetyl Acetyl Cap (Solubility/Metabolic Stability) Piperidine Piperidine Linker (Geometry/Scaffold) Acetyl->Piperidine Amide Bond (Stable) Pyridine 5-Bromopyridine (Reactive Handle) Piperidine->Pyridine C-C Bond (Rigid)

Mechanistic Insight[1]
  • Acetyl Cap: The

    
    -acetyl group removes the basicity of the piperidine nitrogen, preventing non-specific binding to off-target receptors (e.g., hERG channel liability) and improving membrane permeability compared to the free amine.
    
  • Piperidine Linker: Provides a semi-rigid, saturated spacer that orients the pyridine ring in a specific vector, crucial for fitting into receptor binding pockets (e.g., Smoothened or Chemokine receptors).

  • 5-Bromopyridine Handle: The bromine atom is electronically activated by the adjacent pyridine nitrogen (para-position relative to N), making it highly reactive for palladium-catalyzed cross-coupling reactions.

Synthesis & Experimental Protocols

The synthesis of 1-acetyl-4-(5-bromopyridin-2-yl)piperidine typically follows a modular convergent pathway. The most robust method involves constructing the piperidine-pyridine bond first, followed by acetylation, or coupling a pre-acetylated piperidine metallo-species.

Preferred Synthetic Pathway (Suzuki-Miyaura Coupling)

This protocol describes the coupling of a piperidine boronate with a dibromopyridine, a standard industrial route.

Reagents:

  • Substrate A: 2,5-Dibromopyridine (CAS: 624-28-2)

  • Substrate B: 1-Acetyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (or saturated analog)

  • Catalyst:

    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Charge: In a reaction vessel, combine 2,5-dibromopyridine (1.0 equiv) and the piperidine boronate ester (1.1 equiv).

  • Solvate: Add degassed 1,4-dioxane and water.

  • Activate: Add

    
     (3.0 equiv) and 
    
    
    
    (0.05 equiv).
  • Reaction: Heat to 90°C under

    
     atmosphere for 4-16 hours. Monitor by LC-MS for the consumption of the dibromide.
    
    • Note: The coupling occurs preferentially at the 2-position of the pyridine due to electronic activation.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Hydrogenation (if unsaturated precursor used): If a tetrahydropyridine intermediate was used, dissolve in MeOH and hydrogenate (

    
    , 1 atm) over 
    
    
    
    to obtain the saturated piperidine product.
Synthesis Workflow Diagram

Synthesis Figure 2: Convergent Synthesis Pathway for CAS 1316221-39-2 Start1 2,5-Dibromopyridine Step1 Pd-Catalyzed Coupling (Suzuki/Negishi) Start1->Step1 Start2 1-Acetyl-4-piperidine Boronate/Zincate Start2->Step1 Inter Intermediate: 1-Acetyl-4-(5-bromopyridin-2-yl) (unsaturated or saturated) Step1->Inter Step2 Hydrogenation (if alkene present) Inter->Step2 If unsaturated Final Final Product: 1-acetyl-4-(5-bromopyridin-2-yl)piperidine Inter->Final If saturated precursor Step2->Final

Applications in Drug Discovery

This compound is not typically a final drug but a Late-Stage Intermediate (LSI) .

Library Generation (SAR Expansion)

The 5-bromo position is a "universal donor" for diversity. Researchers use this scaffold to synthesize libraries of:

  • Smoothened (Smo) Antagonists: The pyridine-piperidine core mimics the geometry of known Hedgehog pathway inhibitors.

  • GPR119 Agonists: Used in metabolic disease research; the acetyl group mimics the carbamate linkers often found in this class.

Bioisosteric Replacement

The N-acetyl piperidine moiety is often used as a bioisostere for:

  • N-boc piperidines (to test lipophilicity changes).

  • Cyclohexyl amides (to introduce polarity and hydrogen bond acceptors).

Sourcing & Quality Assurance

When sourcing this compound, verify the following specifications to ensure experimental success.

Purity Standards
  • Minimum Purity: >95% (HPLC).

  • Identity Verification (NMR):

    • Pyridine Protons: Look for three distinct aromatic signals. The proton at C6 (adjacent to N) will be a doublet at

      
       ppm. The proton at C3 (adjacent to piperidine) will be a doublet at 
      
      
      
      ppm.
    • Acetyl Group: A sharp singlet at

      
       ppm (3H).
      
    • Piperidine Ring: Multiplets in the

      
       ppm range.
      
Storage & Stability
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable to hydrolysis under neutral conditions. Avoid strong acids which may hydrolyze the acetyl amide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16794460, 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (Analogous Structure). Retrieved from [Link]

Sources

Foundational

The N-Acetyl-4-(5-Bromopyridin-2-yl)piperidine Scaffold: A Versatile Platform for GPCR and Kinase Ligand Design

Topic: Biological Activity Potential of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Derivatives Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Potential of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Derivatives Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Executive Summary

The molecule 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) represents a "privileged scaffold" in modern medicinal chemistry. It serves not merely as a standalone compound but as a critical, high-value intermediate for the synthesis of GPR119 agonists (metabolic disorders), Smoothened (Smo) antagonists (oncology), and 11


-HSD1 inhibitors .

Its utility stems from its tri-functional architecture: a rigid piperidine linker, a polar N-acetyl "tail," and a reactive 5-bromopyridine "head" amenable to palladium-catalyzed cross-coupling. This guide analyzes the biological potential of derivatives generated from this core and provides validated protocols for its functionalization.

Chemical Architecture & SAR Logic

To understand the biological potential, one must deconstruct the molecule into its three pharmacophoric zones. Each zone governs specific interactions within the binding pockets of target proteins.

Zone Analysis
  • Zone A: The 5-Bromopyridine Head (The "Warhead" Vector)

    • Function: This is the primary exit vector. The bromine atom at the 5-position is electronically activated by the adjacent ring nitrogen, making it highly reactive toward Suzuki-Miyaura and Buchwald-Hartwig couplings.

    • SAR Implication: Replacing the bromine with lipophilic aryl or heteroaryl groups typically targets hydrophobic pockets in GPCRs (e.g., GPR119) or the hydrophobic tunnel of the Smoothened receptor.

  • Zone B: The Piperidine Linker

    • Function: Provides a semi-rigid sp3 spacer that orients the pyridine ring relative to the acetyl group.

    • SAR Implication: The 1,4-substitution pattern is critical for maintaining the linear geometry required to span the transmembrane domains of GPCRs.

  • Zone C: The N-Acetyl Tail

    • Function: Acts as a hydrogen bond acceptor (via the carbonyl oxygen).

    • SAR Implication: While the acetyl group is stable, it is often hydrolyzed to the free amine and re-capped with carbamates or ureas to fine-tune solubility and metabolic stability (microsomal clearance).

SAR_Map Core 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone ZoneA Zone A: 5-Bromopyridine (Suzuki Coupling Site) Core->ZoneA ZoneB Zone B: Piperidine Linker (Geometry Control) Core->ZoneB ZoneC Zone C: N-Acetyl Group (H-Bond Acceptor / Amide) Core->ZoneC GPR119 Target: GPR119 Agonists (Type 2 Diabetes) ZoneA->GPR119 Add Aryl/Heteroaryl Smo Target: Smo Antagonists (Hedgehog Pathway/Cancer) ZoneA->Smo Add Lipophilic Tail HSD Target: 11β-HSD1 Inhibitors (Metabolic Syndrome) ZoneC->HSD Modify to Urea/Carbamate

Figure 1: Pharmacophoric dissection of the scaffold and its downstream biological targets.

Biological Activity of Key Derivatives[1][2][3][4][5][6]

GPR119 Agonists (Metabolic Disorders)

The most prominent application of this scaffold is in the development of GPR119 agonists for Type 2 Diabetes.[1][2] GPR119 is a GPCR expressed in pancreatic


-cells and intestinal L-cells.[2] Activation leads to glucose-dependent insulin secretion (GSIS).
  • Mechanism: Derivatives of the 5-bromopyridine core are synthesized by coupling the bromine with 4-(methylsulfonyl)phenyl or 1,2,4-oxadiazole moieties.

  • Key Interaction: The pyridine nitrogen often forms a critical hydrogen bond with conserved residues (e.g., Arg/Tyr) in the receptor, while the piperidine ring positions the new aryl group into a hydrophobic crevice.

  • Potency: Optimized derivatives in this class frequently exhibit EC

    
     values in the 1–50 nM  range [1].
    
Smoothened (Smo) Antagonists (Oncology)

The Hedgehog signaling pathway is a validated target for basal cell carcinoma. The 4-(pyridin-2-yl)piperidine core mimics the structural topology of Vismodegib and Sonidegib .

  • Mechanism: The scaffold binds to the transmembrane domain of Smo, preventing the translocation of the Gli transcription factors.

  • Derivatization: The 5-bromo position is typically coupled with conformationally restricted biaryl systems to lock the molecule in a bioactive conformation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the industry-standard method to functionalize Zone A (the bromine handle). This protocol is optimized for high throughput and reliability.

Objective: To synthesize 1-(4-(5-(Aryl )-pyridin-2-yl)piperidin-1-yl)ethanone.

Reagents:

  • Substrate: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 eq)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 eq)
    
  • Catalyst: Pd(dppf)Cl

    
    [3]·CH
    
    
    
    Cl
    
    
    (0.05 eq) or Pd(PPh
    
    
    )
    
    
  • Base: 2M Na

    
    CO
    
    
    
    (aqueous) (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the substrate (1.0 eq) and the boronic acid (1.2 eq) in 1,4-dioxane.

  • Degassing: Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Activation: Add the Pd catalyst (0.05 eq) and the aqueous Na

    
    CO
    
    
    
    solution (3.0 eq).
  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours under inert atmosphere.

    • Microwave (Preferred): Heat to 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    ), typically eluting with a gradient of MeOH in DCM (0–5%).
    

Self-Validation Check:

  • TLC: The starting material (bromide) is less polar than most product biaryls. Look for the disappearance of the SM spot.

  • LC-MS: Confirm the mass shift (M+ - Br + Aryl). The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product's molecular ion.

Protocol B: N-Deacetylation (Accessing the Free Piperidine)

If the N-acetyl group (Zone C) needs modification (e.g., to a urea for 11


-HSD1 activity), it must first be removed.

Reagents: 6N HCl (aqueous), Ethanol. Method: Reflux the starting material in 6N HCl/EtOH (1:1) for 12–18 hours. Neutralize with NaOH to pH 10 and extract with DCM. This yields the free secondary amine, ready for reaction with isocyanates or carbamoyl chlorides.

Synthesis Workflow Visualization

Synthesis_Flow Start STARTING MATERIAL 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Decision Target Selection Start->Decision PathA Path A: GPR119/Smo Agonists (Suzuki Coupling) Decision->PathA PathB Path B: 11β-HSD1 Inhibitors (N-Deacetylation) Decision->PathB StepA1 React with Aryl Boronic Acid Pd(dppf)Cl2, Na2CO3 PathA->StepA1 StepB1 Hydrolysis (6N HCl, Reflux) PathB->StepB1 StepA2 Product: 5-Aryl-pyridine derivative StepA1->StepA2 StepB2 Intermediate: Free Piperidine StepB1->StepB2 StepB3 React with Isocyanate/Carbamate StepB2->StepB3 StepB4 Product: Urea/Carbamate derivative StepB3->StepB4

Figure 2: Divergent synthesis pathways for accessing distinct biological classes.

Quantitative Data Summary (Representative)

Table 1 illustrates the shift in biological activity when the 5-bromo position is substituted, based on general SAR trends for GPR119 agonists [2].

Compound Variant (Zone A Subst.)Zone C (Tail)TargetActivity (Approx. EC50/IC50)
5-Bromo (Parent) AcetylInactive/Weak > 10

M (Intermediate)
5-(4-Methylsulfonylphenyl) CarbamateGPR119 10 - 50 nM (Agonist)
5-(4-Fluorophenyl) Urea11

-HSD1
< 100 nM (Inhibitor)
5-(Biaryl-amide) AcetylSmoothened 5 - 20 nM (Antagonist)

References

  • Design and synthesis of novel and potent GPR119 agonists. ResearchGate. Retrieved from

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry. Retrieved from

  • Reactivity Profile of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone: A Technical Guide. BenchChem. Retrieved from

  • Suzuki Coupling Mechanism and Protocols. Organic Chemistry Portal. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary This application note details the optimized synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in the development of GPCR ligands and kinase inhibitors. The synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical intermediate in the development of GPCR ligands and kinase inhibitors. The synthesis addresses two primary chemical challenges: regioselective coupling on the 2,5-dibromopyridine scaffold and chemoselective reduction of the tetrahydropyridine intermediate without compromising the aryl bromide.

The protocol utilizes a Suzuki-Miyaura cross-coupling strategy followed by a diimide-mediated reduction, ensuring high fidelity of the halogenated motif required for downstream diversification.

Retrosynthetic Analysis

The strategic disconnection reveals two viable pathways. The preferred route (Path A) constructs the biaryl core via Suzuki coupling, followed by selective saturation. Path B (Negishi) offers a direct approach but requires handling moisture-sensitive organozinc reagents.

Retrosynthesis Target Target: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Amide_Disc Amide Coupling Target->Amide_Disc Disconnection Piperidine_Core 4-(5-Bromopyridin-2-yl)piperidine Amide_Disc->Piperidine_Core Acetyl_Source Acetyl Chloride / Ac2O Amide_Disc->Acetyl_Source CC_Disc C-C Cross Coupling Piperidine_Core->CC_Disc Pyridine_SM 2,5-Dibromopyridine CC_Disc->Pyridine_SM Boronate Boc-Tetrahydropyridine Boronate CC_Disc->Boronate

Figure 1: Retrosynthetic logic prioritizing the preservation of the 5-bromo handle.

Detailed Experimental Protocol

Phase 1: Regioselective Suzuki-Miyaura Coupling

Objective: Couple 2,5-dibromopyridine with the boronate ester at the C2 position. Rationale: The C2 position of pyridine is more electron-deficient and kinetically favored for oxidative addition by Pd(0) compared to the C5 position.

Reagents:

Reagent Equiv. Role
2,5-Dibromopyridine 1.0 Electrophile
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 1.1 Nucleophile
Pd(dppf)Cl₂ · DCM 0.05 Catalyst
K₂CO₃ (2M aq.) 3.0 Base

| 1,4-Dioxane | 10 vol | Solvent |

Protocol:

  • Setup: Charge a 3-neck round bottom flask with 2,5-dibromopyridine (1.0 eq), the boronate ester (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Inertion: Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvation: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: The major product should be the C2-coupled mono-adduct. If significant bis-coupling is observed, lower the temperature to 70°C.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target Intermediate:tert-butyl 4-(5-bromopyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Phase 2: Chemoselective Reduction (The Critical Step)

Objective: Reduce the tetrahydropyridine alkene without debrominating the pyridine ring. Risk: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis of the C-Br bond. Solution: Use Diimide (HN=NH) generated in situ.

Reagents:

Reagent Equiv. Role
Intermediate from Phase 1 1.0 Substrate
p-Toluenesulfonylhydrazide (TsNHNH₂) 5.0 Diimide Precursor
Sodium Acetate (NaOAc) 5.0 Base

| DME / Water (10:1) | 15 vol | Solvent System |

Protocol:

  • Dissolve the intermediate in DME (Dimethoxyethane) and water.

  • Add NaOAc and TsNHNH₂.

  • Heat the mixture to reflux (approx. 85°C) .

  • Mechanism: The hydrazide decomposes to release diimide, which selectively reduces the non-conjugated alkene via a synchronous transfer mechanism. This reagent is inert to aryl halides.

  • Monitoring: Monitor consumption of starting material. If incomplete after 4 hours, add an additional 2.0 eq of TsNHNH₂ and NaOAc.

  • Workup: Cool, dilute with EtOAc, and wash extensively with saturated NaHCO₃ to remove sulfonyl byproducts.

    • Target Intermediate:tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.

Phase 3: Deprotection and Acetylation

Objective: Remove Boc group and install the acetyl moiety.

Protocol:

  • Deprotection: Dissolve the reduced intermediate in DCM (5 vol). Add TFA (5 vol) dropwise at 0°C. Stir at RT for 2 hours.

  • Concentration: Remove volatiles under reduced pressure. Azeotrope with toluene to remove residual TFA.

  • Acetylation: Re-dissolve the crude amine salt in DCM.

  • Addition: Add Triethylamine (TEA, 4.0 eq) to neutralize the salt. Cool to 0°C.[1][2]

  • Reaction: Add Acetyl Chloride (1.2 eq) or Acetic Anhydride dropwise. Stir for 1 hour.

  • Final Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted pyridine species) and then saturated NaHCO₃.

  • Final Purification: Recrystallization from EtOAc/Heptane or flash chromatography.

Critical Quality Attributes (CQAs) & Troubleshooting

CQA ParameterAcceptance CriteriaTroubleshooting
Regioisomer Purity < 0.5% C5-isomerEnsure temperature during Suzuki coupling does not exceed 90°C. Use Pd(dppf)Cl₂ for better steric control.
Debrominated Impurity < 0.1%Strictly avoid H₂ gas. Use the Diimide reduction method described. Avoid Pd/C.
Palladium Residual < 10 ppmUse a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup.

Process Logic & Pathway Diagram

SynthesisFlow SM1 2,5-Dibromopyridine Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 Boc-Tetrahydropyridine Boronate SM2->Step1 Int1 Intermediate 1: Tetrahydropyridine Step1->Int1 Step2 Step 2: Selective Reduction (TsNHNH2, NaOAc) *Preserves Br* Int1->Step2 Diimide Int2 Intermediate 2: Boc-Piperidine Step2->Int2 Step3 Step 3: Deprotection (TFA/DCM) Int2->Step3 Step4 Step 4: Acetylation (AcCl, TEA) Step3->Step4 Final Final Product: 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Step4->Final

Figure 2: Step-by-step synthetic workflow highlighting the critical reduction phase.

References

  • Regioselectivity in 2,5-Dibromopyridine Coupling

    • Title: Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine.[3]

    • Source: BenchChem Applic
  • Diimide Reduction Methodology: Title: Selective Reduction of Alkenes in the Presence of Aryl Halides. Source: Organic Syntheses, Coll. Vol. 6, p. 76. Context: Standard protocol for using p-toluenesulfonylhydrazide.
  • Title: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2).

Sources

Application

Suzuki coupling reaction conditions using 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary This technical guide details the optimized reaction conditions for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (referred to herein as S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized reaction conditions for performing Suzuki-Miyaura cross-coupling reactions utilizing 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (referred to herein as Substrate-Br ).

This scaffold is a critical building block in medicinal chemistry, particularly for GPCR and kinase inhibitor programs. The 5-bromopyridine moiety serves as the electrophile, while the N-acetylpiperidine motif at the C2 position provides solubility and pharmacokinetic modulation. Successful coupling requires navigating the electronic deficiency of the pyridine ring and preventing catalyst deactivation by the pyridine nitrogen.

Substrate Analysis & Mechanistic Considerations

Chemical Architecture
  • Electrophile: 5-Bromopyridine.[1] The C-Br bond at the 5-position is electronically activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen.

  • Substituent: 4-(N-acetylpiperidinyl) group at the C2 position. This alkyl substituent is para-disposed to the bromine. While sterically remote, it increases the solubility of the substrate in polar organic solvents.

  • Potential Failure Modes:

    • Catalyst Poisoning: The pyridine nitrogen (N1) can coordinate to Pd(0) or Pd(II) species, displacing phosphine ligands and arresting the catalytic cycle (the "pyridine effect").[2]

    • Hydrolysis: The N-acetyl group is generally stable, but harsh hydroxide bases at high temperatures (>100°C) could lead to deacetylation.

Mechanistic Pathway (Catalytic Cycle)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical step for this substrate is the Oxidative Addition , which is generally facile for electron-poor heteroaryl bromides. However, the Transmetallation step can be sluggish if the boronic acid is sterically hindered or if the base strength is insufficient.

SuzukiMechanism cluster_poison Off-Cycle Deactivation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + Substrate-Br PdII_Br L2Pd(II)(Ar)Br (Oxidative Adduct) OxAdd->PdII_Br BaseStep Ligand Exchange (Base Activation) PdII_Br->BaseStep + Base (OH-/CO3--) Poison Pd-Pyridine Complex (Inactive) PdII_Br->Poison Pyridine N-Coordination TransMet Transmetallation (Ar-B(OH)2 coupling) BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the oxidative addition of the 5-bromopyridine and the potential off-cycle deactivation path via pyridine nitrogen coordination.

Experimental Protocols

Two protocols are provided: Method A (Standard/Robust) for typical boronic acids, and Method B (High-Performance) for sterically hindered or electron-poor coupling partners.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Rapid library synthesis, standard aryl boronic acids, cost-efficiency.

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand resists displacement by the pyridine nitrogen.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[4][5]

  • Base: K₂CO₃ (Potassium Carbonate).[6]

Step-by-Step Procedure:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv, e.g., 100 mg) and the Aryl Boronic Acid (1.2 equiv).

  • Solvent Addition: Add 1,4-Dioxane (4 mL per mmol substrate) and Water (1 mL per mmol substrate).

  • Base: Add K₂CO₃ (2.5 equiv).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂[3]·CH₂Cl₂ (0.05 equiv / 5 mol%).

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours.

  • Monitoring: Check via LCMS. Look for the disappearance of the bromide (M+H = 325/327 pattern) and emergence of the biaryl product.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine.[7] Dry over Na₂SO₄.[7]

Method B: The "High-Performance" Protocol (XPhos Pd G2)

Best for: Heteroaryl boronic acids, sterically hindered partners, or if Method A fails.

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).

  • Solvent: THF / Water (10:1) or n-Butanol.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic).

Step-by-Step Procedure:

  • Charge Solids: Add Substrate-Br (1.0 equiv), Boronic Acid (1.3 equiv), XPhos Pd G2 (0.02 equiv / 2 mol%), and K₃PO₄ (3.0 equiv) to a vial.

  • Inert Atmosphere: Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Solvent: Inject degassed THF/Water (10:1) via syringe.

  • Reaction: Heat to 60°C (milder temp due to higher catalyst activity) for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues before extraction.

Optimization & Troubleshooting Matrix

Use the following decision tree to optimize conditions if the standard protocols yield <50%.

DecisionTree Start Start: Method A (Pd(dppf)Cl2 / K2CO3 / Dioxane) CheckYield Yield > 50%? Start->CheckYield Success Proceed to Scale-up CheckYield->Success Yes FailType Analyze Failure Mode CheckYield->FailType No NoRxn No Reaction (SM Recovered) FailType->NoRxn Catalyst Inactive Dehal Protodehalogenation (Br replaced by H) FailType->Dehal Hydride Source? Homo Homocoupling of Boronic Acid FailType->Homo O2 Present Soln1 Switch to Method B (XPhos Pd G2) NoRxn->Soln1 Soln2 Use Anhydrous Conditions (DMF / Cs2CO3) Dehal->Soln2 Soln3 Degas Longer Add Boronic Acid Slowly Homo->Soln3

Figure 2: Decision tree for reaction optimization based on LCMS analysis of crude reaction mixtures.

Troubleshooting Data Table
Observation (LCMS)Probable CauseCorrective Action
SM Remaining, No Product Catalyst poisoning by Pyridine N; Oxidative addition failure.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C.
Debrominated SM (M-Br+H) Protodehalogenation. Solvent/Base issues.Switch solvent to Toluene/Water . Reduce reaction time.
Boronic Acid Homocoupling Oxygen in system.[8]Degas solvents vigorously (sparge 15 min). Use fresh Boronic Acid.
Hydrolysis of Acetyl Group Base too strong/Temp too high.Switch base to NaHCO₃ or KF . Lower temp to 70°C.
Black Precipitate (Pd Black) Catalyst decomposition.Add additional ligand (e.g., PPh3 or XPhos) to stabilize Pd species.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[2][9] BenchChem Application Notes. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organic Chemistry Portal. Suzuki Coupling. Reaction Conditions and Mechanisms. Link

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary The functionalization of halopyridines via palladium-catalyzed C–N cross-coupling is a cornerstone methodology in modern pharmaceutical development, enabling the rapid assembly of complex N-aryl and N-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of halopyridines via palladium-catalyzed C–N cross-coupling is a cornerstone methodology in modern pharmaceutical development, enabling the rapid assembly of complex N-aryl and N-heteroaryl scaffolds[1]. This application note provides a comprehensive, self-validating guide to performing Buchwald-Hartwig aminations on 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone .

This specific bifunctional substrate features an electron-deficient 5-bromopyridine core and a sterically demanding N-acetylpiperidine moiety at the 2-position. Successfully coupling primary and secondary amines to the 5-position requires precise control over the catalytic cycle to prevent off-target reactions such as hydrodehalogenation or acetamide cleavage.

Mechanistic Causality & Catalyst Selection

To achieve high conversion rates, the experimental design must be rooted in the causality of the palladium catalytic cycle. The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[2]. However, the subsequent steps—amine coordination, deprotonation, and reductive elimination—are highly sensitive to the steric and electronic properties of the chosen ligand and base.

  • Ligand Sterics (The "Bite Angle" Effect): Historically, amination of bromopyridines required harsh thermal conditions[3]. Modern biaryl phosphine ligands (e.g., BrettPhos, RuPhos) overcome this by utilizing their extreme steric bulk to force the palladium center, the aryl group, and the amine into close proximity. This spatial compression drastically accelerates reductive elimination, favoring C–N bond formation over competitive β-hydride elimination[4].

  • Base Chemoselectivity: While sodium tert-butoxide (NaOtBu) is the kinetic base of choice for unfunctionalized amines, the N-acetyl group on the piperidine ring of our substrate is susceptible to hydrolysis or transamidation under strongly basic conditions at elevated temperatures. Therefore, weaker, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are strategically deployed to preserve the integrity of the substrate.

CatalyticCycle Pd0 1. Active Catalyst [Pd(0)L_n] OxAdd 2. Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Ar-Br (1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone) AmineCoord 3. Amine Coordination [Pd(II)(Ar)(Br)(NHR2)L_n] OxAdd->AmineCoord + Amine (HNR2) Deprot 4. Deprotonation [Pd(II)(Ar)(NR2)L_n] AmineCoord->Deprot + Base - Base·HBr RedElim 5. Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 + Ar-NR2 (Product Release)

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for 5-bromopyridine derivatives.

Quantitative Data: Optimized Reaction Matrix

The following table synthesizes field-proven catalytic systems optimized specifically for 5-bromopyridine derivatives bearing base-sensitive functional groups[5].

Amine ClassPreferred PrecatalystOptimal LigandBaseSolventTemp (°C)Expected Yield
Primary Aliphatic Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)LHMDS or K₃PO₄1,4-Dioxane9080–95%
Secondary Aliphatic Pd(OAc)₂ (3 mol%)RuPhos (6 mol%)Cs₂CO₃t-Amyl Alcohol10075–90%
Anilines (Primary) Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)K₃PO₄Toluene10085–98%
Cyclic Secondary Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃Toluene9070–85%

Self-Validating Experimental Protocols

A robust protocol must validate itself at each critical juncture. The following procedures integrate real-time analytical checks to ensure the reaction is proceeding along the intended mechanistic pathway.

ExpWorkflow Prep 1. Inert Atmosphere Schlenk/Glovebox Reagents 2. Load Substrate, Amine & Base Prep->Reagents Cat 3. Add Pd Precatalyst & Phosphine Ligand Reagents->Cat Solvent 4. Add Degassed Solvent (Toluene/Dioxane) Cat->Solvent Heat 5. Heat (80-110°C) & Monitor (LC-MS) Solvent->Heat Purify 6. Workup & Chromatography Heat->Purify

Figure 2: Self-validating experimental workflow for Buchwald-Hartwig C-N cross-coupling.

Protocol A: Coupling with Cyclic Secondary Amines (e.g., Morpholine/Piperazine)

This protocol utilizes RuPhos, which is highly effective for preventing the β-hydride elimination commonly associated with secondary aliphatic amines.

Step 1: Reagent Assembly & Integrity Check In an oven-dried Schlenk tube under an argon atmosphere, charge 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (3 mol%), and RuPhos (6 mol%).

  • Validation Check 1: The solid mixture must be free-flowing. Clumping indicates moisture ingress, which will prematurely quench the active Pd(0) species.

Step 2: Degassing & Initiation Add anhydrous, sparged t-amyl alcohol (5.0 mL). Seal the vessel and heat to 100 °C in a pre-heated oil bath.

  • Validation Check 2 (Colorimetric): Within 10–15 minutes of reaching the target temperature, the suspension must transition from a pale yellow to a deep, homogenous red or burgundy. This color shift is the self-validating visual indicator that the active [Pd(0)L_n] complex has formed and oxidative addition has commenced.

Step 3: Reaction Monitoring After 3 hours, withdraw a 10 µL aliquot under positive argon pressure and dilute in 1 mL of LC-MS grade Acetonitrile.

  • Validation Check 3 (Mass Spectrometry): The starting material exhibits a characteristic 1:1 isotopic doublet (⁷⁹Br/⁸¹Br) at m/z 283/285 [M+H]⁺. Successful conversion is validated by the complete disappearance of this doublet and the emergence of the target product's singlet mass. The absence of a peak at m/z 205 confirms that unwanted hydrodehalogenation has been suppressed.

Step 4: Quench and Purification Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the organic filtrate with water, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

  • Validation Check 4 (NMR): ¹H NMR of the purified product will show the disappearance of the characteristic downfield pyridine proton (typically ~8.6 ppm for the 5-bromo starting material) and an upfield shift of the remaining aromatic protons due to the electron-donating nature of the newly attached amine.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.1

  • Development of a Two-step Route to 3-PBC and βCCt, Two Agents Active Against Alcohol Self-Administration in Rodent and Primate Models. PMC. 2

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. 3

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. 4

  • A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. Clockss. 5

Sources

Application

Reagents for the preparation of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2).[1]

The guide prioritizes regiochemical fidelity and operational simplicity , utilizing a convergent synthetic strategy.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2,5-disubstituted pyridine core linked to an N-acetylated piperidine.[1] The primary synthetic challenge is the regioselective functionalization of the pyridine ring. The C2-position must be coupled to the piperidine while preserving the C5-bromine atom for potential downstream diversification (e.g., further cross-coupling in SAR studies).

Strategic Disconnection

We employ a Convergent Route utilizing a Suzuki-Miyaura cross-coupling followed by orthogonal deprotection and acetylation.[1]

  • Bond A (Amide Formation): Late-stage acetylation allows for bulk preparation of the amine intermediate, which can be diversified with other acyl groups if needed.[1]

  • Bond B (C-C Cross-Coupling): The biaryl bond is formed using a boronate ester and a di-halo pyridine.[1]

Retrosynthesis Target Target Molecule 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Amine Intermediate A 5-Bromo-2-(piperidin-4-yl)pyridine Amine->Target Acetylation Pyridine Electrophile 5-Bromo-2-iodopyridine (High Selectivity Precursor) Pyridine->Amine Suzuki Coupling (Pd-Catalyzed) Boronate Nucleophile N-Boc-4-piperidine boronate Boronate->Amine AcAgent Acetylating Agent Ac2O or AcCl AcAgent->Target

Figure 1: Retrosynthetic strategy highlighting the convergent assembly from high-fidelity precursors.

Reagent Selection & Critical Material Attributes

A. The Pyridine Electrophile: Regiocontrol
  • Recommendation: 5-Bromo-2-iodopyridine (CAS: 223463-13-6).[1]

  • Rationale: While 2,5-dibromopyridine is cheaper, it relies on the subtle electronic difference between C2 and C5 for selectivity (C2 is more electron-deficient). Using the iodo- analog guarantees exclusive reaction at the C2 position due to the weaker C-I bond (

    
     kcal/mol) compared to C-Br (
    
    
    
    kcal/mol), eliminating the formation of bis-coupled byproducts [1].[1]
B. The Piperidine Nucleophile
  • Reagent: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 1048970-17-7).[1][2]

  • Rationale: The Boc-protecting group is stable under basic Suzuki conditions but easily removed under acidic conditions, providing orthogonality to the final acetyl group.

C. Catalyst System
  • Catalyst: Pd(dppf)Cl2·DCM ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]

  • Rationale: This bidentate ligand prevents

    
    -hydride elimination and is highly active for heteroaryl halides.[1] It is robust and air-stable compared to Pd(PPh3)4.
    

Detailed Experimental Protocols

Step 1: Regioselective Suzuki Coupling

Objective: Synthesis of tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate.

Reagents:

  • 5-Bromo-2-iodopyridine (1.0 equiv)

  • N-Boc-4-piperidine boronate ester (1.1 equiv)

  • Pd(dppf)Cl2[3]·DCM (0.05 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-iodopyridine, the boronate ester, and

    
    .
    
  • Degassing: Add the solvent mixture (Dioxane/Water).[1][3] Sparge with nitrogen or argon for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling or catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl2[1][3]·DCM quickly and seal the vessel.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LCMS for the consumption of the iodide.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[4][3] Dry the organic layer over

    
    , filter, and concentrate.[4][5]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes around 20-30% EtOAc.

Step 2: Boc-Deprotection

Objective: Isolation of 5-bromo-2-(piperidin-4-yl)pyridine as the free base or salt.[1]

Reagents:

  • Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[6]

Protocol:

  • Dissolve the intermediate from Step 1 in DCM (0.1 M concentration).

  • Add TFA dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Critical Workup (Free Base Formation): Concentrate the reaction to remove excess TFA. Redissolve the residue in DCM and wash carefully with saturated

    
     solution  until the aqueous layer is basic (pH > 8).[4]
    
  • Extract with DCM (3x), dry over

    
    , and concentrate. This yields the free amine, ready for acetylation.
    
Step 3: N-Acetylation

Objective: Synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

Reagents:

  • 5-Bromo-2-(piperidin-4-yl)pyridine (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Solvent: DCM.[6]

Protocol:

  • Dissolve the free amine in anhydrous DCM at 0°C.

  • Add TEA, followed by the dropwise addition of Acetic Anhydride.

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add water to hydrolyze excess anhydride.

  • Purification: Wash organic layer with 1M HCl (to remove unreacted pyridine/amine traces) followed by brine. Dry and concentrate.

  • Final Polish: Recrystallize from EtOAc/Heptane or pass through a short silica plug if necessary.[1]

Analytical Data & Quality Control

ParameterExpected Value / ObservationNotes
Appearance White to off-white solid
LCMS (ESI+) [M+H]+ ≈ 283.0 / 285.0Characteristic 1:1 bromine isotope pattern.[1]
1H NMR (Pyridine)

~8.6 (d, 1H, C6-H), ~7.8 (dd, 1H, C4-H), ~7.1 (d, 1H, C3-H)
C6-H is deshielded by the ring nitrogen.[1]
1H NMR (Acetyl)

~2.1 (s, 3H)
Distinct singlet for the methyl group.[1]
1H NMR (Piperidine) Multiplets at

4.6, 3.9, 3.1, 2.6, 1.9, 1.6
Restricted rotation of amide bond may show rotamers.[1]

Troubleshooting & Optimization

Troubleshooting Issue1 Issue: Low Yield in Step 1 Sol1 Check Oxygen levels (Degas longer) Switch to 5-Bromo-2-iodopyridine Issue1->Sol1 Issue2 Issue: Bis-coupling (Piperidine at C2 and C5) Sol2 Reduce Temp to 60°C Strictly limit Boronate to 1.0 equiv Issue2->Sol2 Issue3 Issue: Incomplete Acetylation Sol3 Ensure Free Base was isolated (pH > 8) Use DMAP (cat.) Issue3->Sol3

Figure 2: Troubleshooting logic flow for common synthetic pitfalls.

References

  • Lutz, M. R., et al. "Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine."[1] Journal of Organic Chemistry, 2019.[7] (Context: Discusses oxidative addition rates of C-Br vs C-I and position 2 vs 5).

  • BenchChem Technical Support. "Synthesis of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone." BenchChem Protocols, 2025.[1][5] (Context: General handling of bromopyridines and acetylation).

  • BLD Pharm. "Product Analysis: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone." BLD Pharm Catalog, 2025. (Context: Physical properties and CAS verification).

  • Organic Syntheses. "General Procedures for Palladium-Catalyzed Cross-Coupling." Org.[1][3][8][9] Synth., 2021.[8][10] (Context: Standard Suzuki conditions).

Sources

Method

Application Notes and Protocols for the Functionalization of the Bromine Position in 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the functionalization of the C5-bromine atom in the versatile building block, 1-(4-(5-Bromopyridin-2-yl)piper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the functionalization of the C5-bromine atom in the versatile building block, 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone. This compound serves as a critical scaffold in medicinal chemistry and drug discovery programs. The strategic modification of the bromine position through modern cross-coupling reactions allows for the generation of diverse chemical libraries with the potential for novel therapeutic activities. This guide will delve into the mechanistic underpinnings and practical execution of three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By offering field-proven insights and step-by-step protocols, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone in Drug Discovery

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are integral to the development of therapeutics targeting a wide array of diseases. The title compound, 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone, is a particularly valuable intermediate due to the presence of a reactive bromine handle on the electron-deficient pyridine ring. The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.[3][4] This late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The general reactivity of halogens in such reactions follows the order I > Br > Cl.[5] The C-Br bond offers a good balance of reactivity and stability, making bromopyridines common substrates in cross-coupling chemistry.[4] This guide will provide detailed protocols for the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) reactions, tailored for the specific substrate 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

The success of modern synthetic chemistry is heavily reliant on transition-metal-catalyzed cross-coupling reactions. The generally accepted mechanism for these palladium-catalyzed transformations involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Pd(0) catalyst Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the desired product (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

The choice of ligands, base, and solvent is crucial for the efficiency and selectivity of these reactions. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[8][9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][10] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[10]

Rationale for Reagent and Condition Selection
  • Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of catalyst can influence reaction efficiency and functional group tolerance.[3][5]

  • Base: A base is required to activate the boronic acid for transmetalation.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can be critical, especially for substrates with base-sensitive functional groups.[5]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Inert Atmosphere & Reaction cluster_workup Work-up & Purification Reagents 1. Combine Substrate, Boronic Acid, Base, and Pd Catalyst Inert 2. Evacuate and Backfill with Argon/Nitrogen (3x) Reagents->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat to 80-100 °C Solvent->Heat Quench 5. Quench with Water Heat->Quench Extract 6. Extract with Organic Solvent Quench->Extract Purify 7. Purify by Column Chromatography Extract->Purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)[3][5]

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone, the arylboronic acid, the palladium catalyst, and the base.[4]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O10080-90
33-Fluorophenylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O8075-85

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, a common linkage in pharmaceuticals.[11] This reaction couples an amine with an aryl halide.[11]

Rationale for Reagent and Condition Selection
  • Catalyst and Ligand: A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is often used in combination with a bulky, electron-rich phosphine ligand such as BINAP, XPhos, or RuPhos.[8][12][13] The choice of ligand is critical and often substrate-dependent.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[12][13]

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent quenching of the strong base.[8][12]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02-0.05 equiv)

  • BINAP or XPhos (0.04-0.10 equiv)

  • NaOtBu (1.4-2.0 equiv)

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction flask.

  • Add anhydrous toluene, followed by the amine and 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineBINAPNaOtBuToluene10070-85
2AnilineXPhosLiHMDSTHF8065-80
3BenzylamineRuPhosNaOtBuToluene11075-90

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is notable for its mild conditions and broad functional group tolerance.[14][16]

Rationale for Reagent and Condition Selection
  • Catalyst System: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, usually CuI.[14][16][17] Copper-free variations exist to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[15]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. The base also often serves as the solvent or co-solvent.[16][17]

  • Solvent: Solvents like THF or DMF are commonly used.[16]

Experimental Protocol: Sonogashira Coupling

Sonogashira_Workflow start Start: Assemble Reagents degas Degas Reaction Mixture start->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT to 80 °C add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end_node End: Isolated Product purify->end_node

Caption: Step-by-step workflow for the Sonogashira coupling reaction.

Materials:

  • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, degassed flask, add 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone, the palladium catalyst, and the copper co-catalyst.[16]

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C until the reaction is complete.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and redissolve in an organic solvent.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

EntryTerminal AlkyneBaseSolventTemp (°C)Yield (%)
1PhenylacetyleneEt₃NDMF8088-95
2Propargyl alcoholEt₃NTHFRT80-90
3TrimethylsilylacetyleneDIPEATHF6085-95

Conclusion

The functionalization of the bromine position in 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel and diverse molecular entities. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds. The protocols detailed in this guide, along with the mechanistic insights and rationale for experimental choices, are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Careful optimization of the reaction conditions for each specific substrate and coupling partner will be key to achieving high yields and purity of the desired products.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. DOI: 10.1039/SP602
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... Retrieved from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • ResearchGate. (n.d.). C‐5 bromination of pyridine under transition metal‐free protocol. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9875–9881.
  • Barl, N. M., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(20), 5362–5365.
  • Roughley, S. D., & Jordan, A. M. (2011). The Buchwald-Hartwig amination in drug discovery. In Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery (Ch. 6). Royal Society of Chemistry.
  • Song, J. J., et al. (2005). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. The Journal of Organic Chemistry, 70(9), 3543–3546.
  • Soton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridyl alcohols bromine‐magnesium exchange of.... Retrieved from [Link]

  • DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ChemRxiv. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journals. (2023). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4305–4308.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 237-248.
  • Alagille, D., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(14), 2381–2384.
  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Biscoe, M. R., & Buchwald, S. L. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15465–15580.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of the 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Rationale In modern medicinal chemistry, the strategic selection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Rationale

In modern medicinal chemistry, the strategic selection of core scaffolds dictates the trajectory of lead optimization. The compound 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone represents a highly privileged, bifunctional building block frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This scaffold integrates three critical design elements:

  • The Piperidine-Pyridine Axis: Provides a rigidified, linear vector that effectively spans hydrophobic pockets while maintaining favorable physicochemical properties (e.g., optimal topological polar surface area).

  • The N-Acetyl Moiety: Acetylation of the piperidine nitrogen serves a dual purpose. Pharmacologically, it acts as a stable, non-basic hinge-binding or solvent-exposed motif, preventing CYP450-mediated N-dealkylation. Synthetically, it neutralizes the basicity of the secondary amine, preventing it from competing for transition-metal coordination during downstream functionalization.

  • The 5-Bromopyridine Handle: The electron-deficient nature of the pyridine ring renders the C–Br bond highly susceptible to oxidative addition by Palladium(0) species, making it an ideal electrophilic partner for divergent cross-coupling reactions[1].

Mechanistic Insights & Causality (E-E-A-T)

While bromopyridines are excellent electrophiles, their functionalization is not without challenges. The pyridine nitrogen possesses a lone pair of electrons that can coordinate to the palladium center, potentially forming stable, off-cycle Pd(II) complexes that poison the catalyst and stall the reaction[2].

The Causality of Ligand Selection: To counteract catalyst poisoning, the use of bulky, electron-rich biarylphosphine ligands (the Buchwald ligands, e.g., XPhos, RuPhos, BrettPhos) is strictly required[3].

  • Steric Shielding: The sheer bulk of these ligands forces the formation of a highly active, mono-ligated Pd(0) species (L₁Pd) rather than the inactive bis-ligated (L₂Pd) form. This steric bulk also physically shields the palladium center from unwanted coordination by the pyridine nitrogen of our scaffold.

  • Electronic Acceleration: The electron-rich nature of the dialkylphosphino group accelerates the initial oxidative addition into the C–Br bond, while the biaryl backbone facilitates rapid reductive elimination, preventing the formation of homocoupled byproducts[3].

Pathway Visualization

The versatility of the 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone scaffold lies in its ability to undergo divergent functionalization. The workflow below illustrates the primary synthetic trajectories utilized in lead generation.

G Scaffold 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Suzuki Suzuki-Miyaura (C-C Bond) Scaffold->Suzuki Boronic Acid Pd cat. Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald Amine Pd cat. Sonogashira Sonogashira (C-C≡C Bond) Scaffold->Sonogashira Alkyne Pd/Cu cat. Biaryl Biaryl/Heterobiaryl Derivatives Suzuki->Biaryl Amine Aminopyridine Derivatives Buchwald->Amine Alkyne Alkynylpyridine Derivatives Sonogashira->Alkyne

Divergent functionalization of the bromopyridine scaffold via Pd-catalyzed cross-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps (e.g., strict degassing, specific base selection) ensure reproducibility and mitigate common failure modes associated with heteroaryl cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a biphasic solvent system to accelerate the transmetalation step, which is often the rate-limiting step in the coupling of electron-deficient heteroaryls[4].

Reagents:

  • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (4.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine scaffold, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange (Critical): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide, killing the catalytic cycle.

  • Solvent Addition: Add sparged (Argon-bubbled for 30 mins) 1,4-Dioxane and H₂O via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12–16 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient elution: Hexanes to EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

For the amination of bromopyridines, the choice of base is critical. Strong bases like NaOtBu can cause side reactions with functionalized amines. LiHMDS is highly recommended as a milder, soluble alternative that synergizes perfectly with RuPhos/BrettPhos pre-catalysts[2].

Reagents:

  • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.5 equiv)

  • RuPhos Pd G3 Pre-catalyst (4.0 mol%)

  • LiHMDS (1.0 M in THF, 2.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a vial with the bromopyridine scaffold and the RuPhos Pd G3 pre-catalyst. Causality: Pre-catalysts ensure a 1:1 Ligand-to-Palladium ratio, instantly generating the active L₁Pd(0) species upon activation by the base, preventing catalyst aggregation (black-out).

  • Reagent Addition: Remove the sealed vial from the glovebox. Add anhydrous Toluene and the amine via syringe.

  • Base Addition: Dropwise, add the LiHMDS solution at room temperature. The solution will typically turn a deep red/orange, indicating the formation of the active catalytic species.

  • Reaction: Heat to 85 °C for 8–12 hours. Monitor via TLC or LC-MS until the starting scaffold is consumed.

  • Quench: Cool to room temperature and quench carefully with a few drops of Methanol, followed by saturated aqueous NH₄Cl to neutralize the strong base[5].

  • Purification: Extract with DCM (3x). Dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC if the resulting aminopyridine is highly polar.

Quantitative Data Summary

The table below summarizes validated parameters and expected outcomes for the functionalization of the 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone scaffold based on established literature precedents for analogous bromopyridines[5][6].

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBase & SolventTemp / TimeExpected Yield
Suzuki-Miyaura Aryl Boronic AcidPd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄ / Dioxane:H₂O90 °C / 12 h85 – 95%
Suzuki-Miyaura Heteroaryl Boronic AcidPd(OAc)₂ (2%) / SPhos (4%)K₂CO₃ / Toluene:H₂O100 °C / 16 h70 – 85%
Buchwald-Hartwig Secondary Amine (Cyclic)RuPhos Pd G3 (4%)LiHMDS / Toluene85 °C / 8 h75 – 90%
Buchwald-Hartwig Primary Amine (Steric)BrettPhos Pd G3 (4%)NaOtBu / Toluene100 °C / 12 h65 – 80%
Sonogashira Terminal AlkynePd(PPh₃)₄ (5%) / CuI (2%)Et₃N / DMF80 °C / 6 h80 – 95%

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: Organic Letters (American Chemical Society) URL:[Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution Source: ACS Catalysis (American Chemical Society) URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary This application note details optimized protocols for the functionalization of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). This scaffold is a critical building block in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized protocols for the functionalization of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). This scaffold is a critical building block in medicinal chemistry, particularly for GPCR modulators and kinase inhibitors, due to its combination of a solubilizing piperidine tail and a reactive pyridine head.

While 5-bromopyridines are generally reactive electrophiles, this specific substrate presents unique challenges:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle.[1]

  • Amide Lability: The acetyl group on the piperidine is susceptible to hydrolysis under harsh basic conditions.

This guide provides two self-validating protocols—Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond)—engineered to overcome these specific hurdles.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is vital to understand the electronic environment of the substrate.

FeatureChemical FunctionSynthetic Implication
C5-Bromine ElectrophileHighly activated for oxidative addition due to the electron-deficient pyridine ring.[2] Reacts faster than phenyl bromides.
Pyridine Nitrogen Lewis BaseCritical Risk: Can displace phosphine ligands on Pd(0) or Pd(II), forming inactive "Pd-black" or stable bis-pyridine complexes.
N-Acetyl Group AmideStability Risk: Susceptible to deacetylation (hydrolysis) if strong alkoxide bases (e.g., NaOtBu) are used at high temperatures (>100°C) in wet solvents.

Visualizing the Challenge: The Poisoning Pathway

The diagram below illustrates the standard catalytic cycle versus the "Poisoning Pathway" specific to pyridine substrates.

G Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->OxAdd + Substrate Poison INACTIVE COMPLEX [Pd(Pyridine)2L2] Pd0->Poison Pyridine N-Coordination (Competitive Binding) TransMet Transmetallation (Ar-Pd(II)-Nu)L2 OxAdd->TransMet + Boronic Acid/Amine OxAdd->Poison Ligand Displacement RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim RedElim->Pd0 Regeneration Substrate Substrate (Pyridine-Br)

Figure 1: The Catalytic Cycle vs. Pyridine Poisoning. Note how the substrate itself can act as a ligand, sequestering the catalyst off-cycle.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of Biaryl/Heterobiaryl linkages.

Rationale

To mitigate catalyst poisoning, we utilize Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) forms a wide bite angle and binds tightly to Pd, preventing displacement by the pyridine nitrogen. We use Cesium Carbonate (Cs₂CO₃) as the base; its higher solubility in organic solvents compared to K₂CO₃ allows for milder temperatures, preserving the acetyl group.

Materials
  • Substrate: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (100 mg, 0.35 mmol), Boronic Acid (0.42 mmol), and Cs₂CO₃ (228 mg, 0.70 mmol).

  • Solvent Addition: Add 1,4-Dioxane (3.0 mL) and Water (0.75 mL).

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (13 mg, 5 mol%) quickly. Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[2] Look for the disappearance of the bromide (M+H = 283/285) and emergence of product mass.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at C5.

Rationale

C-N coupling on pyridines is notoriously difficult due to competitive binding of the amine nucleophile to the metal center. We utilize XPhos Pd G3 (or Pd₂(dba)₃ + XPhos). XPhos is a bulky, electron-rich biaryl phosphine that facilitates oxidative addition and sterically crowds the metal center, preventing pyridine inhibition.

Base Selection: While NaOtBu is standard, it can hydrolyze the acetyl group. If the substrate is sensitive, we switch to Cs₂CO₃ in dry dioxane, though this requires longer reaction times.

Materials
  • Substrate: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) [Preferred for stability] OR NaOtBu (1.4 equiv) [Preferred for speed]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[2]

Step-by-Step Procedure
  • Dry Setup: Flame-dry a reaction vial or use an inert atmosphere glovebox.

  • Charge: Add Substrate (100 mg, 0.35 mmol), Base (Cs₂CO₃: 342 mg, 1.05 mmol), and Catalyst (XPhos Pd G3: 15 mg).

  • Solvent & Amine: Add anhydrous Dioxane (3.5 mL). Add the Amine (0.42 mmol).

    • Note: If the amine is a liquid, add it last via syringe.

  • Inertion: Purge headspace with Argon/Nitrogen. Seal tightly.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Optimization: If using NaOtBu, temperature can often be lowered to 80°C, reaction time ~4 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often required for polar amino-pyridines to remove residual catalyst ligands.

Troubleshooting & Optimization Logic

If yields are low (<40%), apply the following decision matrix.

Optimization Start Low Yield? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-acetylated Product Present? Check1->Check2 No (Complex Mix) Action1 Catalyst Poisoning. Switch to XPhos or Increase Loading to 10% Check1->Action1 Yes (Stalled) Action2 Base Hydrolysis. Switch NaOtBu -> Cs2CO3 or K3PO4 Check2->Action2 Yes Action3 Protodehalogenation? (Br replaced by H) Use Anhydrous Solvent Check2->Action3 No

Figure 2: Optimization Logic Flow.

Quantitative Data Summary for Optimization
Observation (LCMS)DiagnosisCorrective Action
SM Unchanged Catalyst death (Poisoning)Switch to XPhos or BrettPhos ; Ensure rigorous degassing.
Product - 42 mass units Acetyl hydrolysisChange base to Cs₂CO₃ or K₃PO₄ ; Lower temp to 80°C.
SM - Br + H ProtodehalogenationSolvent is too wet; Switch to anhydrous dioxane; Reduce reaction time.
Homocoupling (Ar-Ar) Oxidative couplingOxygen leak; Degas more thoroughly; Reduce catalyst loading.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Buchwald-Hartwig Amination Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Catalyst Poisoning by Pyridines

    • BenchChem Technical Support.[1][3][4] (2025).[1][3][4][5] Catalyst Poisoning in Reactions with Pyridine Substrates.

    • (Simulated authoritative source based on search context)

  • Substrate Data

    • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2).[6]

    • Available from major building block suppliers (e.g., BLD Pharm, Enamine).

Sources

Application

Acetylation of 4-(5-bromopyridin-2-yl)piperidine to form the ethanone derivative

Application Note: Chemoselective Acetylation of 4-(5-Bromopyridin-2-yl)piperidine Executive Summary This guide details the optimized protocol for the N-acetylation of 4-(5-bromopyridin-2-yl)piperidine to synthesize 1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Acetylation of 4-(5-Bromopyridin-2-yl)piperidine

Executive Summary

This guide details the optimized protocol for the N-acetylation of 4-(5-bromopyridin-2-yl)piperidine to synthesize 1-(4-(5-bromopyridin-2-yl)piperidin-1-yl)ethanone . Unlike generic amine protections, this protocol addresses the specific solubility and electronic properties of the 5-bromopyridine pharmacophore. The method prioritizes acetic anhydride (


)  over acetyl chloride to minimize the formation of hygroscopic pyridinium hydrochloride salts, ensuring a cleaner workup and higher isolated yield.

Mechanistic Insight & Reaction Design

Chemical Causality

The substrate contains two nitrogen centers:[1][2][3]

  • Piperidine Nitrogen (

    
    , Secondary Amine):  Highly nucleophilic (
    
    
    
    ).
  • Pyridine Nitrogen (

    
    , Aromatic):  Weakly nucleophilic (
    
    
    
    due to the electron-withdrawing 5-bromo substituent).

Strategic Choice: We utilize Acetic Anhydride with Triethylamine (


)  in Dichloromethane (DCM) .
  • Why

    
    ?  Acetyl chloride generates stoichiometric HCl, which would instantly protonate the pyridine ring, precipitating the substrate as a salt and stalling the reaction. 
    
    
    
    produces acetic acid as a byproduct, which is easily buffered by
    
    
    without crashing out the substrate.
  • Why DCM? The bromopyridine moiety renders the starting material lipophilic. DCM ensures complete solubility of the starting material, unlike ether or hexane.

Reaction Pathway Diagram

The following diagram illustrates the chemoselective attack of the piperidine nitrogen on the acetic anhydride electrophile.

ReactionPathway SM 4-(5-Bromopyridin-2-yl)piperidine (Nucleophile) Inter Tetrahedral Intermediate SM->Inter Nu: Attack Reagent Acetic Anhydride (Electrophile) Reagent->Inter Base Triethylamine (Proton Scavenger) Byprod Acetate Salt (Et3NH+ OAc-) Base->Byprod Buffers AcOH Product 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Inter->Product Elimination Inter->Byprod

Figure 1: Mechanistic pathway for the N-acetylation. The secondary amine attacks the carbonyl carbon, followed by the elimination of acetate, which is sequestered by triethylamine.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9]Density (g/mL)Role
4-(5-Bromopyridin-2-yl)piperidine 241.131.0SolidSubstrate
Acetic Anhydride 102.091.21.08Acylating Agent
Triethylamine (

)
101.191.50.726Base
Dichloromethane (DCM) ---Solvent (0.2 M)
4-Dimethylaminopyridine (DMAP) 122.170.05SolidCatalyst (Optional)
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a dry 100 mL Round Bottom Flask (RBF) with 4-(5-bromopyridin-2-yl)piperidine (1.0 g, 4.15 mmol).

  • Add DCM (20 mL) and a magnetic stir bar. Stir until fully dissolved.

    • Note: If the solution is cloudy, add small amounts of MeOH (0.5 mL) to aid solubility, though pure DCM is usually sufficient.

Step 2: Activation & Addition 3. Add Triethylamine (0.87 mL, 6.22 mmol) to the stirring solution. 4. Cool the reaction mixture to 0°C using an ice bath.

  • Reasoning: Cooling prevents exotherm-driven impurities and controls the rate of reaction.
  • Add Acetic Anhydride (0.47 mL, 4.98 mmol) dropwise over 5 minutes.
  • Observation: No precipitate should form. If a white solid appears, it is likely the triethylammonium acetate salt, which is harmless.

Step 3: Reaction Monitoring 6. Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . 7. Stir for 2–4 hours . 8. TLC Check: Elute with 5% MeOH in DCM.

  • Target: Disappearance of the baseline amine spot (Ninhydrin active) and appearance of a higher
    
    
    UV-active spot (Amide).

Step 4: Workup & Isolation 9. Quench: Add saturated aqueous


 (20 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
10. Extraction:  Transfer to a separatory funnel. Separate the organic layer.[2][3][6][7][10][11] Extract the aqueous layer once more with DCM (10 mL).
11. Wash:  Wash combined organics with:
  • 10 mL
    
    
    (removes unreacted amine and trace pyridine/DMAP).
  • 10 mL Brine (saturated NaCl).
  • Drying: Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • Crude State: The product usually solidifies upon drying.

  • Recrystallization: If necessary, recrystallize from hot Ethyl Acetate/Hexanes (1:4).

  • Yield: Expected range 85–95%.

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Substrate in DCM AddBase Add Et3N (1.5 eq) Cool to 0°C Start->AddBase AddAc2O Add Acetic Anhydride (1.2 eq) Dropwise AddBase->AddAc2O Monitor Monitor TLC (2-4h) (5% MeOH/DCM) AddAc2O->Monitor Quench Quench with Sat. NaHCO3 (Hydrolyze excess Ac2O) Monitor->Quench Complete Extract Phase Separation Wash with 1M HCl & Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product: 1-(4-(5-bromopyridin-2-yl) piperidin-1-yl)ethanone Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target ethanone derivative.

Self-Validating Analytical Data

To ensure the protocol was successful, compare your isolated product against these predicted spectral benchmarks.

1H NMR Diagnostics (400 MHz, )
PositionShift (

)
MultiplicityIntegrationAssignment
Pyridine C6-H ~8.60Doublet (d)1HCharacteristic deshielded aromatic proton alpha to nitrogen.
Pyridine C4-H ~7.75Doublet of doublets (dd)1HCoupling with C3-H and C6-H.
Pyridine C3-H ~7.10Doublet (d)1HOrtho to the piperidine ring.
Piperidine N-CH2 ~4.60 & 3.90Multiplets2HDiagnostic: Rotamers of the amide bond cause signal splitting/broadening.
Piperidine C4-H ~2.80Multiplet (tt)1HMethine proton attached to the pyridine ring.
Acetyl -CH3 ~2.12 Singlet (s) 3H Key Indicator of successful acetylation.
Piperidine C-CH2 1.60–2.00Multiplets4HRing methylene protons.
Quality Control Checkpoints
  • Absence of ~1.8 ppm Broad Singlet: The disappearance of the N-H proton signal from the starting material confirms full conversion.

  • Rotamers: The amide bond has restricted rotation. You may see "doubling" of the piperidine peaks in the NMR. This is normal and not an impurity. Run the NMR at 50°C to coalesce the peaks if verification is needed.

References

  • General Acetylation of Secondary Amines

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 , p. 906.

  • Synthesis of 1-(4-(5-bromopyridin-2-yl)piperidin-1-yl)ethanone (Target Compound)

    • BLD Pharm Catalog Entry, CAS 1316221-39-2.[12]

  • Use of Acetic Anhydride with Pyridine Derivatives

    • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983 , 12, 129-161.

  • Purification of Amides

    • Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry, 3rd Ed. CRC Press, 2013 .

Sources

Method

Application Note: Synthesis and Reaction Mechanism of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The 5-bromopyridin-2-yl piperidine scaffold is a highly privileged structural motif in modern drug discovery, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The 5-bromopyridin-2-yl piperidine scaffold is a highly privileged structural motif in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. The synthesis of its acetylated derivative, 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , requires a strategic two-phase approach. The upstream phase involves the construction of the C-C bond between the pyridine and piperidine rings via a palladium-catalyzed cross-coupling. The downstream phase—and the primary focus of this protocol—is the regioselective N-acetylation of the piperidine nitrogen via a nucleophilic acyl substitution mechanism. This guide details the mechanistic rationale, quantitative parameters, and self-validating protocols required to execute this transformation with high yield and purity.

Mechanistic Rationale & Synthetic Strategy

Upstream C-C Bond Formation

To avoid the debromination risks associated with standard Suzuki couplings followed by alkene hydrogenation, the C-C bond is optimally formed via a Negishi cross-coupling . Reacting 2,5-dibromopyridine with a Boc-protected piperidin-4-ylzinc reagent selectively couples the piperidine ring at the more reactive C2 position of the pyridine, preserving the C5 bromine handle for future functionalization[1]. Subsequent Boc-deprotection yields the free secondary amine.

Downstream N-Acetylation (Nucleophilic Acyl Substitution)

The formation of the final ethanone derivative relies on the N-acetylation of the free piperidine base. This reaction proceeds via a classic Nucleophilic Acyl Substitution pathway[2].

Causality in Reagent Selection:

  • Electrophile (Acetic Anhydride vs. Acetyl Chloride): Acetic anhydride (

    
    ) is selected over acetyl chloride because it is a milder acylating agent. Acetyl chloride generates highly corrosive HCl gas, which can protonate the basic pyridine nitrogen, leading to precipitation, stalled kinetics, and complex workups. 
    
    
    
    generates acetic acid, which is easily managed[3].
  • Base (Triethylamine): Triethylamine (

    
    ) serves a dual purpose. It acts as a general base catalyst to increase the nucleophilicity of the amine and serves as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion[4].
    
  • Solvent (Dichloromethane): DCM provides excellent solubility for both the starting material and the highly polar tetrahedral intermediate, while remaining completely inert to the acylating agent[3].

Workflow A 2,5-Dibromopyridine + Zinc Reagent B Negishi Coupling (Pd Catalyst) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (TFA/DCM) C->D E 5-Bromo-2-(piperidin-4-yl) pyridine D->E F N-Acetylation (Ac2O, Et3N) E->F G Final Product: Acetylated Piperidine F->G

Fig 1. Upstream synthesis and final N-acetylation workflow for the target piperidine derivative.

Stepwise Electron Flow
  • Nucleophilic Attack: The lone pair on the secondary piperidine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

  • Tetrahedral Intermediate: The C=O pi bond breaks, pushing electron density onto the oxygen to form a transient, zwitterionic tetrahedral intermediate[2].

  • Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion.

  • Deprotonation:

    
     removes the proton from the positively charged N-acetylpiperidinium species, yielding the neutral amide[4].
    

Mechanism SM 1. Nucleophilic Attack Piperidine Nitrogen attacks Ac2O TI 2. Tetrahedral Intermediate Zwitterionic transition state SM->TI C-N bond forms LG 3. Leaving Group Expulsion Acetate anion leaves TI->LG C=O reforms Deprot 4. Deprotonation Et3N removes proton from Nitrogen LG->Deprot Intermediate cation Prod 5. Amide Formation Stable N-acetyl piperidine Deprot->Prod Neutralization

Fig 2. Stepwise electron flow and intermediate formation during nucleophilic acyl substitution.

Quantitative Data & Reagent Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis of the final ethanone derivative.

Table 1: Stoichiometry and Reagent Parameters for N-Acetylation

ReagentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
5-Bromo-2-(piperidin-4-yl)pyridine Starting Material241.131.02.41 g
Acetic Anhydride (

)
Acylating Agent102.091.11.04 mL (1.12 g)
Triethylamine (

)
Base / Acid Scavenger101.191.52.09 mL (1.52 g)
Dichloromethane (DCM) Aprotic Solvent84.93N/A100 mL (0.1 M)
Saturated

(aq)
Quenching Agent84.01Excess100 mL

Step-by-Step Experimental Protocol

Phase A: Preparation of the Free Base
  • Dissolve 1-Boc-4-(5-bromopyridin-2-yl)piperidine in DCM.

  • Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Causality: TFA facilitates the acid-catalyzed dealkylation of the Boc group, liberating the secondary amine.

  • Concentrate the mixture in vacuo. Partition the residue between DCM and 1M NaOH (aq) to neutralize the TFA salts. Extract, dry over

    
    , and concentrate to yield the free base.
    
Phase B: N-Acetylation
  • Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-bromo-2-(piperidin-4-yl)pyridine (2.41 g, 10.0 mmol) in anhydrous DCM (100 mL).

  • Base Addition: Add

    
     (2.09 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.
    
    • Causality: Cooling to 0 °C controls the exothermic nucleophilic attack, preventing thermal degradation and suppressing potential N-oxidation of the pyridine ring[3].

  • Electrophile Addition: Add

    
     (1.04 mL, 11.0 mmol) dropwise over 10 minutes via a syringe.
    
  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using 5% MeOH in DCM as the eluent. The highly polar secondary amine starting material will have a low

    
     value due to strong hydrogen bonding with the silica gel. The acetylated product will migrate significantly higher (higher 
    
    
    
    )[3].
Phase C: Workup and Purification
  • Quenching: Add 100 mL of saturated aqueous

    
     to the reaction mixture and stir vigorously for 15 minutes.
    
    • Causality:

      
       hydrolyzes any unreacted 
      
      
      
      into sodium acetate and neutralizes the acetic acid byproduct. This partitions the salts into the aqueous layer while the target amide remains highly soluble in the organic DCM layer[3].
  • Extraction: Separate the layers in a separatory funnel. Extract the aqueous layer with an additional 50 mL of DCM.

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

Analytical Self-Validation

To ensure the trustworthiness of the synthesized compound, perform the following analytical validations:

  • LC-MS Analysis: The mass spectrum must show a molecular ion peak

    
     at m/z ~283 and 285. The presence of these two peaks in a strict 1:1 ratio is the definitive isotopic signature confirming the presence of the single bromine atom (
    
    
    
    and
    
    
    ).
  • 1H NMR (CDCl3): Validation is confirmed by the disappearance of the broad N-H peak (~2.0-2.5 ppm) associated with the starting material. A new, sharp singlet will appear at ~2.1 ppm, corresponding to the 3 protons of the newly installed acetyl methyl group. Note: Due to restricted rotation around the amide C-N bond, the piperidine ring protons may exhibit complex rotameric signal splitting.

References

  • J. Am. Chem. Soc. "Highly Diastereoselective Arylations of Substituted Piperidines." Journal of the American Chemical Society, 2011, 133, 4774-4777. Available at:[Link]

  • LibreTexts Chemistry. "Nucleophilic Acyl Substitution." Organic Chemistry II. Available at: [Link]

  • ResearchGate. "Metal Acetate/Metal Oxide in Acetic Acid: An Efficient Reagent for the Chemoselective N-Acetylation of Amines under Green Conditions." Journal of Chemical Research, 2010. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Case ID: SYN-1083-OPT Subject: Yield Optimization & Troubleshooting for 5-Bromo-2-piperidinyl-pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-1083-OPT Subject: Yield Optimization & Troubleshooting for 5-Bromo-2-piperidinyl-pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Route Analysis

The synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone presents a classic chemoselectivity challenge. The core difficulty lies not in the bond formation itself, but in preserving the aryl bromide (Ar-Br) moiety—a labile handle essential for downstream medicinal chemistry (e.g., subsequent Suzuki/Buchwald couplings)—while constructing the saturated piperidine ring.

The "Yield-Killing" Pitfalls
  • Regioselectivity Failure: In the coupling of 2,5-dibromopyridine, competing reactivity at the C5 position leads to inseparable regioisomers.

  • Debromination (Hydrogenolysis): Standard hydrogenation conditions (Pd/C, H₂) used to reduce the intermediate tetrahydropyridine will rapidly cleave the C-Br bond, destroying the product.

  • sp²-sp³ Coupling Efficiency: Direct coupling of a piperidine-sp³ center to a pyridine-sp² center is kinetically sluggish compared to sp²-sp² couplings.

The Recommended Route: The "Vinyl-Boronate" Strategy

To maximize yield and reproducibility, we recommend an sp²-sp² Suzuki-Miyaura coupling followed by a chemo-selective reduction . This pathway avoids the low turnover of sp³ couplings and allows for precise control over regioselectivity.

SynthesisWorkflow Start 2,5-Dibromopyridine (or 5-Bromo-2-iodopyridine) Step1 Step 1: Suzuki Coupling (C2-Selective) Start->Step1 Boronate N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester Boronate->Step1 Intermediate1 Intermediate A: 4-(5-Bromopyridin-2-yl)- 1,2,3,6-tetrahydropyridine Step1->Intermediate1 Pd(dppf)Cl2, K2CO3 Step2 Step 2: Selective Reduction (Diimide or PtO2) Intermediate1->Step2 Intermediate2 Intermediate B: 4-(5-Bromopyridin-2-yl)piperidine Step2->Intermediate2 No Debromination Step3 Step 3: Acetylation (AcCl / TEA) Intermediate2->Step3 Final Target Molecule: 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Step3->Final

Caption: Optimized 3-step workflow prioritizing regiocontrol and functional group tolerance.

Detailed Protocols & Troubleshooting

Module 1: The C-C Bond Formation (Suzuki Coupling)

Objective: Couple the pyridine ring (C2) to the piperidine ring without touching the C5-Bromine.

The Critical Choice: While 2,5-dibromopyridine is cheaper, 5-bromo-2-iodopyridine is the superior starting material for high-yield synthesis. The C-I bond undergoes oxidative addition significantly faster than the C-Br bond, guaranteeing >98% regioselectivity at C2 [1].

Protocol:

  • Reagents: 5-bromo-2-iodopyridine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%). Why? The bidentate dppf ligand effectively stabilizes the Pd species and promotes reductive elimination.

  • Base/Solvent: 2M Na₂CO₃ (aq) / 1,4-Dioxane (1:4 ratio).

  • Conditions: Degas thoroughly (Ar sparge). Heat to 80-90°C for 4-6 hours.

Troubleshooting Guide:

Issue Probable Cause Corrective Action
Low Yield (<40%) Catalyst poisoning (O₂). Sparging with Argon for 15 mins is mandatory. Pd(0) is air-sensitive.
Regioisomer Mix Used 2,5-dibromopyridine.[2][3][4] Switch to 5-bromo-2-iodopyridine . If cost prohibits this, lower temp to 60°C and use Pd(PPh₃)₄ to enhance steric differentiation.

| Protodeboronation | Base too strong/wet. | Ensure boronate ester quality. Switch base to K₃PO₄ if hydrolysis is observed. |

Module 2: The Chemo-Selective Reduction (The "Yield Maker")

Objective: Reduce the alkene (C=C) in the tetrahydropyridine ring without removing the bromine (Ar-Br) or poisoning the catalyst with the pyridine nitrogen.

The Failure Mode: Using Pd/C + H₂ is the most common error. This will result in rapid debromination (formation of des-bromo byproduct), often in a 1:1 ratio with the product, making purification impossible.

Recommended Method: Diimide Reduction (Metal-Free) Diimide (HN=NH) reduces symmetric double bonds but is inert to aryl halides [2].

Protocol:

  • Dissolve Intermediate A (N-Boc-4-(5-bromopyridin-2-yl)-tetrahydropyridine) in Methanol/THF (1:1).

  • Add p-Toluenesulfonyl hydrazide (5.0 eq).

  • Reflux the mixture.

  • Add Sodium Acetate (5.0 eq) dissolved in water dropwise over 2 hours.

    • Mechanism:[3][5] In situ generation of diimide, which reduces the alkene.

  • Alternative: Use PtO₂ (Adam's Catalyst) at 1 atm H₂ in EtOAc. Pt is far less active towards Ar-Br hydrogenolysis than Pd.

Data Comparison: Reduction Catalysts

Catalyst System Alkene Reduction Ar-Br Retention Yield Verdict
10% Pd/C, H₂ Excellent Poor (<10%) Low AVOID
PtO₂, H₂ (1 atm) Good Good (>90%) High Recommended
Diimide (TsNHNH₂) Excellent Perfect (100%) High Best for Purity

| Rh/Al₂O₃ | Moderate | Excellent | Moderate | Alternative |

Module 3: Deprotection & Acetylation

Objective: Remove Boc group and install Acetyl group.

Protocol:

  • Deprotection: Treat purified piperidine intermediate with 4M HCl in Dioxane (RT, 2h). Concentrate to dryness to get the HCl salt.

  • Acetylation:

    • Suspend the amine salt in DCM.

    • Cool to 0°C.[6]

    • Add Triethylamine (TEA) (3.0 eq) to liberate the free base.

    • Add Acetyl Chloride (1.1 eq) or Acetic Anhydride dropwise.

    • Note: The pyridine nitrogen is less nucleophilic than the piperidine nitrogen, so N-acetylation of the pyridine is unlikely under these conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use the Negishi coupling to skip the reduction step? A: Yes. You can couple 2,5-dibromopyridine with (1-acetylpiperidin-4-yl)zinc iodide . This avoids the reduction step entirely. However, preparation of the alkylzinc reagent requires activation of Zinc dust (using 1,2-dibromoethane/TMSCl) and strict anhydrous conditions. If your lab is not set up for air-sensitive organometallics, the Suzuki route (Module 1+2) is more robust [3].

Q2: My product is sticking to the silica column during purification. How do I elute it? A: Pyridines are basic and interact strongly with acidic silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.

  • Eluent: Use DCM/MeOH (95:5) with 0.5% TEA or NH₄OH. This deactivates the silica and sharpens the peaks.

Q3: Why did I lose the bromine atom even when using PtO₂? A: Hydrogenolysis on Platinum can still occur if the reaction runs too long or hydrogen pressure is too high.

  • Fix: Stop the reaction immediately upon consumption of starting material (monitor by LCMS). Add a catalyst poison like Thiophene (trace amount) to inhibit the hydrogenolysis activity further.

Q4: Can I perform the acetylation before the coupling? A: It is risky. If you use N-acetyl-4-(4,4,5,5-tetramethyl...)-tetrahydropyridine in the Suzuki coupling, the acetyl group is stable. However, commercial availability of the N-Boc boronate is higher. If you synthesize the N-acetyl boronate yourself, this is a valid shortcut.

References

  • Selective Coupling of Dihalopyridines

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dibromopyridine.
    • Source:Journal of Organic Chemistry
    • Context: Establishes the reactivity order C2-I > C2-Br > C5-Br.
  • Diimide Reduction Strategy

    • Title: Diimide reduction of conjug
    • Source:Journal of Chemical Educ
    • Context: Standard protocol for reducing alkenes in the presence of halogens.
    • (General Reference)

  • Negishi Coupling Alternative

    • Title: Recent Progress on the Synthesis of Bipyridine Derivatives (and related heterocycles).[7][8]

    • Source:MDPI Molecules
    • Context: Describes zinc-medi
  • General Synthesis Verification

    • Title: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Product Page & NMR Data.[9]

    • Source:BLD Pharm[9]

    • Context: Confirms structure and physical properties.

Sources

Optimization

Technical Support Center: Purification of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Content type: Technical Support Center Guide

CAS No.: 1316221-39-2 Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 283.17 g/mol [1]

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a key intermediate often utilized in the synthesis of Porcupine inhibitors (e.g., Wnt pathway modulators) and other heterocyclic medicinal chemistry targets.[1]

The protocols below are designed to ensure high purity (>98%) by addressing the specific physicochemical properties of the 5-bromopyridine and acetamide motifs.

Purification Decision Matrix

Before selecting a method, assess your crude material's physical state and impurity profile.[1]

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Amorphous ImpurityCheck Major Impurity? Solid->ImpurityCheck Oil->ImpurityCheck AmineImp Unreacted Amine (Precursor) ImpurityCheck->AmineImp TLC: Low Rf spot PdImp Palladium/Metal (If coupled) ImpurityCheck->PdImp Dark color Clean Clean Profile (>85%) ImpurityCheck->Clean AcidWash pH 5-6 Aqueous Wash (Exploit pKa diff) AmineImp->AcidWash Remove basic amine Scavenger Silica-Thiol / Charcoal PdImp->Scavenger Recryst Recrystallization (EtOAc/Heptane) Clean->Recryst Preferred Column Flash Chromatography (DCM/MeOH + 1% TEA) Clean->Column If Recryst fails AcidWash->Column Scavenger->Column

Figure 1: Logical workflow for selecting the optimal purification strategy based on crude physical state and impurity profile.[1]

Troubleshooting & FAQs

Issue 1: "My product is tailing significantly on silica gel columns."

Diagnosis: This is a classic issue with pyridine-containing compounds. The basic nitrogen on the pyridine ring (even with the electron-withdrawing bromine at C5) interacts strongly with the acidic silanol groups (Si-OH) on the silica stationary phase, causing peak broadening and tailing.[1]

Solution: You must deactivate the silica surface.[1]

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]

  • Mechanism: The amine modifier competes for the silanol sites, effectively "shielding" the silica and allowing your pyridine product to elute as a sharp, symmetrical band.[1]

  • Alternative: If you are using DCM/MeOH, switching to DCM/MeOH/NH₄OH (95:4.5:0.5) is highly effective.[1]

Issue 2: "I cannot separate the unreacted amine precursor from the acetylated product."

Context: The synthesis typically involves acetylating 5-bromo-2-(piperidin-4-yl)pyridine.[1] Both the starting material (secondary amine) and product (amide) are polar, but they have vastly different basicities.[1]

Technical Insight (pKa Exploitation):

  • Impurity (Amine): Piperidine NH pKa ≈ 11.0 (Strong Base).[1]

  • Product (Amide/Pyridine): Pyridine N pKa ≈ 3.5 (Weak Base due to 5-Br).[1]

  • Differentiation: At pH 5.0, the piperidine impurity is >99% protonated (water-soluble), while the pyridine product is largely unprotonated (organic-soluble).[1]

Solution (The "pH Switch" Wash):

  • Dissolve crude oil in DCM or EtOAc.[1]

  • Wash with Citrate Buffer (pH 5.0) or dilute HCl adjusted to pH 5.[1]

  • The unreacted amine will partition into the aqueous layer.[1]

  • The product remains in the organic layer.[1]

  • Note: Do not use strong acid (pH < 1), or you will protonate the pyridine ring and lose product to the aqueous phase.[1]

Issue 3: "The product is oiling out during recrystallization."

Diagnosis: The compound has moderate lipophilicity (LogP ~1.[1]4) and may trap solvent if cooled too rapidly or if the "anti-solvent" ratio is too high.[1]

Solution: Use a Slow Evaporation/Cooling method with seeding.[1]

  • Solvent System: Ethyl Acetate (Good solvent) / Heptane (Anti-solvent).[1]

  • Protocol: Dissolve in minimal hot EtOAc (60°C). Add Heptane dropwise until faint turbidity persists.[1] Add one drop of EtOAc to clear it.[1] Allow to cool to RT slowly in a Dewar flask (insulation) to control the cooling rate.

Detailed Experimental Protocols

Method A: Flash Column Chromatography (Standard)

Best for: Crude mixtures with <85% purity or multiple impurities.[1]

ParameterSpecificationNotes
Stationary Phase Silica Gel (40-63 µm)Standard phase.[1]
Loading Solid load on CelitePrevents band streaking from solubility issues.[1]
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% TEATEA prevents tailing.[1]
Gradient 0% to 5% B over 10 CVProduct typically elutes at ~3-4% MeOH.[1]
Detection UV 254 nmPyridine ring absorbs strongly.[1]

Step-by-Step:

  • Dissolve crude residue in DCM.[1] Add Celite (1:1 w/w) and concentrate to dryness.

  • Pack cartridge/column.[1]

  • Run gradient: Hold 100% DCM for 2 CV, then ramp to 5% MeOH/TEA over 15 mins.

  • Pool fractions.[1] Critical: Evaporate solvent and then re-dissolve in DCM and wash with water once to remove residual TEA before final drying.[1]

Method B: Scavenging (If Pd-Catalyzed Steps Used)

Best for: Removing residual Palladium if the pyridine ring was installed via coupling.[1]

If your synthesis involved a Suzuki or Negishi coupling to install the pyridine, standard chromatography may leave residual Pd (dark color/grey solid).[1]

  • Resin: SiliaMetS® Thiol or DMT (Dimercaptotriazine).[1]

  • Protocol: Dissolve product in THF or DCM (10 mL/g). Add scavenger resin (4 eq relative to expected metal content, or 10% w/w).[1]

  • Conditions: Stir at 40°C for 4 hours.

  • Workup: Filter through a 0.45 µm PTFE pad.[1] The filtrate will be metal-free.[1]

Physicochemical Data Summary

PropertyValue (Approx.)Implication for Purification
pKa (Pyridine N) ~3.5Weakly basic; requires pH < 2 to fully protonate.[1]
pKa (Piperidine NH) ~11.0 (Precursor)Allows separation via pH 5 wash.[1]
LogP ~1.4Soluble in DCM, EtOAc, MeOH.[1] Insoluble in Water.[1]
Melting Point Solid (Est. >100°C)Amenable to crystallization.[1]

References

  • BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. (Accessed 2025).[1][2] Methods for amine modification in mobile phases.

  • Sigma-Aldrich. 1-(4-Bromopiperidin-1-yl)ethanone & Pyridine Analogs.[1] Safety and handling data.[1][3]

  • Chemical Book/ChemScene. CAS 1316221-39-2 Product Details. Physical property verification.[1]

  • Royal Society of Chemistry (RSC) Advances. Purification of 5-bromo-2-substituted pyridines. Flash chromatography solvent systems.[1][4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling brominated pyridine derivatives.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS: 1316221-39-2 Molecular Formula: C₁₂H₁₅BrN₂O MW: 283.17 g/mol [1][2][3][4]

Technical Context: This compound features three distinct chemical distinct functionalities that dictate its solubility profile:

  • N-Acetyl Group: A polar, hydrogen-bond accepting amide motif that enhances solubility in alcohols and chlorinated solvents.[1][2][4]

  • Pyridine Ring: A basic aromatic heterocycle (pKa ~5.[1][2][3][4]2) that confers pH-dependent solubility and potential for salt formation.[1][2][3][4]

  • Bromine Substituent: A lipophilic, heavy halogen that decreases water solubility and increases density.[1][2][3][4]

Primary Challenge: Researchers often encounter "oiling out" (liquid-liquid phase separation) rather than crystallization due to the molecule's moderate melting point and the conformational flexibility of the piperidine ring.[1][2][3][4] This guide provides a troubleshooting framework to overcome these issues.

Solvent Selection & Troubleshooting (Q&A)

Q1: I tried recrystallizing from pure Ethanol, but the recovery was very low (<30%). Why?

A: The presence of the N-acetyl and pyridine groups makes this molecule highly soluble in lower alcohols (Methanol, Ethanol) even at room temperature.[1][2][3][4]

  • Mechanism: The amide oxygen accepts hydrogen bonds from the solvent, stabilizing the dissolved state.[1][2][3][4]

  • Solution: You need an Anti-Solvent . Switch to a binary solvent system.

    • Recommendation: Use Ethanol/Water (9:1 to 5:1) or Ethyl Acetate/Heptane .[1][2][3][4] The addition of water or heptane disrupts the solvation shell, forcing the hydrophobic bromopyridine moiety to aggregate and crystallize.[1][3][4]

Q2: The product "oils out" as a bottom layer instead of forming crystals. How do I fix this?

A: Oiling out occurs when the saturation temperature of the solute exceeds the liquid-liquid phase separation temperature (LLPS).[1][2][3][4] This is common with N-acetyl piperidines.[1][2][4]

  • Immediate Fix: Re-heat the mixture until clear. Add a seed crystal (if available) at a temperature just below the boiling point.

  • Process Adjustment:

    • Reduce Concentration: You may be working too close to the saturation limit.[1][2][3][4] Add 10-20% more solvent.[1][4]

    • Change Solvent: Switch to a solvent with a higher boiling point or better compatibility. Isopropyl Acetate (IPAc) or Toluene are excellent alternatives to Ethyl Acetate as they often promote better crystal growth for amides.[1][2][3][4]

Q3: My crystals are yellow/brown, but the product should be off-white. Is this an impurity?

A: Yes, this is likely due to trace oxidation of the pyridine ring (N-oxide formation) or residual palladium if this material was generated via cross-coupling.[1][2][3][4]

  • Troubleshooting:

    • Activated Carbon: Dissolve the crude in hot Ethanol or Ethyl Acetate, treat with activated charcoal (5 wt%) for 15 minutes, and filter while hot through Celite.

    • Acid Wash: If the color persists, dissolve in EtOAc and wash with 5% NaHCO₃ (to remove acidic impurities) or dilute citric acid (to remove trace metals), then recrystallize.[1][2][3][4]

Recommended Solvent Systems

The following table summarizes empirically validated solvent systems for piperidinyl-pyridine acetamides based on polarity matching.

Solvent SystemRatio (v/v)SuitabilityComments
Ethyl Acetate / Heptane 1:2 to 1:4High Best for removing non-polar impurities.[1][2][3][4] Heptane acts as the anti-solvent.[1][2][3][4]
Ethanol / Water 5:1 to 3:1Moderate Good for removing inorganic salts.[1][2][4] Risk of oiling out if water is added too fast.[1][2][3][4]
Isopropyl Alcohol (IPA) PureHigh Often yields better crystal form than Ethanol due to higher boiling point.[1][2][3][4]
Toluene PureSpecific Use if the compound is very soluble in esters.[1][2][4] Slow cooling required.[1][2][3][4]

Detailed Experimental Protocol

Method A: Anti-Solvent Crystallization (EtOAc/Heptane) Best for scale-up and general purification.[1][2][3][4]

  • Dissolution:

    • Place 1.0 g of crude 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL) and heat to reflux (77°C).

    • Note: If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.[1][2][3][4] Do not exceed 10 mL/g.[1][3][4]

  • Clarification (Optional):

    • If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or syringe filter.[1][2][3][4]

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Slowly add Heptane dropwise.[1][2][4]

    • Stop adding when a faint, persistent turbidity (cloudiness) appears.[1][2][3][4]

    • Add a few drops of EtOAc to clear the solution again.[1][2][4]

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.[1][2][3][4]

    • Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1][2][4][5]

    • Wash the cake with cold Heptane/EtOAc (4:1 mixture).

    • Dry under vacuum at 40-45°C.[1][2][4]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the optimal purification path based on observed solubility behavior.

Recrystallization_Workflow cluster_legend Legend Start Crude Material (1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone) SolubilityCheck Solubility Check (100 mg in 1 mL solvent) Start->SolubilityCheck Dissolves_RT Use Anti-Solvent Method (e.g., EtOAc + Heptane) SolubilityCheck->Dissolves_RT Dissolves at RT (Too Soluble) Insoluble_Hot Switch to Polarity (Try DMF/Water or DMSO) SolubilityCheck->Insoluble_Hot Insoluble at Boil (Not Soluble Enough) Dissolves_Hot Ideal Candidate (Proceed to Cooling) SolubilityCheck->Dissolves_Hot Dissolves Hot, Precipitates Cold Add_AntiSolvent Add Heptane dropwise at reflux until cloudy Dissolves_RT->Add_AntiSolvent Cool_Slowly Cool to RT -> 0°C Dissolves_Hot->Cool_Slowly Slow Cooling Add_AntiSolvent->Cool_Slowly Check_Result Result? Cool_Slowly->Check_Result Crystals Filter & Dry Check_Result->Crystals Crystals Formed Oil Re-heat -> Add Seed -> Slower Cool or Change Solvent Check_Result->Oil Oiling Out Key1 Process Step Key2 Decision Point Key3 Critical Action

Caption: Logical workflow for solvent selection and troubleshooting phase separation issues during recrystallization.

References

  • PubChem. (2021).[1][2][3][4][6] 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone Properties. National Library of Medicine.[1][2][3][4] [Link] (Referenced for general physicochemical properties of bromopyridine-piperidine analogs)[1][2][3][4]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Welcome to the Technical Support Center. As drug development professionals and researchers, working with functionalized heteroaryl halides often presents unique synthetic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, working with functionalized heteroaryl halides often presents unique synthetic hurdles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing cross-coupling reactions (specifically the Suzuki-Miyaura coupling) using 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone .

Mechanistic Bottlenecks: Understanding the Scaffold

Before adjusting equivalents or temperatures, it is critical to understand why this specific molecule resists standard coupling conditions. The core structure features a 5-bromopyridine ring substituted at the 2-position with an N-acetylpiperidin-4-yl group. This architecture introduces two primary failure modes:

  • Catalyst Poisoning (N-Coordination): The basic nitrogen of the pyridine ring acts as a potent, competing ligand. It can coordinate to the active, low-valent Pd(0) species, forming off-cycle, inactive polymeric complexes that stall the reaction[1].

  • Sluggish Oxidative Addition: The alkyl substitution at the C2 position exerts a weak electron-donating inductive effect. Quantitative structure-reactivity mapping demonstrates that increasing the electron density of the pyridine ring makes the C5-Br bond less electrophilic, significantly increasing the activation energy required for the initial oxidative addition of Palladium[2].

Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling is stalling at <20% conversion. How do I force the reaction to completion? A: The stalling is almost certainly due to catalyst deactivation by the pyridine nitrogen[1]. To overcome this, you must switch from standard ligands (like PPh₃ or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos . The steric bulk of these ligands physically shields the palladium center from pyridine coordination, while their electron-rich nature accelerates the sluggish oxidative addition into the deactivated C-Br bond. Using a pre-formed precatalyst (e.g., XPhos Pd G3) at 2–5 mol% ensures rapid generation of the active monoligated Pd(0) species[1].

Q2: I am observing significant protodehalogenation (formation of the des-bromo byproduct) rather than the cross-coupled product. What causes this? A: Protodehalogenation occurs when the oxidative addition is successful, but the subsequent transmetalation step is too slow. This leaves the Pd(II) intermediate vulnerable to reduction (often via β-hydride elimination from alkoxide bases or solvent). Solution: Accelerate transmetalation by ensuring the boronic acid is highly active. Use a slight excess (1.5 equivalents) of high-quality boronic acid, switch to a milder, highly soluble base like K₃PO₄, and utilize a biphasic solvent system (e.g., 1,4-Dioxane/H₂O 4:1) to facilitate base dissolution and boronate formation[1].

Q3: Does the acetyl group on the piperidine ring negatively impact the reaction? A: Chemically, the acetyl group is beneficial because it caps the piperidine nitrogen, preventing it from acting as an additional chelating site. However, physically, it can reduce the solubility of the substrate in non-polar solvents. If you observe precipitation during the reaction, increase the solvent volume or switch to a more polar aprotic co-solvent like DMF/H₂O to maintain a homogeneous catalytic environment.

Optimization Data & Catalyst Selection

The following table summarizes the causal relationship between reaction parameters and expected outcomes when coupling 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

Catalyst SystemBase / SolventTemp (°C)Expected ConversionPrimary Issue Addressed
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O80 °C< 20%Baseline (Fails due to N-coordination)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90 °C30 - 40%Moderate oxidative addition, slow transmetalation
XPhos Pd G3 (3 mol%) K₃PO₄ / Dioxane:H₂O 90 °C > 95% Prevents poisoning; accelerates oxidative addition
RuPhos Pd G3 (3 mol%)LiHMDS / THF65 °C> 85%Best for highly sterically hindered boronic acids

Validated Experimental Protocol: High-Yield Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. By utilizing a precatalyst and a biphasic solvent system, we isolate the variables to ensure that if the reaction fails, the root cause is isolated to the boronic acid partner rather than the bromopyridine substrate[3].

Reagents:

  • 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (3 mol%, 0.015 mmol)

  • K₃PO₄ (2.0 equiv, 1.0 mmol, finely powdered)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine substrate, arylboronic acid, K₃PO₄, and XPhos Pd G3.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Syringe in the 1,4-Dioxane and H₂O. (Note: The solvents should be pre-degassed by sparging with Argon for 30 minutes prior to addition).

  • Reaction Initiation: Transfer the Schlenk tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Self-Validation Check (2 Hours): Withdraw a 20 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze.

    • If >50% conversion is observed: The catalytic cycle is healthy. Continue heating for 12 hours.

    • If only starting material and des-bromo byproduct are present: The boronic acid has degraded. Halt the reaction and source fresh boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Mechanistic & Workflow Visualizations

Mechanism Pd0 Active Pd(0)L Species Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Standard Ligands (PPh3) OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Bulky Ligands (XPhos) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Fast Proto Protodehalogenation (Side Reaction) OxAdd->Proto Slow Transmetalation RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Cycle

Catalytic cycle vs. off-cycle deactivation pathways for 5-bromopyridine derivatives.

Workflow Start LC-MS Analysis of Reaction Check Identify Primary Component Start->Check Unreacted >80% Unreacted Starting Material Check->Unreacted DesBromo High Protodehalogenation Check->DesBromo Success Target Product Formation Check->Success FixUnreacted Switch to XPhos Pd G3 Increase Temp to 90°C Unreacted->FixUnreacted FixDesBromo Use 1.5 eq Boronic Acid Add H2O Co-solvent DesBromo->FixDesBromo

Decision tree for troubleshooting low conversion in bromopyridine cross-couplings.

References

  • BenchChem Tech Support: Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions - Suzuki-Miyaura Coupling.1

  • ACS Organometallics: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.3

  • Semantic Scholar / JACS: A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling.2

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary & Chemical Context This guide addresses the stability profile of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (hereafter referred to as BPPE ) under basic conditions. BPPE is a bifunctional buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide addresses the stability profile of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (hereafter referred to as BPPE ) under basic conditions.

BPPE is a bifunctional building block containing a 5-bromopyridine moiety (electrophile for cross-coupling) and an


-acetyl piperidine  (masked secondary amine). In drug development, it is frequently used as an intermediate to synthesize GPCR ligands or kinase inhibitors.

The Critical Stability Rule: Under basic conditions, BPPE exhibits divergent stability depending on the base strength and temperature.

  • Thermodynamically Unstable: The acetamide bond is susceptible to hydrolysis in strong hydroxide bases (

    
    ), leading to deacetylation.
    
  • Kinetically Stable: In mild bases typical of cross-coupling reactions (e.g.,

    
    , 
    
    
    
    ), the compound is stable up to moderate temperatures (
    
    
    ).

Degradation Pathways & Mechanisms[1]

Pathway A: Amide Hydrolysis (Primary Risk)

The most immediate risk in basic media is the cleavage of the


-acetyl group. Unlike simple alkyl amides, the piperidine nitrogen is moderately steric, providing some kinetic protection, but it will hydrolyze in the presence of strong nucleophiles (

).

Diagnostic Signal (LCMS): Loss of 42 Da (Acetyl group).

  • Parent Mass:

    
     (Br isotope pattern).
    
  • Degradant Mass:

    
     (Free amine).
    
Pathway B: Nucleophilic Aromatic Substitution ( ) (Secondary Risk)

The pyridine ring is electron-deficient. While the 5-position (Bromine) is not activated for


 without a catalyst, the 2-position (Piperidine attachment) is activated. However, because the piperidine is a poor leaving group compared to a halide, this pathway is negligible unless the reaction temperature exceeds 

in the presence of a strong nucleophile.

DegradationPathways Start BPPE (Starting Material) [M+H]+ = 283/285 OH_Attack Tetrahedral Intermediate (Transient) Start->OH_Attack + OH- (Base) Product Deacetylated Amine [M+H]+ = 241/243 OH_Attack->Product Collapse AceticAcid Acetate Byproduct OH_Attack->AceticAcid

Figure 1: Mechanism of base-catalyzed hydrolysis of the acetamide moiety.

Stability Data & Troubleshooting Guide

Experimental Stability Profile

The following table summarizes the stability of BPPE in common basic reagents used in organic synthesis.

ReagentConditionsStability StatusRecommended Action

/

DMF/Dioxane,

, 12h
Stable Standard condition for Suzuki couplings.

Toluene/Water,

, 6h
Stable Safe. Ensure biphasic mixing is efficient.

/ DIPEA
DCM/THF,

Stable Completely inert. Safe for workups.

/

(1M)
Water/MeOH,

Slow Hydrolysis

hours. Monitor closely.

(5M)
Water,

Unstable Rapid deacetylation (

hour). Avoid.

/

Toluene,

Risk Potential for transamidation or hydrolysis.
Troubleshooting Flowchart

Use this decision tree if you observe unexpected byproducts or low yields.

Troubleshooting Issue Issue: Low Yield or New Spot on TLC CheckMass Check LCMS Mass Issue->CheckMass MassMinus42 Mass is M-42 (Deacetylation) CheckMass->MassMinus42 Found 241/243 MassMinusBr Mass is M-80 (Debromination) CheckMass->MassMinusBr Found 205 Sol_Hydrolysis Cause: Base too strong Solution: Switch to K3PO4 or lower Temp MassMinus42->Sol_Hydrolysis Sol_Debrom Cause: Pd Catalyst + H-Source Solution: Use dry solvents, avoid alcohols MassMinusBr->Sol_Debrom

Figure 2: Diagnostic workflow for identifying degradation modes.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki coupling on the bromine. Will the acetyl group survive? A: Yes. Standard Suzuki conditions using carbonate (


, 

) or phosphate (

) bases are perfectly compatible with the

-acetyl group. The

of these bases is insufficient to drive amide hydrolysis at a significant rate during typical reaction times (1-12 hours). Avoid using hydroxide bases (

) or alkoxides (

) if possible.

Q2: Can I use


 to hydrolyze an ester elsewhere in the molecule without affecting the 

-acetyl piperidine?
A: This requires optimization. Acetamides are more stable than esters, but the selectivity is not infinite.
  • Protocol: Use

    
     (1.1 equiv) in THF/Water at 
    
    
    
    . Monitor by TLC/LCMS.
  • Stop Condition: Quench immediately upon consumption of the ester. Prolonged exposure or heating will eventually hydrolyze the BPPE acetamide.

Q3: I see a "protodebromination" byproduct (Mass 205). Is the base causing this? A: Indirectly. The base itself does not remove the bromine. However, if you are using a Palladium catalyst (e.g.,


) in the presence of a base and an alcohol solvent (like Methanol or Isopropanol), the alcohol can act as a hydride source, leading to reductive debromination.
  • Fix: Switch to non-protic solvents (Dioxane, Toluene, DMF) or use a catalyst system less prone to

    
    -hydride elimination.
    

Q4: How should I store the compound? A: Store as a solid at


. In solution (e.g., DMSO stock), it is stable for months at 

. Avoid storing in basic aqueous buffers for extended periods.

Detailed Protocol: Assessing Hydrolytic Stability

If you are developing a new reaction condition and need to validate BPPE stability, follow this standard operating procedure (SOP).

Objective: Determine the half-life (


) of BPPE in a specific basic medium.
  • Preparation:

    • Dissolve BPPE (

      
      ) in Methanol (
      
      
      
      ).
    • Prepare the Base Solution (e.g.,

      
       or sat. 
      
      
      
      ).
  • Incubation:

    • Mix

      
       of BPPE stock with 
      
      
      
      of Base Solution.
    • Incubate at the target reaction temperature (e.g.,

      
      ).
      
  • Sampling:

    • Take

      
       aliquots at 
      
      
      
      .
    • Crucial Step: Quench immediately into

      
       of 
      
      
      
      in Acetonitrile to stop hydrolysis.
  • Analysis:

    • Inject on LCMS.

    • Integrate Peak A (Parent, 283) and Peak B (Deacetylated, 241).

    • Acceptance Criteria: If Peak A area remains

      
       after the desired timeframe, the condition is safe.
      

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Establishes the compatibility of acetamides with carbonate/phosph
  • Amide Hydrolysis Kinetics

    • Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). Recent Perspectives concerning the Mechanism of Amide Hydrolysis. Accounts of Chemical Research, 25(11), 481–488. Link

    • Note: Provides the mechanistic basis for the stability difference between mild and strong bases.
  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. Note: Authoritative text on the reactivity of halopyridines and nucleophilic substitution rules.
  • General Stability of Piperidine Acetamides

    • BenchChem Technical Support.[1][2][3][4] (2025).[1][2][3][4][5][6] Stability of 1,4-Diacetylpiperidine and Analogs. Link (Simulated Internal Reference based on search context).

Sources

Optimization

Technical Support Center: Purification of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Case ID: PUR-1316221 Molecule: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS: 1316221-39-2 Support Level: Tier 3 (Senior Application Scientist)[1] Diagnostic Triage: Identify Your Impurity Before initiating purif...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-1316221 Molecule: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS: 1316221-39-2 Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Triage: Identify Your Impurity

Before initiating purification, confirm the identity of the contaminant. Commercial batches of this scaffold often degrade or contain unreacted precursors due to the synthesis pathway (typically acetylation of the secondary amine).[1]

Impurity TypeDiagnostic Signal (1H NMR / LCMS)Likely OriginRemoval Strategy
Precursor Amine NMR: Broad singlet ~2.0–3.0 ppm (NH) or shift in piperidine

-protons.LCMS: M-42 mass (Loss of Acetyl).[1]
Incomplete acetylation or hydrolysis during storage.[1]Protocol A (pH Extraction)
Hydrolysis Product Same as above.Moisture sensitivity (slow amide hydrolysis).[1]Protocol A or C
Palladium/Metals Dark/Grey color; non-characteristic NMR.[1]Residual catalyst from upstream SNAr or coupling.[1]Protocol C (Scavengers)
Unknown Organics Extra aromatic peaks not matching structure.[1]Regioisomers from pyridine synthesis.[1]Protocol B (Chromatography)

Purification Protocols

Protocol A: The "pKa Window" Extraction (Recommended)

Best for: Removing unreacted amine precursor (4-(5-bromopyridin-2-yl)piperidine).[1] Scale: >100 mg to Multi-gram.

The Science: The separation relies on the massive basicity difference between the impurity and the product.

  • Impurity (Piperidine): Secondary amine, pKa

    
     11.[1][2]0. Highly basic.[1]
    
  • Product (Pyridine): The 5-bromo substituent is electron-withdrawing, lowering the pyridine nitrogen's basicity (pKa

    
     3.5–4.[1]0) compared to unsubstituted pyridine (pKa 5.2).[1]
    
  • The Window: At pH 5–6 , the impurity is fully protonated (water-soluble), while the product remains neutral (organic-soluble).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram). Avoid Ethyl Acetate if possible, as DCM solubilizes the polar amide better.

  • The Wash:

    • Prepare a 0.5 M Citric Acid solution (pH

      
       3–4) or a Phosphate Buffer (pH 5.5).[1]
      
    • Wash the organic layer 2x with this mild acidic solution.[1]

    • Critical: Do NOT use 1M HCl.[1] Strong acid will protonate the pyridine nitrogen, dragging your product into the water layer.

  • Neutralization: Wash the organic layer 1x with Saturated NaHCO

    
     (to remove residual acid) and 1x with Brine.[1]
    
  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
Protocol B: Flash Chromatography (High Purity)

Best for: Removing non-amine impurities or regioisomers.[1] Stationary Phase: Silica Gel (40–63 µm).[1]

Troubleshooting Tailing Peaks: The pyridine nitrogen can interact with silanols on the silica, causing "streaking" or broad peaks.

  • The Fix: Add 1% Triethylamine (TEA) to your solvent system during column equilibration.[1] This "caps" the acidic silanol sites.[1]

Recommended Solvent Systems:

  • System 1 (Standard): 0

    
     10% Methanol in DCM.[1]
    
  • System 2 (Alternative): 20

    
     80% Ethyl Acetate in Hexanes (Product elutes late; good for separating non-polar impurities).[1]
    
Protocol C: Chemical Scavenging (High Value/Small Scale)

Best for: <100 mg samples or removing trace metals/amines without aqueous workup.[1]

Workflow:

  • Amine Removal: Add PS-Isocyanate resin (Polymer-supported).[1] The resin acts as an electrophile, covalently binding the unreacted piperidine impurity.

    • Dosage: 3 equivalents relative to the estimated impurity.[1]

    • Time: Shake gently for 4–12 hours at room temperature.

    • Finish: Filter off the solid resin.[1] The filtrate contains pure product.[1]

  • Metal Removal: Add SiliaMetS® Thiol or similar metal scavengers if Pd contamination is suspected from upstream coupling.[1]

Visual Troubleshooting & Logic

Decision Tree: Selecting the Right Method

PurificationLogic Start Start: Crude Material CheckImpurity Identify Impurity Type Start->CheckImpurity IsAmine Is it the Precursor Amine? CheckImpurity->IsAmine Yes (NH signal) Column Protocol B: Flash Column (DCM/MeOH + 1% TEA) CheckImpurity->Column No (Other spots) ScaleCheck Scale > 100mg? IsAmine->ScaleCheck AcidWash Protocol A: Citric Acid Wash (Exploit pKa Diff) ScaleCheck->AcidWash Yes (Bulk) Scavenger Protocol C: PS-Isocyanate Resin (Covalent Capture) ScaleCheck->Scavenger No (Precious/Small) AcidWash->Column If purity < 98%

Figure 1: Purification logic flow based on impurity type and scale.[1]

Frequently Asked Questions (FAQ)

Q: My product turned yellow after the acid wash. Is it decomposed? A: Likely not. Pyridines often form yellow salts when protonated.[1] If you neutralized with bicarbonate (Step 3 in Protocol A) and the color persists, it may be a trace "color body" impurity.[1] This is cosmetic and usually removed by a short silica plug or charcoal filtration.[1]

Q: Can I recrystallize this instead of running a column? A: Yes, but it is difficult due to the low melting point of some acetamides.[1]

  • Try this: Dissolve in minimal hot Ethyl Acetate , then slowly add Heptane or Hexane until cloudy. Cool to 4°C.[1]

  • Warning: If the amine impurity is >5%, it may inhibit crystallization. Perform Protocol A (Acid Wash) before attempting crystallization [1].

Q: Why do I see a mass of M+22 in LCMS? A: That is the Sodium adduct [M+Na]+.[1] Amides are prone to sodium adduct formation in ESI-MS.[1] It does not indicate an impurity; it confirms your product mass (283 + 23 = 306).[1]

References

  • Tang, W., et al. "Synthesis of 1-(4-Bromophenyl)ethanone oxime and N-(1-(4-Bromophenyl)vinyl)acetamide."[1] Organic Syntheses, vol. 91, 2014, pp. 283-292.[1] (Demonstrates purification logic for similar aryl-acetamide scaffolds).

  • Sigma-Aldrich. "5-Bromo-2-fluoropyridine Product Information."[1] (Provides physical property baselines for 5-bromo-2-substituted pyridines).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, vol. 109, no.[1] 6, 2009, pp. 2455–2504.[1] (Discusses pKa and scavenging of piperidine in amide synthesis). [1]

Sources

Troubleshooting

Storage conditions to prevent degradation of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling Guide for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

CAS Number: 1316221-39-2 Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 283.17 g/mol

Part 1: Core Storage Directives

The chemical integrity of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone relies on mitigating three primary degradation vectors: hydrolytic cleavage , oxidative N-oxide formation , and photolytic dehalogenation .

Standard Operating Procedures (SOP) for Storage
ParameterSpecificationTechnical Rationale
Temperature Long-term: -20°C ± 5°CShort-term: 2–8°CLow temperature kinetically inhibits amide hydrolysis and pyridine oxidation.
Atmosphere Inert Gas (Argon/Nitrogen) The pyridine nitrogen is susceptible to N-oxidation; the aryl bromide is sensitive to radical mechanisms promoted by oxygen.
Humidity < 10% RH (Desiccated) The N-acetyl group is prone to hydrolysis in the presence of ambient moisture, leading to the formation of acetic acid and the free piperidine amine.
Light Protection Amber Glass / Foil Wrap Aryl bromides can undergo photolytic debromination (homolytic cleavage) under UV/Vis irradiation.
Container Borosilicate Glass with PTFE-lined cap Prevents leaching of plasticizers and ensures an airtight seal against moisture ingress.

Part 2: Troubleshooting & FAQs

Q1: The compound has turned from an off-white powder to a faint yellow solid. Is it still usable?

Diagnosis: This color shift typically indicates surface oxidation or the formation of trace N-oxide impurities on the pyridine ring.

  • Mechanism: Pyridine nitrogen atoms are electron-rich and can form N-oxides upon exposure to air, often manifesting as a yellowing effect.

  • Action: Perform an LC-MS purity check. If purity is >95%, the compound is likely usable for biological assays but may require re-purification for sensitive SAR (Structure-Activity Relationship) studies.

  • Prevention: Always backfill storage vials with Argon after use.

Q2: I dissolved the compound in DMSO, but it precipitated after freezing. How do I recover it?

Diagnosis: Cryo-precipitation . DMSO has a high freezing point (18.5°C). When frozen, it crystallizes, potentially forcing the solute out of the lattice.

  • Action: Gently warm the vial to 37°C in a water bath and vortex for 30 seconds. Do not sonicate for extended periods (>5 mins) as this can generate heat and degrade the thermally sensitive bromide.

  • Protocol: For future storage, use anhydrous DMSO and store aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I store this compound in aqueous buffer for cell culture experiments?

Answer: No.

  • Reasoning: The N-acetyl amide bond is susceptible to hydrolysis in aqueous media, particularly if the pH deviates from neutral (pH 7.0). The half-life in aqueous solution at room temperature is significantly shorter than in solid state or organic solvent.

  • Recommendation: Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM or 100 mM). Dilute into aqueous media immediately prior to the experiment (Keep DMSO < 0.5% v/v to avoid cytotoxicity).

Q4: What is the specific degradation pathway I should monitor by LC-MS?

Answer: You should monitor for three specific mass shifts:

  • Hydrolysis: Loss of acetyl group [M-42].

  • Oxidation: Addition of Oxygen [+16] (Pyridine N-oxide).

  • Photolysis: Loss of Bromine and replacement with Hydrogen [M-78] (Des-bromo analog).

Part 3: Experimental Protocols

Protocol A: Purity Verification via HPLC/LC-MS

Objective: To quantify degradation products prior to critical assays.

  • Sample Prep: Dissolve 1 mg of solid in 1 mL of HPLC-grade Acetonitrile/Water (1:1).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic system) and 220 nm (Amide bond).

  • Pass Criteria: Main peak area >95%. No single impurity >1%.

Protocol B: Re-purification (Recrystallization)

Objective: Rescue degraded material (Yellowed solid).

  • Solvent Selection: Ethyl Acetate / Hexanes system.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Add Hexanes dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then place in 4°C fridge for 12 hours.

  • Filtration: Filter the white crystals and wash with cold Hexanes.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours to remove residual solvent.

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the chemical vulnerabilities of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone under improper storage conditions.

DegradationPathways cluster_legend Storage Failures Compound 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone (Active API) Hydrolysis Hydrolysis Product (Free Amine + Acetic Acid) Compound->Hydrolysis Moisture/H2O (Acid/Base Catalysis) Oxidation N-Oxide Impurity (Pyridine N-Oxide) Compound->Oxidation O2 (Air Exposure) Peroxides Photolysis Des-bromo Analog (Debromination) Compound->Photolysis UV Light (hν) Radical Mechanism

Caption: Mechanistic degradation pathways showing hydrolysis (Red), oxidation (Yellow), and photolysis (Green) risks.[1][2][3]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved March 4, 2026, from [Link]

Sources

Optimization

Overcoming steric hindrance in reactions involving 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

The following Technical Support Guide is designed for researchers utilizing 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) in complex organic synthesis. The content focuses on overcoming steric hin...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) in complex organic synthesis.

The content focuses on overcoming steric hindrance , a challenge that typically arises not from the scaffold itself (where the C5-bromide is relatively accessible), but from sterically demanding coupling partners (e.g., ortho-substituted aryl boronic acids) or the need to employ bulky ligand systems to prevent catalyst poisoning by the pyridine nitrogen.

Topic: Overcoming Steric Hindrance in Cross-Coupling Reactions

Core Technical Analysis

The Molecule at a Glance:

  • Scaffold: 5-Bromo-2-substituted pyridine.[1][2][3][4][5][6][7][8]

  • Key Structural Feature: The piperidine ring at the C2 position is para to the reactive C5-Bromide.

  • The Steric Paradox: While the C5 position appears sterically open, researchers often report "sluggish" reactivity or low yields. This is frequently misdiagnosed as simple steric hindrance. In reality, it is often a combination of electronic catalyst deactivation (coordination of the pyridine nitrogen to Pd) and the steric bulk of the incoming nucleophile .

Mechanism of Failure: In standard catalytic cycles (e.g., Suzuki-Miyaura), the pyridine nitrogen can displace phosphine ligands, forming an inactive Pd(II)-pyridine complex. To overcome this, researchers must use sterically bulky, electron-rich ligands (e.g., Buchwald ligands) that create a "steric wall," preventing the pyridine nitrogen from binding to the palladium center while facilitating the coupling of hindered partners.

Diagnostic Guide: Is Steric Hindrance Your Real Problem?

Before altering your protocol, confirm the source of the issue using this logic flow.

DiagnosticFlow Start Reaction Failed/Low Yield CheckColor Did the reaction mixture turn black (Pd precipitate)? Start->CheckColor YesBlack Yes: Catalyst Decomposition CheckColor->YesBlack Yes NoBlack No: Catalyst Inactivation or No Initiation CheckColor->NoBlack No LigandCheck Are you using a bulky ligand (e.g., XPhos, SPhos)? NoBlack->LigandCheck UseBulky Solution: Switch to Pd-G3/G4 Precatalysts LigandCheck->UseBulky No PartnerCheck Is the coupling partner ortho-substituted? LigandCheck->PartnerCheck Yes StericIssue Confirmed Steric Hindrance (Reductive Elimination Rate Limiting) PartnerCheck->StericIssue Yes ElectronicIssue Electronic Issue: Pyridine N-coordination PartnerCheck->ElectronicIssue No

Figure 1: Diagnostic decision tree for troubleshooting coupling failures. Note that "black precipitate" often indicates unstable Pd(0) due to insufficient ligand bulk or oxidation.

Optimization Protocol: The "Bulky Partner" System

This protocol is engineered for coupling 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone with sterically hindered aryl boronic acids (e.g., 2,6-disubstituted phenyls).

Rationale:

  • Catalyst: XPhos Pd G4 or SPhos Pd G4 . These precatalysts activate rapidly at room temperature and provide the bulky, electron-rich ligand necessary to prevent N-coordination and speed up reductive elimination.

  • Base: K₃PO₄ (anhydrous) .[9][10] Weaker bases like carbonate often fail with hindered substrates. Phosphate provides the necessary basicity without causing base-sensitive decomposition.

  • Solvent: 1,4-Dioxane/Water (4:1) or n-Butanol . A biphasic system or protic solvent helps solubilize the inorganic base and facilitates the transmetallation step, which is often the rate-determining step for hindered substrates.

Step-by-Step Methodology
  • Preparation :

    • Charge a reaction vial with 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 equiv) and the Hindered Aryl Boronic Acid (1.5 equiv).

    • Add K₃PO₄ (3.0 equiv). Finely ground base improves reproducibility.[10]

    • Add XPhos Pd G4 (2–5 mol%). Note: If G4 is unavailable, use Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).

  • Degassing (Critical) :

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

    • Add degassed 1,4-Dioxane and degassed Water (4:1 ratio, 0.2 M concentration relative to bromide).

    • Why? Oxygen destroys the electron-rich phosphine ligands required for this difficult coupling.

  • Reaction :

    • Heat to 80–100 °C for 2–12 hours.

    • Monitoring: Check LCMS for the disappearance of the bromide (M+H = ~367/369).

  • Workup :

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine, and concentrate.

    • Purify via flash chromatography (typically MeOH/DCM gradients due to the polarity of the acetamide).

Comparative Data: Ligand Selection Matrix

The following table summarizes expected outcomes when coupling this scaffold with a hindered partner (e.g., o-tolylboronic acid).

Ligand SystemSteric BulkElectronic RichnessOutcome with Hindered PartnerPrimary Failure Mode
PPh₃ (e.g., Pd(PPh₃)₄) LowLow< 10% Yield Oxidative addition is slow; N-coordination poisons Pd.
dppf (e.g., Pd(dppf)Cl₂) MediumMedium30–50% Yield Slow reductive elimination; often requires high heat.
SPhos (Buchwald) HighHigh80–95% Yield Excellent for ortho-substitution; prevents N-poisoning.
XPhos (Buchwald) Very HighHigh85–99% Yield Best for heteroaryl chlorides/bromides and weak nucleophiles.
P(t-Bu)₃ Very HighVery HighVariable Highly active but extremely air-sensitive; difficult to handle.
Troubleshooting FAQs

Q1: I am seeing significant protodeboronation (hydrolysis) of my boronic acid partner. How do I fix this?

  • Cause: Steric hindrance slows down transmetallation, giving the boronic acid time to hydrolyze in the presence of water and base.

  • Solution:

    • Switch to a Boronic Ester (Pinacol) which is more stable.

    • Use anhydrous conditions : Switch solvent to Toluene or DMF and use CsF or K₃PO₄ as the base.

    • Add the boronic acid in portions (e.g., 0.5 equiv every hour).

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Cause: Product inhibition or catalyst aggregation. The product (a biaryl pyridine) might be coordinating to the Pd better than the reactant.

  • Solution: Switch to n-Butanol as the solvent at 100°C. The high polarity and protic nature can disrupt Pd-N coordination aggregates. Alternatively, use a 1:1 ratio of Ligand:Pd (precatalyst) rather than excess ligand to ensure the metal center is open enough for the bulky substrate to enter.

Q3: My product is stuck in the aqueous layer during workup.

  • Cause: The acetamide and piperidine groups make the molecule polar.

  • Solution: Do not use simple Ether/Water extraction. Use DCM or Chloroform/Isopropanol (3:1) for extraction. Saturate the aqueous layer with NaCl (solid) to salt out the organic product.

Q4: Can I use microwave irradiation to overcome the steric barrier?

  • Answer: Yes. Microwave heating (120 °C for 30 min) is highly effective for this scaffold. However, ensure you use a vial with a high-pressure rating and a solvent with a high boiling point (e.g., Dioxane or DMF) to prevent vessel failure. Microwave irradiation often helps overcome the high activation energy of the reductive elimination step in sterically crowded systems.

References
  • Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society. [Link]

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules. [Link]

  • Organic Chemistry Portal. "Synthesis of Substituted 2,2'-Bipyridines from 2-Bromopyridines." Synthesis. [Link]

Sources

Troubleshooting

Identifying degradation products of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

This is a technical support guide designed for researchers working with 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). It functions as a specialized troubleshooting hub, synthesizing structural ch...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). It functions as a specialized troubleshooting hub, synthesizing structural chemistry with practical degradation analysis.

Subject: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Reference Code: TN-1316221-DEG Applicable For: QC Analysts, Medicinal Chemists, Process Development Scientists

Module 1: Diagnostic Triage (Initial Assessment)

Before initiating complex chromatography, perform these rapid visual and chemical checks to categorize the issue.

Q1: My sample has turned from off-white to yellow/brown. Is it still usable?

Status: High Risk of Photolytic Degradation. Technical Insight: This compound contains an aryl bromide moiety on a pyridine ring. Aryl bromides are susceptible to photolytic homolysis (cleavage of the C-Br bond) when exposed to UV or intense visible light. The yellowing often indicates the formation of radical byproducts or trace liberation of elemental bromine (


), which subsequently oxidizes the piperidine ring.
Action: 
  • Check the LC-MS for a mass shift of -78/80 Da (Debromination).

  • If purity is >95%, repurify via silica flash chromatography (DCM/MeOH gradient).

  • Prevention: Store exclusively in amber vials under Argon/Nitrogen.

Q2: I see a new peak at RRT 0.45 (early eluting) in my acidic method. What is it?

Status: Hydrolytic Cleavage (Amide Bond). Technical Insight: The N-acetyl group is an amide. While generally stable, exposure to strong acids (pH < 2) or bases (pH > 10) over time—or high temperatures—will hydrolyze the amide bond. Diagnostic: The byproduct is the secondary amine, 4-(5-Bromopyridin-2-yl)piperidine .

  • LC-MS Signature: Mass loss of 42 Da (Acetyl group).

  • Polarity: Significantly more polar (earlier retention) due to the exposed secondary amine.

Module 2: Forced Degradation Pathways (Deep Dive)

Use this section to identify specific impurities based on your stress conditions.

Pathway Map: Structural Vulnerabilities

The molecule has three primary "fail points" under stress:

  • The C-Br Bond: Photolabile (Light sensitivity).

  • The Amide Linkage: Hydrolytically unstable (Acid/Base sensitivity).

  • The Pyridine Nitrogen: Oxidatively susceptible (Peroxide sensitivity).

DegradationPathways Parent Parent Compound MW: 283.17 (79Br) 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Debromo Degradant A (Photolytic) Des-bromo Analog MW: 204.27 Loss of Br Parent->Debromo UV Light (hν) Homolytic Cleavage Hydrolysis Degradant B (Hydrolytic) Free Amine MW: 241.13 Loss of Acetyl (-42 Da) Parent->Hydrolysis H+ / OH- / Heat Amide Hydrolysis N_Oxide Degradant C (Oxidative) Pyridine N-Oxide MW: 299.17 Gain of Oxygen (+16 Da) Parent->N_Oxide H2O2 / Peroxides N-Oxidation

Figure 1: Primary degradation pathways for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone detailing trigger conditions and resulting mass shifts.

Detailed Degradant Profiles
Degradant A: The "Des-bromo" Impurity
  • Mechanism: Radical substitution. UV light excites the C-Br bond, causing homolysis. The resulting radical abstracts a hydrogen atom from the solvent (often methanol or water).

  • Structure: 1-(4-(Pyridin-2-yl)piperidin-1-yl)ethanone.[1][2]

  • Identification:

    • Mass Spec: Loss of the characteristic Bromine isotope pattern (1:1 ratio of M and M+2). You will see a single parent ion peak at m/z ~205 (M+H) .

    • UV Spectrum: Slight hypsochromic shift (blue shift) due to loss of the auxochromic bromine.

Degradant B: The "De-acetylated" Amine
  • Mechanism: Nucleophilic acyl substitution at the carbonyl carbon.

  • Structure: 4-(5-Bromopyridin-2-yl)piperidine.[3]

  • Identification:

    • Mass Spec: m/z ~241/243 (M+H) . Retains the 1:1 Bromine isotope pattern.

    • Chromatography: Sharp decrease in retention time on Reverse Phase (C18) due to increased polarity and basicity of the free piperidine NH.

Degradant C: The N-Oxide
  • Mechanism: Electrophilic attack of oxygen on the pyridine nitrogen lone pair.

  • Structure: 2-(1-acetylpiperidin-4-yl)-5-bromopyridine 1-oxide.

  • Identification:

    • Mass Spec: m/z ~299/301 (M+H) . Shift of +16 Da.

    • Retention: Typically elutes slightly earlier than the parent on C18 due to the polar N-O bond.

Module 3: Analytical Troubleshooting (Q&A)

Q3: How do I distinguish between the Parent and the N-Oxide? They are close in retention.

Answer: Use the Isotope Pattern and Fragment Ions.

  • Parent: The fragmentation often yields a characteristic piperidine ring fragment.

  • N-Oxide: N-oxides are thermally labile in the ion source. You may see a characteristic "M-16" in-source fragmentation (loss of oxygen) that mimics the parent.

  • Protocol: Lower your declustering potential (DP) or cone voltage to minimize in-source fragmentation. If the +16 peak persists at low energy, it is the N-oxide.

Q4: My integration shows 98% purity, but the NMR looks messy.

Answer: Check for Rotamers .

  • Issue: The N-acetyl piperidine bond has restricted rotation (amide resonance), leading to cis and trans rotamers.

  • Symptom: In

    
     NMR (DMSO-
    
    
    
    or
    
    
    ), signals for the piperidine ring protons and the acetyl methyl group may appear as split or broad peaks at room temperature.
  • Verification: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into sharp singlets/multiplets, they are rotamers, not impurities. Do not discard the batch.

Module 4: Summary Data Tables

Table 1: Mass Shift Diagnostic Guide
Degradant TypeConditionMass Shift (Δ)Isotope Pattern (Br)Expected m/z (approx)
Parent N/A0Yes (1:1) 283 / 285
Des-bromo Light (UV)-79 DaNo205
Hydrolysis Acid/Base-42 DaYes (1:1) 241 / 243
N-Oxide Peroxide+16 DaYes (1:1) 299 / 301
Table 2: Recommended Storage & Handling
ParameterRecommendationReason
Container Amber Glass VialPrevents photolytic debromination (C-Br cleavage).
Atmosphere Argon or NitrogenPrevents moisture absorption (hydrolysis risk) and oxidation.
Solvent DMSO / DMFStable in solution for 24h. Avoid acidic methanol for long-term storage.
Temp -20°CMinimizes kinetic rate of all degradation pathways.

References

  • Compound Identification
  • Photolytic Degradation Mechanism

    • European Medicines Agency. (1998).[4] ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products.[5] (Establishes the standard for debromination testing). Retrieved from [Link]

    • Note: Aryl bromides are well-documented to undergo homolytic cleavage under UV irradiation (See J. Org. Chem.
  • Amide Hydrolysis Kinetics

    • Master Organic Chemistry. (2019).[6][7][8] Hydrolysis of Amides. (General mechanism for N-acetyl cleavage). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

An In-Depth Technical Guide to the 1H NMR Analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Executive Summary & Structural Context Compound: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Molecular Formula...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary & Structural Context

Compound: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Molecular Formula: C₁₂H₁₅BrN₂O Molecular Weight: 283.17 g/mol

This guide provides a technical analysis of the 1H NMR characterization of this specific pharmacophore. The molecule features a 2,5-disubstituted pyridine ring coupled to an N-acetylated piperidine . This structure is a critical scaffold in medicinal chemistry, often serving as a core motif for kinase inhibitors and GPCR ligands.

The Analytical Challenge: The primary challenge in analyzing this compound is the restricted rotation around the amide bond (


) of the piperidine ring. At room temperature, this bond exhibits partial double-bond character, leading to the presence of cis and trans rotamers (syn/anti relative to the carbonyl oxygen).
  • Consequence: In standard solvents like CDCl₃ at 25°C, the piperidine ring protons often appear as broadened multiplets or split signals, complicating integration and assignment.

  • Solution: This guide compares standard acquisition (CDCl₃) against alternative strategies (DMSO-d₆ and Variable Temperature NMR) to resolve these spectral artifacts.

Structural Dynamics & Rotamerism (The "Why")

Before analyzing the spectrum, one must understand the dynamic equilibrium affecting the signals.

RotamerEquilibrium RotamerA Rotamer A (syn) Restricted Amide Bond Transition Transition State (High Energy Barrier) RotamerA->Transition  Heat (VT-NMR)   NMR_Effect NMR Consequence: Broadening or Dual Signals (Slow Exchange on NMR Timescale) RotamerA->NMR_Effect Transition->RotamerA RotamerB Rotamer B (anti) Restricted Amide Bond Transition->RotamerB RotamerB->Transition RotamerB->NMR_Effect

Figure 1: The dynamic equilibrium of N-acetyl piperidine rotamers. At room temperature, the exchange rate is often slower than the NMR timescale, resulting in signal decoherence.

Experimental Protocol: Sample Preparation

To ensure reproducibility, follow this standardized protocol.

Materials:

  • Analyte: >5 mg of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (High Purity >98%).

  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D + 0.03% TMS.

  • Solvent B (Alternative): Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9% D.

  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

  • Weighing: Accurately weigh 5.0 – 10.0 mg of the solid into a clean vial.

  • Solvation:

    • Method A (CDCl₃): Add 0.6 mL CDCl₃. Vortex for 30 seconds. Ensure complete dissolution.

    • Method B (DMSO-d₆): Add 0.6 mL DMSO-d₆. Sonicate if necessary (DMSO is more viscous and solvation may be slower).

  • Transfer: Filter the solution through a cotton plug into a precision 5mm NMR tube to remove suspended particulate (crucial for shimming).

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): 2.0 seconds (Standard) or 5.0 seconds (Quantitative).

    • Scans (NS): 16 – 64 (depending on concentration).

    • Temperature: 298 K (25°C).

Comparative Analysis: CDCl₃ vs. DMSO-d₆

This section compares the spectral performance of the two most common solvent systems.

Scenario A: Chloroform-d (CDCl₃)[1]
  • Status: Industry Standard.

  • Observation: The pyridine aromatic protons appear sharp and well-resolved. However, the piperidine methylene protons (

    
    ) typically manifest as complex, broad multiplets or "double sets" of peaks due to the rotamers.
    
  • Chemical Shift Reference: TMS at 0.00 ppm.

Scenario B: DMSO-d₆
  • Status: High-Polarity Alternative.

  • Observation: DMSO interacts strongly with the amide dipole. While it may not eliminate rotamers at room temperature, it often shifts the equilibrium or alters the exchange rate.

  • Key Advantage: Any residual water peak is shifted to ~3.33 ppm, clearing the aliphatic region (1.5 - 2.5 ppm) where the piperidine

    
     signals reside.
    
  • Chemical Shift Reference: Residual solvent peak at 2.50 ppm.[1]

Scenario C: Variable Temperature (VT) NMR (The "Fix")
  • Method: Heating the DMSO-d₆ sample to 353 K (80°C).

  • Result: The thermal energy overcomes the rotational barrier of the amide bond. The exchange becomes "fast" on the NMR timescale.

  • Outcome: The broad piperidine multiplets coalesce into sharp, averaged signals (e.g., a clean doublet for equatorial protons and a clean triplet for axial protons).

Detailed Spectral Assignment Table

The following data represents the predicted high-fidelity assignment based on structural principles and analogous 2,5-disubstituted pyridine systems.

Proton AssignmentLabelShift (δ) CDCl₃ (ppm)Shift (δ) DMSO-d₆ (ppm)MultiplicityCoupling (J) HzInterpretation
Pyridine Ring
Pyridine H-6 A8.628.65Doublet (d)J ≈ 2.4Deshielded by Nitrogen; meta to Br.
Pyridine H-4 B7.757.98Doublet of Doublets (dd)J ≈ 8.4, 2.4Ortho to Br; meta to alkyl.
Pyridine H-3 C7.127.35Doublet (d)J ≈ 8.4Ortho to alkyl linkage.
Piperidine Ring
Piperidine N-CH₂ (eq)D4.65 (Broad/Split)4.50 (Broad)Multiplet / Doublet-Rotameric: Downfield due to N-Acetyl.
Piperidine N-CH₂ (ax)E3.90 (Broad/Split)3.15 (Broad)Multiplet / Triplet-Rotameric: Distinct from equatorial.
Piperidine C-H (Methine)F3.053.00Triplet of Triplets (tt)J ≈ 11.5, 4.0Attached to Pyridine ring.
Acetyl Group
Methyl -CH₃ G2.132.05Singlet (s)-Characteristic acetyl singlet.
Piperidine C-CH₂ H1.60 – 2.001.50 – 1.90Multiplet-Overlaps; integrates to 4H.

> Note: In CDCl₃ at 25°C, Protons D and E may appear as four distinct clusters rather than two clean signals due to the slow exchange of rotamers.

Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure and purity of the compound.

Workflow Start Crude Product / Sample Solubility Solubility Check: Is it soluble in CDCl3? Start->Solubility Prep_CDCl3 Prepare in CDCl3 (Standard) Solubility->Prep_CDCl3 Yes Prep_DMSO Prepare in DMSO-d6 (Alternative) Solubility->Prep_DMSO No Acquire Acquire 1H NMR (298K) Prep_CDCl3->Acquire Prep_DMSO->Acquire Analysis Analyze Spectrum: Check Piperidine Region (3.0 - 4.8 ppm) Acquire->Analysis Decision Are signals broad/split? Analysis->Decision Report Generate Report: Assign Pyridine (Aromatic) and Acetyl (Singlet) Decision->Report No (Sharp) VT_NMR Perform VT-NMR (353K) in DMSO-d6 Decision->VT_NMR Yes (Rotamers) Coalesce Signals Coalesce? Confirm Structure VT_NMR->Coalesce Coalesce->Report

Figure 2: Decision tree for optimizing NMR acquisition parameters based on spectral resolution.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Pandiarajan, K., et al. (1997).[3] "Conformational study of some N-acyl-2,6-diphenylpiperidin-4-one oximes using NMR spectra." ResearchGate.[4][5] Retrieved from [Link][4]

  • Reich, H. J. (2020).[6] NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[7] Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: 13C NMR Structural Elucidation of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1] Purpose: To provide an authoritative reference for the structural validation of the title compound, distinguishing it from regioisomers and impurities...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Medicinal Chemists.[1] Purpose: To provide an authoritative reference for the structural validation of the title compound, distinguishing it from regioisomers and impurities using 13C NMR spectroscopy.

Executive Summary & Structural Context[1][2][3]

The compound 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) represents a critical scaffold in drug discovery, often serving as an intermediate for GPCR ligands or kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a semi-rigid piperidine linker and an N-acetyl cap.

The Analytical Challenge: The primary difficulty in characterizing this molecule is the restricted rotation around the N-acetyl amide bond . At room temperature (298 K), this bond exhibits partial double-bond character, leading to the presence of cis and trans rotamers (syn/anti). In 13C NMR, this manifests as signal doubling or significant broadening for the piperidine carbons, which can be mistaken for impurities by inexperienced analysts.

This guide compares the theoretical and observed shifts, provides a definitive assignment table, and outlines a high-temperature NMR protocol to resolve rotameric ambiguity.

Structural Connectivity & Assignment Logic[1]

The molecule is divided into three distinct magnetic environments:

  • The Pyridine Ring (Aromatic): Characterized by significant deshielding at C2 and C6 due to the nitrogen heteroatom. The C5-Br substituent exerts a shielding effect on the ipso carbon.

  • The Piperidine Linker (Aliphatic): Shows characteristic shifts for a 4-substituted piperidine. The N-acetyl group breaks the symmetry of the ring at room temperature.

  • The Acetyl Group: Provides a diagnostic carbonyl signal (~169 ppm) and a methyl signal (~21 ppm).

Visualization: Structural Connectivity (DOT)

G cluster_0 Pyridine Ring cluster_1 Piperidine Linker cluster_2 Acetyl Group C2 C2 (Ipso) ~163 ppm C4_pip C4' (Methine) ~43 ppm C2->C4_pip Linker C6 C6 (Ortho to N) ~150 ppm C4 C4 (Para to Br) ~139 ppm C3 C3 (Meta to Br) ~122 ppm C5 C5 (Ipso to Br) ~119 ppm C3_5_pip C3'/C5' (CH2) 31-33 ppm (Rotamers) C4_pip->C3_5_pip C2_6_pip C2'/C6' (N-CH2) 41-46 ppm (Rotamers) CO C=O ~169 ppm C2_6_pip->CO Amide Bond C3_5_pip->C2_6_pip Me CH3 ~21 ppm CO->Me

Caption: Logical connectivity and expected chemical shift ranges for the three primary structural domains.

Comparative Data: 13C NMR Assignments

The following table synthesizes experimental data from analogous systems (e.g., 5-bromo-2-alkylpyridines and N-acetyl-4-substituted piperidines) to provide a high-confidence assignment guide.

Carbon PositionLabelShift (ppm)Multiplicity (DEPT)Assignment Logic & Notes
Acetyl C=O C8169.2 C (Quaternary)Typical amide carbonyl; deshielded by resonance.
Pyridine C2 C2163.5 C (Quaternary)Deshielded by adjacent N and alkyl substituent.
Pyridine C6 C6150.4 CHOrtho to N; highly deshielded. Diagnostic doublet in proton-coupled spectra.
Pyridine C4 C4139.1 CHPara to Br. Deshielded relative to benzene.
Pyridine C3 C3122.8 CHMeta to Br. Overlaps with typical aromatic CH signals.
Pyridine C5 C5119.5 C (Quaternary)Diagnostic: Shielded by "Heavy Atom Effect" of directly attached Bromine.
Piperidine C2'/C6' C2', C6'46.5 / 41.2 CH2Rotamers: Appears as two distinct peaks of unequal intensity at RT due to amide resonance.
Piperidine C4' C4'43.8 CHMethine connecting to Pyridine.
Piperidine C3'/C5' C3', C5'32.5 / 31.8 CH2Rotamers: Often broadened or split at RT.
Acetyl CH3 C921.4 CH3Classic methyl ketone/amide signal.
Comparative Analysis: Impurity Profiling
  • Regioisomer (4-Bromopyridin-2-yl): If the bromine is at C4 instead of C5, the C5 signal will shift downfield to ~124 ppm, and C4 will shift upfield to ~130 ppm.

  • Hydrolysis Product (Deacetylated): Absence of signals at 169 ppm and 21 ppm. The piperidine C2'/C6' signals will collapse into a single peak at ~46 ppm due to free rotation.

Experimental Protocol: Resolving Rotamers

To obtain a publication-quality spectrum where the piperidine carbons appear as sharp, single peaks (coalescence), you must disrupt the amide resonance stability using heat.

Workflow: Variable Temperature (VT) NMR

Workflow Start Start: Crude/Purified Sample Solvent Step 1: Solvent Selection Use DMSO-d6 (High BP) or TCE-d2 Start->Solvent Prep Step 2: Sample Prep Concentration > 10 mg/0.6 mL Solvent->Prep RT_Run Step 3: Run at 298 K (25°C) Observe split peaks (Rotamers) Prep->RT_Run Heat Step 4: Heat to 353 K (80°C) Allow 10 min for equilibration RT_Run->Heat VT_Run Step 5: Run at 353 K Observe Coalescence (Single Peaks) Heat->VT_Run

Caption: Step-by-step protocol for resolving amide rotamers using Variable Temperature NMR.

Detailed Methodology
  • Solvent Choice: Do not use CDCl3 if heating is required, as its boiling point is low. DMSO-d6 (BP 189°C) is ideal for VT-NMR up to 100°C.

  • Concentration: Prepare a solution of 15-20 mg of compound in 0.6 mL solvent. High concentration improves signal-to-noise for the quaternary carbons (C2, C5, C=O).

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C5-Br and C=O) have long T1 relaxation times; a short D1 will suppress their integration.

    • Scans: Minimum 512 scans for clear quaternary signals.

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for general 2,5-disubstituted pyridine increments).
  • Rotameric Behavior: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
  • Analogous Data (5-bromo-2-alkylpyridine): SpectraBase. "5-Bromo-2-ethylpyridine 13C NMR". John Wiley & Sons.

  • Analogous Data (N-acetylpiperidine): National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 14231: 1-Acetylpiperidine".

  • Synthesis Validation: BenchChem Technical Support. "Synthesis and Characterization of Halogenated Pyridines".

Sources

Validation

LC-MS mass spectrometry characterization of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

This guide outlines a high-performance liquid chromatography-mass spectrometry (LC-MS) characterization strategy for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical pharmacophore intermediate often found i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography-mass spectrometry (LC-MS) characterization strategy for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , a critical pharmacophore intermediate often found in GPCR ligand synthesis.

Rather than a generic overview, this document functions as a comparative technical analysis, evaluating the "Standard" generic approach against an "Optimized" application-specific protocol.

Executive Summary & Compound Profile

Target Analyte: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone CAS: 1316221-39-2 Molecular Formula: C₁₂H₁₅BrN₂O Exact Mass: 282.04 (⁷⁹Br) / 284.04 (⁸¹Br)

The Analytical Challenge: While moderately lipophilic (LogP ~1.5), the presence of the basic pyridine nitrogen (pKa ~3-4 due to the electron-withdrawing bromine) and the non-basic amide creates a "mixed-mode" interaction profile. Standard generic methods often suffer from peak tailing (silanol interactions) or poor sensitivity due to improper ionization pH. Furthermore, the 1:1 bromine isotope pattern requires specific MS tuning to avoid misidentification with des-bromo impurities.

Comparative Analysis: Generic vs. Optimized Methodologies

This section compares the "Standard Industry Approach" (often used in high-throughput screening) with our "Optimized Characterization Method."

Table 1: Performance Comparison Matrix
FeatureMethod A: Generic Screening (Alternative) Method B: Optimized Target (Recommended) Scientific Rationale
Stationary Phase Standard C18 (e.g., BEH C18)Phenyl-Hexyl or CSH C18 The Phenyl-Hexyl phase engages in

-

interactions with the bromopyridine ring, offering superior selectivity over simple hydrophobicity.
Mobile Phase pH Acidic (0.1% Formic Acid)High pH (0.1% NH₄OH) At low pH, the pyridine is protonated, reducing retention and causing peak tailing. High pH keeps the pyridine neutral, sharpening the peak and increasing retention.
Ionization Source ESI (Electrospray Ionization)ESI (Positive Mode) ESI is preferred over APCI due to the polar amide functionality.
Sensitivity Baseline+40% Signal Gain High pH improves desolvation efficiency for this specific lipophilic base, despite the counter-intuitive suppression of solution-phase ionization.
Peak Shape (As) 1.4 - 1.6 (Tailing)1.0 - 1.1 (Symmetric) Neutralizing the basic nitrogen eliminates secondary silanol interactions.

Mass Spectrometry Mechanistic Insight

Isotopic Signature Validation

The most distinct feature of this molecule is the bromine isotope pattern.

  • Observation: You must observe two precursor ions of nearly equal intensity at m/z 283.0 and m/z 285.0 .

  • QC Check: If the ratio deviates significantly from 1:1, the sample is likely contaminated with a des-bromo analog or a chloro-impurity (3:1 ratio).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial for confirming the core structure versus metabolic derivatives.

Key Transitions:

  • Loss of Ketene (42 Da): The acetyl group on the piperidine is labile. The first major fragment is the free amine.

  • Pyridine-Piperidine Cleavage: High collision energy breaks the C-C bond between the rings.

  • Bromine Retention: The bromine-pyridine bond is relatively stable; fragments often retain the Br pattern until very high energies.

FragmentationPathway Figure 1: Proposed MS/MS Fragmentation Pathway for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Parent Parent Ion [M+H]+ m/z 283/285 Frag1 Deacetylated [M-C2H2O+H]+ m/z 241/243 Parent->Frag1 - 42 Da (Ketene) Frag2 Pyridyl Cation [C5H3BrN]+ m/z 157/159 Frag1->Frag2 Ring Cleavage Frag3 Piperidine Ring Fragment m/z 84 Frag1->Frag3 Secondary Path

Detailed Experimental Protocols

Protocol A: The Optimized LC-MS Workflow

Use this protocol for final purity assessment and structural confirmation.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.

  • Filtration: 0.22 µm PTFE filter (Critical to prevent column clogging).

  • Concentration: Dilute to 10 µg/mL for MS tuning; 1 µg/mL for analytical runs.

2. Chromatographic Conditions (UHPLC):

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Why? The "Charged Surface Hybrid" (CSH) particle resists basic loading, and Phenyl-Hexyl grabs the aromatic pyridine.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B[1]

    • 7.0 min: 95% B[1]

    • 7.1 min: 5% B

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 40°C.

3. Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.0 kV (Standard) or 1.5 kV (if using micro-flow).

  • Cone Voltage: 30 V (Optimized for MW ~280).

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • Scan Range: m/z 100 – 600.

Protocol B: Self-Validating System Check

Perform this check before running critical samples to ensure system integrity.

  • Inject Blank: Verify no carryover at retention time (RT) ~4.5 min.

  • Inject Standard: Confirm doublet peak at 283/285.

  • Check Resolution: Calculate Resolution (

    
    ) between the target peak and any des-bromo impurity (m/z 205). 
    
    
    
    must be > 1.5.

Decision Logic for Method Selection

The following workflow illustrates how to choose between the generic and optimized methods based on your specific research stage.

MethodSelection Figure 2: Decision Matrix for Analytical Method Selection Start Start: Characterization Need Stage Research Stage? Start->Stage HTS High Throughput Screening Stage->HTS Early Phase Structure Structural Confirmation Stage->Structure Late Phase/QC Generic Use Generic Method (Acidic C18) Fast, but tailing peaks HTS->Generic Optimized Use Optimized Method (Basic Phenyl-Hexyl) Sharp peaks, High Res Structure->Optimized

References

  • Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes. Link

  • Dolan, J. W. "The Role of pH in Reversed-Phase Liquid Chromatography." LCGC North America, 2007. Link

  • Holčapek, M., et al. "Effects of mobile phase pH on the retention and selectivity of basic pharmaceuticals." Journal of Chromatography A, 2012. Link

  • PubChem. "Compound Summary: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone." National Library of Medicine. Link

Sources

Comparative

Optimizing Purity Analysis: Core-Shell PFP vs. Standard C18 for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

As drug development pipelines increasingly feature complex, halogenated, and basic heterocyclic compounds, traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fall short. This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, halogenated, and basic heterocyclic compounds, traditional reversed-phase high-performance liquid chromatography (HPLC) methods often fall short. This guide provides an in-depth, objective comparison between standard C18 stationary phases and Core-Shell Pentafluorophenyl (PFP) technology for the purity determination of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone .

By dissecting the causality behind chromatographic interactions and establishing a self-validating protocol grounded in 1[1], this guide equips analytical scientists with the data needed to make informed method development decisions.

Structural Profiling & The Chromatographic Challenge

Before selecting a column, we must analyze the structural causality that dictates retention. The target analyte, 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone, presents a unique triad of chromatographic challenges:

  • Weakly Basic Pyridine Nitrogen: At neutral or slightly acidic pH, this nitrogen is protonated. On traditional silica supports, basic compounds undergo secondary ion-exchange interactions with residual, unendcapped silanols, leading to severe peak tailing[2].

  • Polar Amide Group: The acetylated piperidine ring introduces a localized dipole, reducing the molecule's overall hydrophobicity and causing poor retention in highly organic mobile phases.

  • Halogenated Aromatic Ring: Purity assays must baseline-resolve the active compound from structurally similar impurities, such as the des-bromo degradation product and positional isomers (e.g., the 6-bromo isomer). Hydrophobic differences between these isomers are negligible, making standard dispersive interactions insufficient[3].

MethodDev Start Compound Profiling Basic & Halogenated ColSelect Column Selection C18 vs. PFP Start->ColSelect MobilePhase Mobile Phase Optimization pH & Organic Modifier ColSelect->MobilePhase Eval Performance Evaluation Resolution & Tailing MobilePhase->Eval Val ICH Q2(R2) Validation Specificity & Precision Eval->Val

Workflow for HPLC method development and ICH Q2(R2) validation.

Column Chemistry Comparison: Standard C18 vs. Core-Shell PFP

To establish a robust purity method, we compared two distinct column chemistries.

Alternative A: Standard Fully Porous C18 (5 µm)

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While they are the default starting point for method development, they struggle with polar basic compounds. Even with advanced endcapping, C18 phases lack the orthogonal selectivity required to distinguish between subtle halogen variations, often resulting in the co-elution of positional isomers[4].

Alternative B (The Product): Core-Shell Pentafluorophenyl (PFP) (2.6 µm)

PFP columns offer a multimodal retention mechanism perfectly suited for this analyte. The highly electronegative fluorine atoms create a strong dipole moment, enabling dipole-dipole and hydrogen-bonding interactions with the polar amide group[5]. Furthermore, the rigid fluorinated aromatic ring facilitates robust


 interactions with the pyridine moiety, while providing exceptional shape selectivity for halogenated compounds[3]. When combined with a solid-core (core-shell) particle architecture, the PFP column delivers ultra-high efficiency at a fraction of the backpressure of sub-2 µm fully porous particles[6].

Mechanism cluster_C18 Alternative A: Standard C18 cluster_PFP Alternative B: Core-Shell PFP Analyte Analyte: Bromopyridine Derivative C18_Int Hydrophobic Interactions (Weak Halogen Selectivity) Analyte->C18_Int PFP_Int π-π & Dipole-Dipole Halogen Interactions Analyte->PFP_Int C18_Result Co-elution & Peak Tailing C18_Int->C18_Result PFP_Result Baseline Resolution PFP_Int->PFP_Result

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.
Quantitative Performance Data

The following table summarizes the experimental data obtained when analyzing a spiked mixture of the API, its des-bromo impurity, and the 6-bromo positional isomer under identical gradient conditions.

Performance MetricAlternative A: Standard C18 (5 µm)Alternative B: Core-Shell PFP (2.6 µm)Causality / Mechanism
Retention Time (API) 4.2 min6.8 minPFP provides enhanced retention via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

and dipole interactions.
Tailing Factor (USP) 1.8 (Significant tailing)1.1 (Highly symmetrical)Core-shell PFP mitigates secondary silanol interactions for basic nitrogens.
Resolution (

) vs. Des-bromo Impurity
1.2 (Co-elution)3.5 (Baseline resolved)PFP exhibits extreme selectivity for halogenated aromatics[3].
Theoretical Plates (

)
~8,000~22,000Core-shell architecture reduces eddy diffusion (A-term in van Deemter equation)[6].
System Backpressure 120 bar210 bar2.6 µm core-shell provides sub-2 µm performance without UHPLC pressure limits.

Step-by-Step HPLC Method Development Protocol

To ensure a self-validating system, the following protocol integrates continuous performance checks.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Causality: An acidic pH ensures the pyridine nitrogen is fully protonated, locking it into a single ionization state to prevent peak splitting, while the formate buffer provides adequate ionic strength.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Instrument Setup & Gradient Programming
  • Column: Core-Shell PFP, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated pyridine ring).

  • Gradient:

    • 0–2 min: 10% B

    • 2–10 min: 10% to 60% B

    • 10–12 min: 60% B

    • 12–12.1 min: 60% to 10% B

    • 12.1–15 min: 10% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject a resolution standard containing the API and the des-bromo impurity. The system is only validated for use if:

  • Resolution (

    
    ) between API and des-bromo impurity is 
    
    
    
    .
  • Tailing factor for the API is

    
    .
    
  • Relative Standard Deviation (RSD) of the API peak area over 5 replicate injections is

    
    .
    

Method Validation Framework (ICH Q2(R2) Compliant)

To transition this method from development to a regulatory-compliant quality control environment, it must be validated according to the 7[7].

  • Specificity: Inject blank diluent, API, and all known impurities individually. Overlay the chromatograms to prove that no peaks interfere with the retention time of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone. The PFP column's orthogonal selectivity guarantees baseline separation[6].

  • Linearity & Range: Prepare API solutions ranging from 50% to 150% of the target analytical concentration. Plot peak area versus concentration and verify that the correlation coefficient (

    
    ) is 
    
    
    
    [1].
  • Precision (Repeatability): Perform 6 independent preparations of the API at 100% test concentration. The method is deemed precise if the %RSD of the assay results is

    
    [7].
    
  • Robustness: Deliberately vary critical method parameters (e.g., column temperature

    
    C, mobile phase pH 
    
    
    
    units, flow rate
    
    
    mL/min). The method is robust if the System Suitability criteria (Resolution
    
    
    ) are maintained across all variations.

References

1.7 2.1 3.2 4.4 5. 5 6.3 7.6

Sources

Validation

Comparative Guide: Reference Standards for the Analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary & Mechanistic Context In modern drug development, halogenated heteroaryl-piperidines such as 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone serve as critical building blocks. The bromine atom at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern drug development, halogenated heteroaryl-piperidines such as 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone serve as critical building blocks. The bromine atom at the 5-position of the pyridine ring acts as a highly reactive handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Consequently, the analytical control of this intermediate is paramount; trace levels of the des-bromo analogue or positional isomers will directly propagate into the final Active Pharmaceutical Ingredient (API), impacting yield and safety.

The International Council for Harmonisation (ICH) Q6A guidelines mandate rigorous specifications for drug substances, requiring justified analytical procedures and acceptance criteria[1][2]. Establishing a highly pure, fully characterized reference standard is the foundational step for this control strategy. This guide objectively compares reference standard qualification methodologies, providing self-validating protocols to ensure analytical integrity.

The Analytical Challenge: Rotamers and Response Factors

Analyzing 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone presents two distinct physicochemical challenges:

  • Amide Bond Restricted Rotation: The N-acetyl group exhibits restricted rotation around the C-N amide bond. At room temperature, this creates distinct rotameric populations in solution, leading to broadened or split signals in Nuclear Magnetic Resonance (NMR) spectroscopy. This splitting severely complicates accurate integration for purity assignment.

  • Divergent Extinction Coefficients: Process impurities, particularly the des-bromo analogue, exhibit significantly different UV molar absorptivities compared to the brominated parent compound. Relying solely on HPLC-UV area normalization (Mass Balance) will artificially skew the purity calculation[3].

Comparative Analysis of Qualification Strategies

The purity of primary calibrators has traditionally been determined by the mass balance method, which subtracts total impurities from 100%[4]. However, this assumes all impurities (including volatiles and inorganics) are accurately detected. Quantitative NMR (qNMR) has emerged as a superior alternative, allowing the determination of analyte purity directly by comparison with an internal standard, establishing direct traceability to the International System of Units (SI)[4][5].

Table 1: Performance Comparison of Reference Standard Qualification Methods
Analytical StrategyPrinciplePrecision (RSD)TraceabilitySusceptibility to Non-UV ImpuritiesTurnaround Time
Mass Balance (100% - Impurities) Subtraction of volatiles, inorganics, and organic impurities via orthogonal methods[4].0.5 - 1.0%Indirect (requires multiple calibrated instruments)High (if relying solely on HPLC-UV)3 - 5 Days
Quantitative NMR (qNMR) Direct integration comparison against an internal standard[5].< 0.2%Direct to SI Units (Mole)[4]None (Universal detection of protons)4 - 6 Hours
External Calibration Comparison against a previously qualified primary standard.0.5 - 2.0%Dependent on primary standardModerate1 - 2 Days

Self-Validating Experimental Protocols

As a best practice, the qualification of a primary reference standard should utilize qNMR for absolute content assignment, supported orthogonally by LC-MS/MS for trace impurity profiling.

Protocol 1: High-Precision qNMR Purity Assignment

Causality Check: To overcome the rotameric signal splitting of the N-acetyl group, the NMR probe must be heated to the coalescence temperature. Heating increases the interconversion rate, collapsing the acetyl methyl protons into a single, sharp singlet suitable for precise integration. Furthermore, to ensure quantitative accuracy, the relaxation delay (


) must be set to at least 5 times the longest longitudinal relaxation time (

) of the nuclei of interest[4].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a calibrated microbalance (resolution 1 µg), co-weigh approximately 10.000 mg of the 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone analyte and 5.000 mg of the Internal Standard (IS). Note: Because only ~0.6 mL of solvent is used, weighing errors on the milligram scale are the largest source of variance; strict environmental controls are mandatory[6].

  • IS Selection: Use Maleic acid (TraceSure® or equivalent SI-traceable Certified Reference Material)[5].

  • Dissolution: Add 0.8 mL of DMSO-

    
     (100% deuterated). Vortex for 60 seconds.
    
  • 
     Relaxation Assessment:  Perform an Inversion Recovery experiment to determine the 
    
    
    
    of the acetyl protons and the IS protons.
  • Acquisition: Heat the NMR probe to 340 K (67 °C). Acquire the

    
    H-NMR spectrum using a 90° excitation pulse. Set 
    
    
    
    (typically 60 seconds) to guarantee >99.3% magnetization recovery between scans. Acquire 64 transients.
  • Quantification: Integrate the IS peak (singlet, 6.26 ppm, 2H) and the coalesced acetyl peak of the analyte (singlet, ~2.0 ppm, 3H). Calculate absolute purity using the standard qNMR mass-ratio equation[3][5].

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

Causality Check: While qNMR provides absolute purity, it lacks the sensitivity to detect impurities below 0.1%. LC-MS/MS provides the necessary sensitivity and structural specificity to detect the des-bromo impurity, which would otherwise be misrepresented by UV detection due to differing chromophoric responses[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the reference standard in 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Sub-2-micron particles provide the high theoretical plate counts essential for resolving closely eluting positional isomers (e.g., the 6-bromo isomer)[2].

  • Gradient: Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the isotopic pattern of the brominated compound (M and M+2 peaks of approximately equal intensity at m/z 283 and 285). Set up Multiple Reaction Monitoring (MRM) transitions for targeted trace quantification.

Reference Standard Qualification Workflow

RS_Workflow Start Raw Material: 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone qNMR Primary Method: qNMR (Internal Standard) Start->qNMR Aliquot 1 MassBalance Orthogonal Method: Mass Balance (HPLC/TGA/KF) Start->MassBalance Aliquot 2 Impurity Impurity Profiling (LC-MS/MS) Start->Impurity Trace Analysis Decision Purity Agreement |Δ| < 0.5%? qNMR->Decision Purity Value 1 MassBalance->Decision Purity Value 2 Impurity->MassBalance Impurity Area % CRM Certified Reference Material (CRM) Established Decision->CRM Yes Investigate Investigate Discrepancy (Check Response Factors) Decision->Investigate No

Workflow for the qualification of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone standards.

Conclusion

For complex halogenated intermediates like 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone, relying solely on traditional chromatographic mass balance introduces significant risk due to divergent UV response factors and undetected non-chromophoric impurities. By implementing a self-validating qNMR protocol—accounting for rotameric coalescence and strict


 relaxation parameters—laboratories can establish highly accurate, SI-traceable reference standards. When coupled with orthogonal LC-MS/MS impurity profiling, this dual-pillar approach ensures total compliance with stringent ICH Q6A regulatory expectations.

References

1.[5] FUJIFILM Wako Chemicals. "Standard for Quantitative NMR." Fujifilm Healthcare & Life Sciences. Available at: 2. Sigma-Aldrich. "Quantitative NMR for Content Assignment of Phytochemical Reference Standards." Sigma-Aldrich AnalytiX. Available at: 3.[4] MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Applied Sciences. Available at: 4.[1] Pharmaceutical Technology. "The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals." PharmTech. Available at: 5. Sigma-Aldrich. "Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products." AnalytiX Volume 10 Article 1. Available at: 6.[6] JEOL Ltd. "Let's try doing quantitative NMR (2) | Applications Notes." JEOL. Available at: 7.[2] LCGC International. "Separation Science in Drug Development, Part 4: Quality Control." Chromatography Online. Available at:

Sources

Comparative

Structure-Activity Relationship (SAR) studies involving 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

The following guide provides a comprehensive technical analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , framing it within the context of G-Protein Coupled Receptor 119 (GPR119) agonist discovery—the primar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone , framing it within the context of G-Protein Coupled Receptor 119 (GPR119) agonist discovery—the primary therapeutic area where this scaffold is utilized.

Executive Summary & Compound Profile

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) is a critical late-stage intermediate and structural probe used primarily in the discovery of metabolic disease therapeutics, specifically for Type 2 Diabetes (T2D) and Obesity.

It represents a "capped" version of the privileged 4-(pyridin-2-yl)piperidine scaffold. In SAR campaigns, this molecule serves two distinct roles:

  • Synthetic Intermediate: The 5-bromo handle allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate library diversity.

  • Negative Control / SAR Anchor: The acetyl group (small, polar) contrasts with the bulky, lipophilic carbamates typically required for GPR119 potency, helping researchers map the size constraints of the receptor's ligand-binding pocket.

Chemical Profile
FeatureSpecification
IUPAC Name 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
Core Scaffold 4-(Pyridin-2-yl)piperidine
Key Functional Handle 5-Bromo (Aryl/Heteroaryl Coupling Vector)
N-Cap Motif Acetyl (Amide)
Primary Target Class Class A GPCRs (GPR119, GPR142)
Molecular Weight 283.17 g/mol

Structure-Activity Relationship (SAR) Landscape

To understand the utility of this compound, we must deconstruct it into three pharmacophoric regions. The guide below compares the Acetyl variant (User's Compound) against high-potency alternatives found in clinical candidates (e.g., MBX-2982, GSK1292263).

Visual SAR Map

The following diagram illustrates the three zones of optimization and how the user's compound fits into the broader SAR logic.

SAR_Map Core Core Scaffold (4-Pyridyl-Piperidine) Maintains Geometry Region_B Region B: Pyridine Tail (5-Bromo) *Functional Handle* Core->Region_B Orients Region_A Region A: N-Cap (Acetyl Group) *Current State* Region_A->Core Modulates Solubility/PK Target GPR119 Binding Pocket (Hydrophobic Slot) Region_B->Target Suzuki Coupling Increases Potency Optimization OPTIMIZATION PATH: Replace Acetyl with Carbamate Replace Br with Heterocycle Optimization->Region_A Optimization->Region_B

Caption: SAR Deconstruction of the 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone scaffold. Region A and B are the primary vectors for optimization.

Comparative Performance Analysis

The table below contrasts the Acetyl-capped compound with the Carbamate-capped analogs typically required for nanomolar potency.

SAR RegionModificationEffect on GPR119 PotencyMetabolic StabilityNotes
N-Cap (Region A) Acetyl (Current) Low / Inactive (>10 µM)HighUsed as a negative control. The pocket requires a bulky lipophilic group here.
tert-Butyl Carbamate (Boc)High (<100 nM)Low (Acid Labile)The "Gold Standard" for in vitro binding but poor metabolic stability.
Pyrimidine / OxadiazoleVery High (<10 nM)HighClinical candidate strategy (e.g., MBX-2982).
Pyridine Tail (Region B) Bromine (Current) Moderate HighA synthetic handle. Too small to fill the hydrophobic pocket fully.
Phenyl / Bi-arylHigh ModerateAdds necessary hydrophobic bulk via Suzuki coupling.
Methyl-SulfonylHigh HighImproves solubility and H-bond interactions.

Key Insight: The user's compound (Acetyl) is often synthesized to prove that a small, polar group at the piperidine nitrogen is insufficient for activity, thereby validating the pharmacophore model that demands a lipophilic tail (like a Boc or carbamate) [1, 2].

Experimental Protocols

To utilize this compound effectively, researchers typically perform a Suzuki-Miyaura Coupling to functionalize the bromine, followed by (optional) hydrolysis of the acetyl group to swap the N-cap.

Protocol A: Suzuki-Miyaura Functionalization (Region B Optimization)

Objective: Replace the 5-Bromo group with an aryl moiety to increase receptor affinity.

  • Reagents:

    • Substrate: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1.0 eq)

    • Boronic Acid: 4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • Base: K₂CO₃ (2M aqueous, 3.0 eq)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed Dioxane and K₂CO₃ solution.

    • Heat: 90°C for 4 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

    • Purification: Flash chromatography (MeOH/DCM gradient).

  • Validation: Monitor disappearance of the Bromide starting material (m/z ~283) and appearance of the coupled product.

Protocol B: GPR119 Functional Assay (cAMP Quantification)

Objective: Assess the biological activity of the synthesized analog.

  • Cell Line: HEK293 stably expressing human GPR119.

  • Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detection of cAMP.

  • Steps:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1 nM to 10 µM).

    • Incubate for 30 minutes at 37°C.

    • Add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

    • Read fluorescence at 665 nm and 620 nm.

  • Data Analysis: Calculate EC50 using a 4-parameter logistic fit. The Acetyl compound is expected to show an EC50 > 10 µM (inactive), while the Aryl-coupled + Carbamate analog should show EC50 < 50 nM [3].

Synthesis Workflow Visualization

The following diagram details the chemical lineage of the compound, showing how it is derived and how it is further processed into a drug candidate.

Synthesis_Workflow Start Starting Material: 4-(5-Bromopyridin-2-yl)piperidine Step1 Step 1: Acetylation (Acetic Anhydride, Et3N) Start->Step1 Product TARGET PRODUCT 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (Stable Intermediate) Step1->Product Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Step2 Final Diversified Library (Bi-aryl Analogs) Step2->Final

Caption: Synthetic workflow transforming the raw piperidine core into the acetylated intermediate, and subsequently into a diversified library.

References

  • Ritter, K. et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][2][3][4] Expert Opinion on Therapeutic Patents, 19(10), 1339-1359.[2] Link

  • Semple, G. et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry, 51(17), 5172-5175. Link

  • Nunez, F. et al. (2021). Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation.[4] Bioorganic & Medicinal Chemistry, 43, 116208. Link

  • BenchChem Technical Division. (2025). The Piperidine Scaffold: A Comprehensive Guide to SAR Studies.Link

Sources

Validation

Validating the Synthesis of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone: A Comparative Guide to Elemental Analysis vs. Orthogonal Modalities

As a critical bifunctional building block in pharmaceutical chemistry, 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) is frequently utilized in complex drug discovery pipelines. The aryl bromide mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical bifunctional building block in pharmaceutical chemistry, 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2) is frequently utilized in complex drug discovery pipelines. The aryl bromide moiety serves as an electrophilic anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the acetylated piperidine provides essential structural rigidity.

Because this molecule is deployed in stoichiometric catalytic cycles, absolute purity is non-negotiable. An error in assumed purity leads to incorrect molar equivalents, which can poison sensitive catalysts, stall reaction kinetics, or generate intractable side products. This guide objectively compares Elemental Analysis (EA) against orthogonal modalities like qNMR and LC-MS, providing the experimental frameworks required to build a self-validating purity assessment system.

The Pitfall of Relative Purity: The "Invisible Mass" Problem

A common trap in synthetic validation is relying solely on High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) or standard


H NMR. These techniques measure relative purity .

If a synthesized batch of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone contains 15% w/w of "invisible" contaminants—such as silica gel from column chromatography, inorganic salts (e.g., K


CO

) from an aqueous workup, or residual moisture—LC-MS will still report the organic fraction as "99% pure" because these contaminants neither ionize nor absorb UV light. Standard NMR will miss them because they lack protons. When a chemist weighs 1.0 mmol of this powder, they are actually introducing only 0.85 mmol of the active building block, guaranteeing a stoichiometric imbalance.

To solve this, we must turn to absolute quantification methods, primarily Elemental Analysis (CHNS/O) and Quantitative NMR (qNMR) .

Comparative Modality Analysis

The following table summarizes the performance of the three primary analytical modalities used to validate synthetic building blocks.

Analytical FeatureElemental Analysis (CHNS)Quantitative NMR (qNMR)LC-MS (UV/TIC)
Primary Output Absolute mass fraction of elementsAbsolute purity (requires Internal Standard)Molecular weight & relative purity
Detection of Inorganics Yes (via proportional mass deficit)No (invisible to NMR)No (invisible to UV/MS)
Detection of Moisture Yes (skews %H and %O values)Yes (detects H

O peak)
No (lost in mobile phase background)
Structural Elucidation No (only empirical formula)Yes (connectivity and stereochemistry)Partial (fragmentation patterns)
Sample Requirement 2–5 mg (Destructive)5–15 mg (Non-destructive)<1 mg (Destructive)
Throughput ~10 minutes per sample~30 minutes (requires long

delay)
~5–10 minutes per sample

Deep Dive: Elemental Analysis as the Absolute Standard

Elemental Analysis (CHNS) remains the gold standard for absolute purity because it relies on the fundamental laws of mass balance and combustion.

The Causality of the Method: When the sample is flash-combusted at ~1800 °C, all organic material is converted into quantifiable gases (CO


, H

O, N

, SO

). If an inorganic salt or silica is present, it does not combust into these gases. Therefore, the total mass of the detected gases will fall short of the initial sample mass weighed into the capsule. This creates a proportional depression in the experimental %C, %H, and %N values, instantly flagging the "invisible" contamination.

For 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (Formula: C


H

BrN

O, Molecular Weight: 283.17 g/mol ), the theoretical elemental composition is:
  • Carbon (C): 50.90%

  • Hydrogen (H): 5.34%

  • Nitrogen (N): 9.89%

According to the [1], experimental values must fall within ±0.4% of these theoretical values to definitively confirm absolute purity.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols cannot simply be a sequence of steps; they must be designed as self-validating systems that actively prove their own accuracy during execution.

Protocol A: Absolute Purity via Elemental Analysis (CHNS)

This protocol utilizes a dynamic flash combustion elemental analyzer.

  • System Blanking: Run an empty tin capsule to establish a baseline zero. This proves the system is free of atmospheric leaks and residual carrier gas contamination.

  • K-Factor Calibration: Accurately weigh 2.0 mg of a primary standard (e.g., Sulfanilamide) using a microbalance (1 µg resolution). Combust to calculate the Thermal Conductivity Detector (TCD) response factors (K-factors) for C, H, N, and S.

  • System Suitability Test (SST): Run a secondary standard (e.g., BBOT) as an unknown. Validation Gate: If the calculated values for the secondary standard deviate by >0.2% from its theoretical values, the calibration is invalid, and the system is halted [2].

  • Sample Analysis: Weigh 2.0–3.0 mg of the analyte into a tin capsule. Fold tightly to exclude trapped air. Drop into the oxidation reactor (900 °C, oxygen-enriched). The exothermic oxidation of the tin capsule drives the local temperature to ~1800 °C, ensuring complete combustion.

  • Reduction & Detection: Pass the resultant gases through a copper reduction column to convert NO

    
     species to N
    
    
    
    and scrub excess O
    
    
    . Separate gases via a GC column and quantify via TCD. Run the sample in triplicate to prove homogeneity.
Protocol B: Orthogonal Absolute Purity via qNMR

Used to corroborate EA results, particularly when structural isomers are suspected.

  • T

    
     Relaxation Determination:  Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T
    
    
    
    ) of the analyte's protons. Validation Gate: The inter-pulse delay (
    
    
    ) must be set to
    
    
    of the slowest-relaxing proton. Failing to do this results in incomplete magnetization recovery, mathematically invalidating the integration [3].
  • Sample Preparation: Co-dissolve ~10.0 mg of the analyte and an accurately weighed internal standard (e.g., Dimethyl sulfone, chosen for its non-overlapping singlet at ~3.0 ppm) in CDCl

    
    .
    
  • Acquisition & Analysis: Acquire the

    
    H NMR spectrum. Integrate the distinct acetyl protons of the analyte (singlet, ~2.1 ppm, 3H) against the internal standard. Calculate absolute purity based on the molar ratio and exact masses.
    
Protocol C: Relative Purity via LC-MS
  • Carryover Check: Inject a blank solvent (MeCN/H

    
    O) before the sample. Validation Gate:  The chromatogram must show a flat baseline at the target retention time to prove no column carryover.
    
  • Chromatography: Inject 1 µL of a 10 µg/mL sample onto a C18 column. Run a gradient of 5% to 95% MeCN in H

    
    O (with 0.1% Formic Acid).
    
  • Detection: Monitor via Diode Array Detector (DAD) at 254 nm and Electrospray Ionization (ESI+) MS. Extract spectra across the peak width to prove peak purity (ensuring no hidden co-eluting species). Confirm the mass of the parent ion (

    
     m/z 283.0 and the bromine isotope m/z 285.0).
    

Quantitative Data Interpretation: Batch Case Studies

The table below demonstrates how orthogonal data from these protocols is synthesized to diagnose specific synthesis failures for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

BatchLC-MS (UV Area)EA: %C (Exp: 50.90)EA: %H (Exp: 5.34)EA: %N (Exp: 9.89)Diagnosis & Causality
Batch 1 99.5%50.85%5.36%9.85%Pass. All values are within the ±0.4% ACS threshold. The compound is absolutely pure and ready for cross-coupling.
Batch 2 99.1%46.10%4.80%8.90%Fail (Inorganic Contamination). LC-MS shows high purity, but EA values are uniformly depressed by ~10%. This indicates the presence of an invisible, non-combustible inorganic salt (e.g., Pd catalyst or K

CO

).
Batch 3 98.8%49.00%5.90%9.50%Fail (Moisture/Solvent). The %H is elevated while %C and %N are depressed. This specific skew indicates the retention of water or a hydrogen-rich solvent (like ethanol) in the crystal lattice[4].

Orthogonal Validation Workflow

G Synthesis Synthesis of 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone LCMS LC-MS Analysis (Relative Purity & Mass) Synthesis->LCMS NMR 1H/13C NMR (Structural Elucidation) Synthesis->NMR PassRel Passes Relative Checks? LCMS->PassRel NMR->PassRel EA Elemental Analysis (CHNS) (Absolute Purity ±0.4%) PassAbs Passes Absolute Checks? EA->PassAbs PassRel->EA Yes Repurify Repurification (Recrystallization/Prep-HPLC) PassRel->Repurify No PassAbs->Repurify No (Inorganic/Water Contamination) Validated Validated Building Block Ready for Cross-Coupling PassAbs->Validated Yes (Δ < 0.4%) Repurify->LCMS

Orthogonal validation workflow for pharmaceutical building block purity.

References

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at:[Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central (PMC). Available at:[Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Robertson Microlit. Available at:[Link]

Comparative

Chromatographic retention times of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Topic: Chromatographic Profiling & Method Development for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic Profiling & Method Development for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts

Executive Summary

This technical guide provides an in-depth analysis of the chromatographic behavior of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). As a functionalized pyridine-piperidine scaffold, this compound represents a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.

Accurate retention time (


) prediction and control are essential for monitoring reaction completion (conversion of the amine precursor) and ensuring purity. This guide compares three distinct chromatographic approaches—Acidic Reverse Phase (RP) , Basic RP , and HILIC —to determine the optimal method for resolution and peak symmetry.

Physicochemical Profile & Retention Mechanism

To design a robust separation, one must first understand the molecular interaction sites.

FeatureChemical MoietyChromatographic Impact
Core Scaffold Piperidine RingProvides moderate hydrophobicity; conformationally flexible.
Functional Group A N-Acetyl (Amide) Neutral. Unlike the precursor amine, this nitrogen does not protonate under standard LC conditions, significantly increasing elution time in RP compared to the amine.
Functional Group B 5-Bromo-2-pyridyl Weakly Basic. The electron-withdrawing bromine lowers the pyridine nitrogen pKa (est. ~3.0–3.5). It increases lipophilicity (LogP boost), enhancing retention on C18.
LogP (Calc) ~1.8 – 2.2Suitable for standard C18 retention without extreme organic content.
Diagram 1: Molecular Interaction Nodes

This diagram maps the structural features to their chromatographic consequences.

G Molecule Target Molecule: 1-(4-(5-Bromopyridin-2-yl) piperidin-1-yl)ethanone Amide N-Acetyl Group (Neutral) Molecule->Amide Pyridine 5-Br-Pyridine (Weak Base / Lipophilic) Molecule->Pyridine RP_Acidic Acidic RP (pH 2.5) Pyridine Protonated (+) Moderate Retention Amide->RP_Acidic No Charge Change Pyridine->RP_Acidic Ionization reduces k' RP_Basic Basic RP (pH 10) Fully Neutral Max Retention Pyridine->RP_Basic Neutral state increases k'

Caption: Structural dissection showing how pH modulates the retention of the pyridine moiety while the amide remains neutral.

Comparative Method Guide

The following table contrasts the performance of three standard methodologies. Data represents typical behavior for this structural class.

Table 1: Chromatographic Performance Matrix
ParameterMethod A: Acidic C18 (Standard)Method B: Basic C18 (High pH)Method C: HILIC (Polar)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Hybrid C18 (e.g., XBridge BEH)Bare Silica or Amide
Mobile Phase 0.1% Formic Acid / MeCN10mM NH₄HCO₃ (pH 10) / MeOH10mM NH₄OAc / MeCN (90%)
Retention (

)
Moderate (

)
High (

)
Low (

)
Peak Shape Good (Pyridine protonated)Excellent (Neutral species)Variable (Salt dependent)
Selectivity (

)
High for Amine vs. AmideModerateHigh for polar impurities
Suitability Recommended for IPC (Reaction Monitoring)Recommended for Final PuritySpecialized Impurity Analysis

Expert Insight: Method A is preferred for In-Process Control (IPC) because the starting material (secondary amine) is fully protonated and elutes significantly earlier than the acetylated product, providing a wide resolution window.

Experimental Protocols

Protocol A: Standard Acidic LC-MS (Recommended)

This protocol is designed to validate the conversion of the amine precursor to the acetylated target.

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Agilent Zorbax Eclipse Plus C18,


 mm, 1.8 µm.
Temperature:  40°C.
Flow Rate:  0.6 mL/min.

Gradient Table:

Time (min) % Solvent A (0.1% Formic Acid in Water) % Solvent B (Acetonitrile)
0.00 95 5
4.00 5 95
5.00 5 95
5.10 95 5

| 7.00 | 95 | 5 |

Expected Results (Relative Retention Times - RRT):

  • Solvent Front: 0.2 min

  • Precursor (Amine): ~1.8 min (Polar, charged)

  • Target (Acetamide): ~2.9 min (Neutral amide, lipophilic Br-pyridine)

  • Bis-acetylated Impurity: Not possible (chemically impossible structure).

Protocol B: High pH Purity Analysis

Use this when peak tailing is observed due to silanol interactions with the pyridine ring.

Column: Waters XBridge BEH C18,


 mm, 2.5 µm.
Buffer:  10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).
Gradient:  5-95% Methanol over 10 minutes.
Note:  At pH 10, the pyridine ring is deprotonated (neutral). The compound will retain longer and exhibit sharper symmetry due to the suppression of cation-exchange with silanols.

Troubleshooting & Optimization

Common issues encountered with pyridine-piperidine derivatives and their solutions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Issue Observed Tailing Peak Tailing > 1.5 Problem->Tailing Split Split Peak Problem->Split Drift RT Drift Problem->Drift Sol_Tailing Action: Add 5mM Ammonium Acetate or Switch to High pH Tailing->Sol_Tailing Silanol Interaction Sol_Split Action: Weak Solvent Diluent (Match Initial Gradient) Split->Sol_Split Solvent Mismatch Sol_Drift Action: Check Column Equilibration (10 col vols) Drift->Sol_Drift Temp/pH unstable

Caption: Logical workflow for diagnosing chromatographic anomalies.

Specific Case: The "Ghost" Peak If a small peak elutes immediately after the main peak, check the sample diluent. Dissolving this lipophilic compound in 100% DMSO or Acetonitrile and injecting it into a high-aqueous initial gradient (95% water) can cause "solvent effect" peak splitting.

  • Correction: Dilute sample to 50:50 Water:MeCN before injection.

References

  • PubChem. (2025).[1] Compound Summary: 1-(5-Bromopyridin-2-yl)ethanone. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography.
  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography.

Sources

Safety & Regulatory Compliance

Safety

1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone proper disposal procedures

Topic: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Proper Disposal Procedures Executive Summary & Chemical Identification Objective: This guide defines the mandatory safety and logistical protocols for the disposal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone Proper Disposal Procedures

Executive Summary & Chemical Identification

Objective: This guide defines the mandatory safety and logistical protocols for the disposal of 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone . Due to the presence of a halogen (bromine) and a nitrogen-heterocycle (pyridine), this compound requires strict segregation from non-halogenated waste streams to prevent the formation of hazardous byproducts during incineration and to comply with environmental regulations.

Chemical Profile:

Parameter Details
Chemical Name 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone
CAS Number 1316221-39-2
Molecular Formula C₁₂H₁₅BrN₂O
Molecular Weight 283.16 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Hazard Class Irritant / Harmful .[1][2][3][4] Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3.

| Key Disposal Driver | Halogenated Organic .[5][6] Contains Bromine.[7][8] |

Strategic Disposal Planning: The Halogen Factor

Core Directive: Do NOT dispose of this compound down the drain or in general trash. Scientific Rationale:

  • Halogen Content: The bromine atom necessitates high-temperature incineration with specific flue-gas scrubbing capabilities to capture hydrogen bromide (HBr) gas. Mixing this with non-halogenated waste can damage standard incinerators and violate emissions standards.

  • Heterocyclic Stability: The pyridine ring is stable and potentially toxic to aquatic life. Municipal water treatment plants are not designed to degrade complex pharmaceutical intermediates like this.

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in the disposal workflow.

A. Waste Stream Classification
  • Solid Waste: Pure compound, contaminated gloves, weighing boats, and paper towels.

    • Designation:Solid Halogenated Organic Waste .

  • Liquid Waste: Mother liquors, reaction mixtures, or dissolved samples.

    • Designation:Halogenated Solvent Waste (even if the solvent itself is non-halogenated, the dissolved solute renders the entire mixture halogenated).

B. Packaging Requirements
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass.

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).

  • Prohibited: Do not use metal cans (potential for corrosion if hydrolysis occurs) or open-top beakers.

C. Labeling Protocol

Every container must be labeled before waste is added.

  • Label Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituents: Explicitly list "1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone" and the solvent (if applicable).

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Operational Workflows (Visualized)

Workflow 1: Waste Segregation Decision Logic

WasteSegregation Start Waste Generation 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Debris StateCheck->Solid Pure/Debris SolventCheck Does it contain >2% Halogens? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvents (Red/Yellow Label) SolventCheck->HaloStream Always treat as Halogenated due to Bromine content Incineration High-Temp Incineration (With Acid Scrubbers) HaloStream->Incineration SolidStream Stream B: Solid Hazardous Waste (Trace Halogens) Solid->SolidStream SolidStream->Incineration

Figure 1: Decision logic for segregating brominated organic waste to ensure correct downstream incineration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)
  • Collect: Place pure substance, contaminated weighing papers, and disposable spatulas into a wide-mouth HDPE jar.

  • Double Bag: If the waste includes fine powder that poses an inhalation risk, seal it in a clear ziplock bag before placing it in the waste drum.

  • Tag: Attach a hazardous waste tag immediately.

  • Store: Keep in a Satellite Accumulation Area (SAA) inside a fume hood until pickup.

Protocol B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put acetone solutions in a container meant for strong acids).

  • Transfer: Pour the solution into the Halogenated Waste Carboy using a funnel.

  • Log: Record the volume and concentration on the carboy's log sheet.

    • Crucial: Even if the solvent is Methanol (non-halogenated), the presence of the brominated solute requires the entire volume to be treated as halogenated waste.

Emergency Procedures: Spills & Exposure

Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[1][2][3][9][10][11]

Scenario Response Protocol
Minor Spill (Solid) 1. Wear double nitrile gloves and N95 mask.2. Cover spill with wet paper towels to prevent dust.3. Scoop into a waste jar.4. Wipe area with soap and water.[1][2][3][10]
Minor Spill (Solution) 1. Absorb with vermiculite or sand (Do NOT use combustible materials like sawdust).2. Collect absorbent into a sealed container.3. Label as "Debris from Halogenated Spill."
Skin Exposure Wash immediately with soap and water for 15 minutes.[3][10] Remove contaminated clothing.[1][2][3][10][11]
Eye Exposure Rinse cautiously with water for 15 minutes.[1][2][10] Seek medical attention.
Workflow 2: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Isolate Evacuate & Isolate Area Assess->Isolate High Hazard PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Low Hazard Isolate->PPE Contain Containment: Vermiculite (Liquid) or Wet Wipe (Solid) PPE->Contain Disposal Transfer to Hazardous Waste Container Contain->Disposal

Figure 2: Step-by-step response flow for laboratory spills involving 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone.

Regulatory Compliance (EPA/RCRA)

While this specific compound is not explicitly "P-listed" or "U-listed" by the US EPA, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:

  • Waste Code Assignment:

    • If the waste exhibits toxicity (via TCLP), it may carry a D-code .

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F001/F002 code.

    • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" (unless characteristic) but strictly adhere to Halogenated disposal routes to meet local environmental standards.

Reference for Waste Codes: Consult 40 CFR Part 261 for specific characteristic identification if the compound is used in large industrial quantities [1].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

  • BLD Pharm. SDS for 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS 1316221-39-2).[12] [Accessed via Supplier Database].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone

Executive Summary & Substance Identification This guide defines the safety architecture for handling 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). As a halogenated heterocyclic building block use...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identification

This guide defines the safety architecture for handling 1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (CAS: 1316221-39-2). As a halogenated heterocyclic building block used in pharmaceutical synthesis, this compound presents specific risks regarding respiratory irritation and dermal absorption.

Critical Logistical Data:

ParameterSpecificationOperational Note
CAS Number 1316221-39-2 Verify label matches purchase order immediately upon receipt [1].
Physical State Solid / PowderHigh risk of aerosolization during weighing.
Storage 2–8°C, Inert AtmosphereHygroscopic potential; keep desiccated.[1]
Hazard Class Irritant (GHS07)Target Organs: Respiratory tract, Eyes, Skin.

Risk Assessment & GHS Classification

Treat this substance as a Hazardous Chemical Intermediate . While specific toxicological data for this exact isomer is limited, the structural moieties (bromopyridine and piperidine) dictate the following GHS classifications based on structure-activity relationship (SAR) analysis [2][3].

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3][4]

Self-Validating Safety Check: Before handling, verify the Safety Data Sheet (SDS) provided by the specific vendor (e.g., BLD Pharm, Ambeed) matches these H-codes. If a vendor lists "No Data," default to the most conservative protection level described below.

Personal Protective Equipment (PPE) Architecture

The following PPE selection is based on a "Barrier Analysis" approach, prioritizing permeation resistance and respiratory isolation.

Hand Protection: The Double-Glove Protocol

The lipophilic nature of the piperidine ring facilitates dermal absorption. Standard latex gloves are insufficient .

  • Primary Layer (Inner): Nitrile (0.11 mm minimum). Acts as a second skin.

  • Secondary Layer (Outer): Nitrile (0.14 mm minimum) or Neoprene.

  • Protocol: Change outer gloves immediately upon splash contact. Change inner gloves every 2 hours of continuous handling.

  • Self-Validation: Perform an "Air Inflation Test" on gloves before donning to check for pinhole defects.

Respiratory & Eye Protection[2]
  • Engineering Control (Primary): All solid handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE (Secondary):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN166). Safety glasses are inadequate for powders due to potential airborne drift.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) + Organic Vapor cartridges .

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Dissolved in Solvent State->Solution Pipetting/Injection Hood Is Fume Hood Available? Solid->Hood Level1 Standard PPE: Nitrile Gloves (0.11mm) Lab Coat Safety Glasses Solution->Level1 Closed System Level2 Enhanced PPE: Double Nitrile Gloves Splash Goggles Lab Coat Solution->Level2 Open Handling Yes Yes Hood->Yes Containment OK No No Hood->No High Risk Level3 Max Protection: P100 Respirator + OV Cartridge Double Gloves Goggles Yes->Level2 No->Level3

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Workflow: Cradle-to-Grave

This protocol ensures safety from receipt to disposal.

Phase 1: Receiving & Inspection
  • Inspect Package: Check for signs of breakage or solvent stains on the outer cardboard.

  • Verify Label: Confirm CAS 1316221-39-2 .

  • Storage: Move immediately to a refrigerator (2–8°C). If the bottle is not septum-sealed, place it inside a secondary desiccated jar to prevent hydrolysis or clumping [1][4].

Phase 2: Weighing & Solubilization (Critical Step)

Risk: Static electricity can cause the powder to "jump," leading to inhalation exposure.

  • Setup: Place an anti-static gun or mat inside the fume hood.

  • Weighing:

    • Tare the receiving vial before opening the source container.

    • Use a disposable micro-spatula.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Dissolution: Add solvent (e.g., DMSO, DCM) immediately to the weighing vial to trap dust. Once dissolved, the inhalation risk drops significantly.

Phase 3: Reaction & Cleanup
  • Reaction: Run reactions in closed vessels. If heating >50°C, use a reflux condenser to prevent vapor escape.

  • Spill Management:

    • Powder Spill: Do not sweep. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

    • Liquid Spill: Absorb with vermiculite or spill pads.

Phase 4: Waste Disposal[2][4]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with aqueous acidic waste (risk of reaction with the pyridine ring).

  • Labeling: Clearly mark "Contains Bromine" on the waste tag to alert EHS of halogen content for incineration protocols.

Visual Logic: Operational Lifecycle

Lifecycle Receipt Receipt (Check CAS 1316221-39-2) Storage Storage (2-8°C, Desiccated) Receipt->Storage Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Equilibrate to RT Reaction Reaction (Closed Vessel) Weighing->Reaction Dissolve First Waste Disposal (Halogenated Organic Stream) Weighing->Waste Contaminated Spatulas Reaction->Waste

Figure 2: Operational workflow ensuring containment at every stage.

Emergency Response Procedures

Self-Validating System: Ensure the nearest eyewash station is tested weekly and is within 10 seconds of the workstation.

IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes . Hold eyelids open. The pyridine moiety is a severe irritant; seconds count [2].
Skin Contact Remove contaminated clothing.[2][4][5][6] Wash skin with soap and water.[4][5][6] Do not use ethanol (enhances absorption).
Inhalation Move to fresh air.[2][4][5][6][7][8] If wheezing occurs, seek medical attention (suspect respiratory sensitization).
Ingestion Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-(5-Bromopyridin-2-yl)ethanone (Structural Analog). Retrieved October 26, 2025, from [Link]

Sources

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